molecular formula C7H7NO3 B1204606 3-Amino-5-hydroxybenzoic acid CAS No. 76045-71-1

3-Amino-5-hydroxybenzoic acid

Cat. No.: B1204606
CAS No.: 76045-71-1
M. Wt: 153.14 g/mol
InChI Key: QPEJHSFTZVMSJH-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxybenzoic acid (AHBA) is a specialized aromatic amino acid that serves as the essential biosynthetic precursor for the mC7N units found in a clinically significant class of natural products known as ansamycins, which includes antibiotics like rifamycin and geldanamycin, as well as the antitumor agents known as maytansinoids . In nature, AHBA is synthesized via a unique variant of the shikimate pathway, termed the aminoshikimate pathway, with the final aromatization step catalyzed by the pyridoxal phosphate-dependent enzyme AHBA synthase . The primary research value of AHBA lies in its role as the starter unit for the assembly of the polyketide chains in ansamycin antibiotics . Directed biosynthesis studies have demonstrated that supplementing fermentations of producing Streptomyces cultures with AHBA can markedly increase the yield of the resulting ansamycin, actamycin . Furthermore, AHBA has been utilized as a versatile template in combinatorial chemistry for the synthesis of non-peptide small-molecule libraries. Its structure allows for diversification at both the amino and phenolic hydroxy groups, enabling the creation of thousands of compounds for biological screening . The gene encoding AHBA synthase is also used as a genetic tool for screening microbial strains for the production of new AHBA-derived natural products .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-hydroxybenzoic acid
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InChI

InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11)
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InChI Key

QPEJHSFTZVMSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C=C1N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
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DSSTOX Substance ID

DTXSID20226947
Record name 3-Amino-5-hydroxybenzoic acid
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Molecular Weight

153.14 g/mol
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CAS No.

76045-71-1
Record name 3-Amino-5-hydroxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the 3-Amino-5-hydroxybenzoic Acid Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a vital aromatic precursor for a diverse range of clinically significant natural products, including the ansamycin (B12435341) and mitomycin classes of antibiotics. This technical guide provides a comprehensive overview of the 3,5-AHBA biosynthetic pathway, a unique variant of the shikimate pathway. It details the enzymatic cascade, from the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate to the final product, 3,5-AHBA. This document furnishes available quantitative data on enzyme conversion efficiencies and heterologous production titers, presents detailed experimental protocols for key analytical and biochemical procedures, and includes visualizations of the pathway and associated workflows to support research and development in natural product biosynthesis and metabolic engineering.

Introduction

The discovery and development of novel antibiotics and anticancer agents are paramount in addressing the challenges of drug resistance and disease treatment. Nature provides a vast repository of bioactive molecules, many of which are derived from complex biosynthetic pathways. One such critical pathway is the aminoshikimate pathway, which leads to the production of this compound (3,5-AHBA). This aromatic "starter unit" is subsequently incorporated into the structures of potent therapeutic agents like the antibacterial rifamycins (B7979662) and the antitumor mitomycins.[1][2] Understanding the intricacies of the 3,5-AHBA biosynthetic pathway is therefore crucial for the rational design of metabolic engineering strategies to improve the production of these valuable pharmaceuticals and to generate novel analogs with enhanced therapeutic properties.

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the study and exploitation of this important biosynthetic route.

The this compound Biosynthetic Pathway

The biosynthesis of 3,5-AHBA is a specialized branch of the shikimate pathway, diverging from the canonical route to aromatic amino acids. The pathway commences with the condensation of central metabolites and proceeds through a series of unique amino-intermediate steps. The primary enzymatic machinery for this pathway has been extensively studied in the rifamycin (B1679328) B producer, Amycolatopsis mediterranei, where the responsible genes are clustered together in the rif gene cluster.[3][4]

The key enzymatic steps are as follows:

  • AminoDAHP Synthase (RifH): This enzyme catalyzes the condensation of phosphoenolpyruvate (PEP) and 1-deoxy-1-imino-D-erythrose 4-phosphate to form 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP). This step represents the entry point into the aminoshikimate pathway.[3]

  • AminoDHQ Synthase (RifG): AminoDAHP is then cyclized by aminoDHQ synthase to produce 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).[3]

  • AminoDHQ Dehydratase (RifJ): The subsequent dehydration of aminoDHQ is carried out by aminoDHQ dehydratase, yielding 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).[3]

  • AHBA Synthase (RifK): The final step is the aromatization of aminoDHS to this compound, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, AHBA synthase.[5][6] Notably, RifK also exhibits a secondary function as a transaminase earlier in the pathway, involved in the formation of UDP-kanosamine.[1]

Pathway Visualization

AHBA_Biosynthesis PEP Phosphoenolpyruvate (PEP) AminoDAHP 4-amino-3,4-dideoxy-D-arabino- heptulosonic acid 7-phosphate (aminoDAHP) PEP->AminoDAHP E4P Erythrose 4-Phosphate (E4P) E4P->AminoDAHP AminoDHQ 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) AminoDAHP->AminoDHQ RifH (aminoDAHP synthase) AminoDHS 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) AminoDHQ->AminoDHS RifG (aminoDHQ synthase) AHBA This compound (3,5-AHBA) AminoDHS->AHBA RifJ (aminoDHQ dehydratase) RifK (AHBA synthase)

Figure 1: The this compound biosynthetic pathway.

Quantitative Data

Precise quantitative data for the 3,5-AHBA biosynthetic pathway is essential for modeling, optimization, and metabolic engineering efforts. While comprehensive kinetic parameters for all enzymes are not yet available in the literature, some key quantitative metrics have been reported.

Enzymatic Conversion Efficiencies

Studies using cell-free extracts have provided insights into the efficiency of the later steps of the pathway.

Conversion StepEnzyme(s)Conversion Efficiency (%)Reference
aminoDAHP → 3,5-AHBARifG, RifJ, RifK45[7]
aminoDHQ → 3,5-AHBARifJ, RifK41[7]
aminoDHS → 3,5-AHBARifK95[7]

Table 1: Reported Enzymatic Conversion Efficiencies in the 3,5-AHBA Pathway.

Heterologous Production Titers

The heterologous expression of the 3,5-AHBA biosynthetic gene cluster in tractable hosts like Escherichia coli is a promising strategy for industrial production. While high-titer production of 3,5-AHBA has not been extensively reported, related aromatic acids have been produced at high levels, demonstrating the potential of such approaches.

ProductHost OrganismFermentation ScaleTiter (g/L)Yield (mol/mol)Reference
p-Aminobenzoic acidEscherichia coliFed-batch4.80.21[8]
4-Hydroxybenzoic acidCorynebacterium glutamicumJar fermentor36.60.41[9]
3-Amino-4-hydroxybenzoic acidCorynebacterium glutamicumFed-batch5.6-[10]

Table 2: Heterologous Production of 3,5-AHBA and Related Aromatic Acids.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 3,5-AHBA biosynthetic pathway. These protocols are based on established methods and can be adapted for specific research needs.

Cloning of the 3,5-AHBA Biosynthetic Gene Cluster

The rifG, rifH, rifJ, and rifK genes from Amycolatopsis mediterranei can be cloned for heterologous expression and enzymatic studies.

Cloning_Workflow GenomicDNA Genomic DNA isolation (A. mediterranei) PCR PCR amplification of rifG, rifH, rifJ, rifK genes GenomicDNA->PCR Ligation Digestion and Ligation PCR->Ligation Vector Expression vector (e.g., pET series) Vector->Ligation Transformation Transformation into E. coli expression host Ligation->Transformation Selection Selection and verification (Colony PCR, Sequencing) Transformation->Selection

Figure 2: General workflow for cloning the 3,5-AHBA biosynthetic genes.

Protocol:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from Amycolatopsis mediterranei using a suitable bacterial genomic DNA extraction kit or standard protocols.

  • Primer Design: Design primers for the amplification of the full-length open reading frames of rifG, rifH, rifJ, and rifK. Incorporate appropriate restriction sites for cloning into the desired expression vector.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target genes from the genomic DNA.

  • Vector and Insert Preparation: Digest both the PCR products and the expression vector (e.g., a pET vector for His-tagged protein expression) with the chosen restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested gene fragments into the prepared expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli strain suitable for cloning (e.g., DH5α).

  • Selection and Verification: Select positive transformants on antibiotic-containing medium. Verify the presence of the insert by colony PCR and confirm the sequence by Sanger sequencing.

Expression and Purification of His-tagged AHBA Synthase (RifK)

Protocol:

  • Transformation: Transform the verified expression plasmid for His-tagged RifK into an E. coli expression host (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium containing the appropriate antibiotic. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged protein.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged RifK protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

Enzymatic Assay for AHBA Synthase (RifK)

This protocol describes a spectrophotometric assay to determine the activity of AHBA synthase by monitoring the formation of 3,5-AHBA.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 0.1 mM Pyridoxal 5'-phosphate (PLP)

    • 1 mM 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) (substrate)

  • Enzyme Preparation: Dilute the purified RifK enzyme to an appropriate concentration in a suitable buffer.

  • Assay Initiation: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C). Initiate the reaction by adding the enzyme.

  • Monitoring: Monitor the increase in absorbance at a wavelength corresponding to the formation of 3,5-AHBA (the exact wavelength should be determined experimentally by obtaining the UV-Vis spectrum of an authentic 3,5-AHBA standard). A continuous or endpoint assay can be performed.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 3,5-AHBA. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of 3,5-AHBA per minute under the specified conditions.

Quantification of 3,5-AHBA by HPLC

This protocol provides a general method for the quantification of 3,5-AHBA in fermentation broths or enzymatic reaction mixtures using High-Performance Liquid Chromatography (HPLC).

HPLC_Workflow Sample Fermentation Broth or Enzymatic Reaction Centrifugation Centrifugation/ Filtration Sample->Centrifugation Injection HPLC Injection Centrifugation->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification using Standard Curve Detection->Quantification

Figure 3: Workflow for the quantification of 3,5-AHBA by HPLC.

Protocol:

  • Sample Preparation:

    • Centrifuge the fermentation broth or enzymatic reaction mixture to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with the mobile phase to fall within the linear range of the standard curve.

  • Standard Curve Preparation:

    • Prepare a stock solution of authentic 3,5-AHBA standard in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact conditions should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at the wavelength of maximum absorbance for 3,5-AHBA.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the 3,5-AHBA peak in the chromatograms based on the retention time of the standard.

    • Construct a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 3,5-AHBA in the samples by interpolating their peak areas on the standard curve.

Conclusion

The this compound biosynthetic pathway represents a key route to a class of valuable natural products. This technical guide has provided a detailed overview of the pathway, including the enzymes and intermediates involved. While there is still a need for more comprehensive quantitative data, particularly regarding the kinetic parameters of the individual enzymes, the information and protocols presented here offer a solid foundation for researchers in the fields of natural product biosynthesis, metabolic engineering, and drug development. Further characterization of the pathway's enzymes and optimization of heterologous production systems will undoubtedly pave the way for the enhanced production of existing ansamycin and mitomycin antibiotics and the generation of novel, life-saving therapeutics.

References

3-Amino-5-hydroxybenzoic Acid: A Core Precursor in Mitomycin C Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitomycin C, a potent antitumor antibiotic, has been a cornerstone of various chemotherapy regimens for decades. Its complex molecular architecture, featuring a unique mitosane core, has long been a subject of intense biosynthetic investigation. Central to the assembly of this intricate structure is 3-amino-5-hydroxybenzoic acid (AHBA), a key precursor that forms the benzoquinone moiety of the final molecule. This technical guide provides a comprehensive overview of the role of AHBA in the biosynthesis of mitomycin C, detailing the known enzymatic steps, presenting available quantitative data, and outlining experimental approaches for studying this fascinating pathway.

The Biosynthetic Pathway: From Primary Metabolism to the Mitosane Core

The biosynthesis of mitomycin C is a complex process that begins with precursors from primary metabolism. The mitosane core is assembled from three main building blocks: this compound (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate.[1]

Biosynthesis of this compound (AHBA)

AHBA itself is synthesized via a variant of the shikimate pathway, known as the aminoshikimate pathway. This pathway diverges from the canonical shikimate pathway to incorporate a nitrogen atom, ultimately leading to the formation of AHBA. The key steps in the biosynthesis of AHBA are outlined below.

Key Intermediates and Enzymatic Conversions in AHBA Biosynthesis:

PrecursorProductEnzyme/StepConversion Yield (%)
Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P)This compound (AHBA)Cell-free extract6[2]
aminoDAHPThis compound (AHBA)Cell-free extract45[2]
aminoDHQThis compound (AHBA)Cell-free extract41[2]
aminoDHSThis compound (AHBA)AHBA synthase95[2]
Table 1: Reported conversion yields for the biosynthesis of this compound (AHBA) from various precursors in cell-free extracts.

The final step in this pathway, the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) to AHBA, is catalyzed by the enzyme AHBA synthase.[2]

Incorporation of AHBA into the Mitomycin C Scaffold

Once synthesized, AHBA is activated and incorporated into the developing mitosane core. This process is initiated by the action of a dedicated acyl-AMP ligase and an acyl carrier protein (ACP).

Early Steps in Mitosane Core Formation:

  • Activation of AHBA: The enzyme MitE, an acyl-AMP ligase, activates AHBA by attaching it to an acyl carrier protein (MmcB) at the expense of ATP.[3][4]

  • Glycosylation: The activated AHBA, now tethered to MmcB, undergoes glycosylation. The glycosyltransferase MitB transfers a sugar moiety from UDP-N-acetylglucosamine (UDP-GlcNAc) to the AHBA-MmcB complex, forming a key intermediate, GlcNAc-AHBA-MmcB.[3][5][6] This intermediate contains all the carbon and nitrogen atoms necessary for the formation of the mitosane core.[3]

The subsequent steps leading to the fully formed mitosane core involve a series of complex enzymatic reactions catalyzed by other enzymes in the mitomycin C biosynthetic gene cluster, including MitC, MitD, MitF, MitG, and MitH.[4] However, detailed quantitative data and specific experimental protocols for these later steps are not well-documented in publicly available literature.

Visualizing the Pathway and Experimental Workflow

To better understand the intricate processes involved, the following diagrams illustrate the biosynthetic pathway of mitomycin C from AHBA and a general workflow for studying this process.

MitomycinC_Biosynthesis cluster_AHBA AHBA Biosynthesis (Aminoshikimate Pathway) cluster_Mitosane Mitosane Core Formation PEP Phosphoenolpyruvate aminoDAHP aminoDAHP PEP->aminoDAHP E4P Erythrose 4-phosphate E4P->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ aminoDHS aminoDHS aminoDHQ->aminoDHS AHBA This compound (AHBA) aminoDHS->AHBA AHBA synthase AHBA_activated AHBA-MmcB AHBA->AHBA_activated MitE, MmcB, ATP GlcNAc_AHBA GlcNAc-AHBA-MmcB AHBA_activated->GlcNAc_AHBA MitB, UDP-GlcNAc Mitosane_Intermediates Mitosane Intermediates GlcNAc_AHBA->Mitosane_Intermediates MitC, D, F, G, H Mitomycin_C Mitomycin C Mitosane_Intermediates->Mitomycin_C

Biosynthetic pathway of Mitomycin C from primary metabolites, highlighting the role of AHBA.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies Feeding Precursor Feeding Studies (e.g., labeled AHBA to S. lavendulae) Extraction Extraction of Mitomycin C Feeding->Extraction Analysis_invivo Analysis (e.g., LC-MS, NMR) Extraction->Analysis_invivo Cloning Gene Cloning and Heterologous Expression of Biosynthetic Enzymes (e.g., MitE, MitB) Purification Enzyme Purification Cloning->Purification Assay Enzymatic Assays with AHBA and other substrates Purification->Assay Analysis_invitro Product Analysis (e.g., HPLC, MS) Assay->Analysis_invitro

General experimental workflow for investigating the role of AHBA in Mitomycin C biosynthesis.

Experimental Protocols

In Vitro Reconstitution of Early Biosynthetic Steps

This protocol describes the general procedure for the in vitro characterization of the enzymes MitE and MitB, which are responsible for the activation and initial glycosylation of AHBA.

a. Heterologous Expression and Purification of MitE, MmcB, and MitB:

  • Gene Cloning: The genes encoding MitE, MmcB, and MitB are amplified from the genomic DNA of a mitomycin C-producing organism (e.g., Streptomyces lavendulae) and cloned into suitable expression vectors (e.g., pET vectors for E. coli expression).

  • Protein Expression: The expression vectors are transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., specific inducer concentration, temperature, and incubation time).

  • Purification: The expressed proteins, often with an affinity tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography). The purity and concentration of the proteins are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

b. In Vitro Enzyme Assay for AHBA Activation and Glycosylation:

  • Reaction Mixture: A typical reaction mixture would contain:

    • Purified MitE, MmcB, and MitB enzymes

    • This compound (AHBA)

    • ATP and MgCl₂ (for MitE activity)

    • UDP-N-acetylglucosamine (UDP-GlcNAc) (for MitB activity)

    • A suitable buffer (e.g., Tris-HCl or HEPES at a specific pH)

  • Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

  • Reaction Quenching: The reaction is stopped, for example, by adding an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Product Analysis: The reaction products are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the formation of AHBA-MmcB and GlcNAc-AHBA-MmcB.

Precursor Feeding Studies in Streptomyces lavendulae

This protocol provides a general outline for conducting feeding studies to confirm the incorporation of AHBA into mitomycin C.

  • Culture Preparation: A culture of the mitomycin C-producing strain, Streptomyces lavendulae, is grown in a suitable production medium.

  • Precursor Feeding: At a specific time point during the fermentation (e.g., at the onset of secondary metabolism), a solution of isotopically labeled AHBA (e.g., ¹³C- or ¹⁴C-labeled) is added to the culture.

  • Fermentation: The fermentation is continued for a specified period to allow for the incorporation of the labeled precursor into mitomycin C.

  • Extraction: At the end of the fermentation, the mycelium is separated from the culture broth. Mitomycin C is extracted from the broth using a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: The extracted mitomycin C is purified, for example, by chromatography. The incorporation of the isotopic label is then determined using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. An enrichment of the isotope in the mitomycin C molecule confirms that AHBA is a direct precursor.[7]

Challenges and Future Directions

Despite significant progress in elucidating the early steps of mitomycin C biosynthesis, several challenges remain. A major gap in our understanding is the lack of detailed quantitative data on the efficiency of the enzymatic conversions downstream of AHBA incorporation. Furthermore, the precise mechanisms and substrate specificities of the later-stage enzymes (MitC, MitD, MitF, MitG, and MitH) are yet to be fully characterized.

Future research in this area will likely focus on:

  • In vitro reconstitution of the complete mitosane core biosynthesis: This would involve the co-expression and purification of all the necessary enzymes and the development of a robust in vitro system to study the entire pathway from AHBA to the mitosane core.

  • Detailed kinetic analysis of the biosynthetic enzymes: Determining the kinetic parameters of each enzyme will be crucial for understanding the rate-limiting steps in the pathway and for designing metabolic engineering strategies.

  • Metabolic engineering of Streptomyces strains: Overexpression of key biosynthetic genes or precursor pathway genes, and the knockout of competing pathways, could lead to enhanced production of mitomycin C.[8][9]

  • Structural biology of the biosynthetic enzymes: Determining the three-dimensional structures of the enzymes in the pathway will provide valuable insights into their catalytic mechanisms and could facilitate protein engineering efforts to create novel mitomycin analogs.

Conclusion

This compound is an indispensable precursor in the biosynthesis of the clinically important antitumor agent, mitomycin C. While the general pathway for its incorporation is understood, a significant amount of research is still required to fully elucidate the quantitative aspects and detailed mechanisms of the subsequent enzymatic transformations. The information and experimental frameworks presented in this guide provide a foundation for researchers to further explore this complex and fascinating biosynthetic pathway, with the ultimate goal of improving the production of this vital therapeutic agent and potentially engineering the biosynthesis of novel, more effective anticancer drugs.

References

discovery of 3-Amino-5-hydroxybenzoic acid as a natural product

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery of 3-Amino-5-hydroxybenzoic Acid as a Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (AHBA) is a naturally occurring aromatic amino acid of significant interest in the field of pharmacology and biotechnology. It is not typically found as an end-product with potent biological activity on its own, but rather serves as a crucial C7N aminoshikimate starter unit in the biosynthesis of a wide array of complex secondary metabolites. Its discovery was a pivotal step in understanding the formation of the ansamycin (B12435341) family of antibiotics (e.g., Rifamycin (B1679328), Geldanamycin), the mitomycins, and other related natural products. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biosynthetic significance of AHBA, with detailed experimental protocols and data presented for research and development purposes.

Discovery and Isolation

The identification of this compound as a new natural aromatic amino acid was first reported in the early 1980s. Its discovery was the result of biosynthetic studies aimed at elucidating the origins of the mC7N (meta-amino, seven-carbon) nucleus common to ansamycin antibiotics. Researchers hypothesized the existence of a specific aromatic precursor and devised experiments to isolate and identify it from bacterial fermentation broths.

Producing Organisms

AHBA is primarily produced by various species of Actinomycetes, which are well-known for their ability to synthesize a diverse range of secondary metabolites. Key organisms implicated in AHBA production include:

  • Streptomyces species (producers of actamycin (B1239363) and other ansamycins)[1]

  • Amycolatopsis mediterranei (producer of rifamycin B)

  • Streptomyces lavendulae (producer of mitomycin C)[2]

Experimental Workflow for Discovery and Isolation

The logical workflow to discover and isolate a biosynthetic intermediate like AHBA involves a multi-step process, from culturing the microorganism to the final purification and characterization of the target molecule.

Discovery_and_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Structure Elucidation A Inoculation of Streptomyces sp. into Nutrient Broth B Shake Flask Fermentation (e.g., 7 days, 28°C) A->B C Centrifugation to Separate Mycelia and Supernatant B->C D Solvent Extraction of Supernatant (e.g., with Ethyl Acetate) C->D E Concentration of Organic Extract in vacuo D->E F Silica (B1680970) Gel Column Chromatography E->F G Fraction Collection and TLC Analysis F->G H Pooling of AHBA-containing Fractions G->H I Preparative HPLC for Final Purification H->I J Spectroscopic Analysis (NMR, MS, IR, UV) I->J K Identification as this compound J->K

Caption: Workflow for the discovery and isolation of AHBA.

Structure Elucidation and Physicochemical Properties

The structure of the isolated compound was determined using a combination of spectroscopic techniques. These methods provided the necessary data to confirm its identity as this compound.

Physicochemical Data

The fundamental properties of AHBA are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [3]
CAS Number 76045-71-1[3]
Appearance Solid[4]
Solubility DMSO: ~3 mg/mL, DMF: ~1 mg/mL[4]
UV λmax 227 nm[3][4]
Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structural confirmation of AHBA.

Table 2.1: ¹H NMR Spectroscopic Data

Solvent: CD₃OD, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
6.87dd1.6, 2.1Aromatic H[5]
6.78dd1.3-3, 2.1Aromatic H[5]
6.37t2.1Aromatic H[5]

Table 2.2: Mass Spectrometry Data

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

m/z ValueRelative IntensityInterpretationReference
154.0499100%[M+H]⁺[3]
152.0352332.20%Fragment ion[3]
136.0394413.10%Fragment ion (loss of H₂O)[3]
110.060116.10%Fragment ion[3]
109.0294117.20%Fragment ion[3]
108.0455100%Fragment ion (loss of COOH and H)[3]

Table 2.3: Inferred IR and ¹³C NMR Data

Data TypeExpected Peaks/ShiftsRationale
IR (cm⁻¹) ~3400-3200 (N-H, O-H stretching), ~3000 (aromatic C-H stretching), ~1680 (C=O stretching of carboxylic acid), ~1600, 1500 (aromatic C=C stretching), ~1250 (C-O stretching)Based on the functional groups present (amine, hydroxyl, carboxylic acid, aromatic ring).
¹³C NMR (ppm) ~170 (C=O), ~158 (C-OH), ~148 (C-NH₂), ~132 (quaternary C), ~108-115 (aromatic CH carbons)Estimated chemical shifts based on the electronic environment of each carbon atom in the aromatic ring and the deshielding effects of the substituents.

Biosynthesis of this compound

AHBA is synthesized via a specialized branch of the shikimate pathway, often referred to as the aminoshikimate pathway. This pathway diverges from the primary metabolic route that produces aromatic amino acids like tyrosine and phenylalanine. The key enzyme responsible for the final step in AHBA formation is AHBA synthase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[6]

Biosynthesis_Pathway E4P Erythrose-4-Phosphate E1 aminoDAHP synthase E4P->E1 PEP Phosphoenolpyruvate PEP->E1 aminoDAHP aminoDAHP E2 aminoDHQ synthase aminoDAHP->E2 aminoDHQ aminoDHQ E3 aminoDHQ dehydratase aminoDHQ->E3 aminoDHS aminoDHS E4 AHBA synthase aminoDHS->E4 AHBA This compound E1->aminoDAHP E2->aminoDHQ E3->aminoDHS E4->AHBA

Caption: The aminoshikimate pathway for AHBA biosynthesis.

Biological Activity

The primary biological significance of AHBA is its role as a dedicated precursor for a variety of important natural products. While some reports suggest it may have intrinsic antimicrobial properties, detailed studies and quantitative data on its own bioactivity are limited in the available literature.

Table 4.1: Known Biological Roles and Activities of AHBA

Activity TypeDescriptionQuantitative Data (if available)Reference
Biosynthetic Precursor Serves as the C7N starter unit for the polyketide synthase (PKS) machinery that assembles ansamycin antibiotics (e.g., actamycin, rifamycin) and mitomycin C.Not Applicable[2]
Antimicrobial Activity It has been suggested that AHBA may possess antimicrobial properties by binding to bacterial DNA, but specific MIC or zone of inhibition data are not widely reported.Lacking in available literature[7]
Enzyme Inhibition No specific, potent enzyme inhibitory activity has been prominently reported for AHBA itself.Not reported
Cytotoxicity No significant cytotoxicity data for AHBA has been found in the reviewed literature.Not reported

Experimental Protocols

The following are detailed, reconstructed methodologies for the production, isolation, and analysis of AHBA based on established techniques in natural product chemistry.

Fermentation Protocol
  • Strain and Medium: Use a known AHBA-producing strain, such as Streptomyces sp. or Amycolatopsis mediterranei. Prepare a suitable fermentation medium (e.g., 500 mL baffled flasks containing 100 mL of a medium with glucose, yeast extract, peptone, and mineral salts).

  • Inoculation: Inoculate the production flasks with a 5% (v/v) seed culture grown for 48 hours.

  • Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 28°C for 7 to 10 days.

  • Monitoring: Monitor the fermentation for growth (mycelial dry weight) and pH.

Isolation and Purification Protocol
  • Harvesting: After incubation, harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the supernatant from the mycelial cake.

  • Extraction: Adjust the pH of the supernatant to 3.0 with HCl. Extract the acidified supernatant three times with an equal volume of ethyl acetate (B1210297).

  • Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto silica gel. Apply the dried slurry to the top of a silica gel column (e.g., 60-120 mesh) pre-equilibrated with a non-polar solvent like hexane.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, for example, from hexane:ethyl acetate to pure ethyl acetate, and then to ethyl acetate:methanol mixtures.

  • Fraction Analysis: Collect fractions (e.g., 10 mL each) and analyze them by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1) and visualizing under UV light (254 nm).

  • Pooling and Final Purification: Pool the fractions containing the spot corresponding to AHBA. Concentrate the pooled fractions and perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water:acetonitrile gradient to obtain pure AHBA.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: Dissolve a 5-10 mg sample of pure AHBA in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Prepare a dilute solution of AHBA in methanol. Analyze by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes to obtain the molecular weight and fragmentation pattern.

  • UV-Vis Spectroscopy: Prepare a solution of AHBA in methanol and record the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

Conclusion

The discovery of this compound was a landmark in the study of antibiotic biosynthesis. While it does not appear to be a potent bioactive agent in its own right, its role as a fundamental building block for pharmacologically vital compounds is undisputed. The methodologies outlined in this guide provide a framework for the isolation and study of AHBA, which continues to be a molecule of interest for biosynthetic engineering and the discovery of novel natural products. Further research is warranted to explore any potential intrinsic biological activities of AHBA and its derivatives.

References

chemical and physical properties of 3-Amino-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Amino-5-hydroxybenzoic Acid

This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of this compound (AHBA), tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is an aromatic compound that serves as a crucial biosynthetic precursor for a wide range of natural products, including many potent antibiotics.[1][2][3] Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups, dictates its chemical and physical behavior.

Identifiers and Chemical Structure

The fundamental identifiers and structural representations for this compound are summarized below.

IdentifierValue
CAS Number 76045-71-1[1][2][4]
IUPAC Name This compound[1]
Synonyms AHBA, 3-AHBA, 5-amino-3-hydroxybenzoic acid[1][2]
Molecular Formula C₇H₇NO₃[1][2][4]
Canonical SMILES C1=C(C=C(C=C1N)O)C(=O)O[1]
InChI InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11)[1][2]
InChI Key QPEJHSFTZVMSJH-UHFFFAOYSA-N[1][2]
Physicochemical Data

Quantitative physical and chemical data are essential for experimental design, including dissolution, storage, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 153.14 g/mol [1][4][5]
Exact Mass 153.0426 Da[1]
Appearance Off-white to yellow solid crystalline powder[1][4]
Melting Point 242°C; Decomposes at 225-227°C[1][6]
Boiling Point 453.4 ± 35.0°C (Predicted)[1][6]
Density 1.491 ± 0.06 g/cm³ (Predicted)[1][6]
pKa 10.33 ± 0.10 (Predicted)[1][6]
LogP 1.25 (Predicted)[1]
Polar Surface Area 83.55 Ų[1]
UV/Vis. (λmax) 227 nm[2][7]
Solubility

Solubility is a critical parameter for preparing stock solutions and reaction mixtures. AHBA exhibits preferential solubility in polar aprotic solvents.[1][2][7]

SolventSolubility
Dimethyl Sulfoxide (DMSO) 3 mg/mL[1][2][7]
Dimethylformamide (DMF) 1 mg/mL[1][2][7]
Water 5.3 mg/mL (Calculated)[1]
10% DMSO / 90% Corn Oil ≥ 5 mg/mL[4]
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 5 mg/mL[4]

Biological Significance and Pathways

AHBA is a key intermediate in the aminoshikimate pathway, a branch of the primary shikimate pathway used by microorganisms to produce aromatic compounds.[1][8] Its primary role is to serve as the starter unit for the biosynthesis of the mC₇N (meta-carboxy-amino-phenyl) core found in numerous complex natural products.[2][8]

Role as a Biosynthetic Precursor

AHBA is the foundational building block for several classes of medically important antibiotics:

  • Ansamycins : This class includes antitumor agents like geldanamycin (B1684428) and antibacterial drugs like rifamycin.[2][9][10]

  • Mitomycins : A family of potent antitumor antibiotics, including mitomycin C.[2][4]

  • Saliniketals : A unique class of natural products derived from marine bacteria.[3]

The incorporation of AHBA into these molecules is a critical step that defines their core structure and biological activity.

logical_workflow cluster_metabolism Primary Metabolism cluster_pathway Biosynthesis cluster_assembly Secondary Metabolism cluster_products Final Products Glucose Glucose Aminoshikimate Aminoshikimate Pathway Glucose->Aminoshikimate Multiple Steps AHBA This compound (AHBA) Aminoshikimate->AHBA Key Intermediate Formation PKS Polyketide Synthase Assembly AHBA->PKS Starter Unit Ansamycins Ansamycins PKS->Ansamycins Mitomycins Mitomycins PKS->Mitomycins Saliniketals Saliniketals PKS->Saliniketals biosynthesis_pathway cluster_intermediates Aminoshikimate Pathway Intermediates PEP Phosphoenolpyruvate (PEP) aminoDAHP aminoDAHP PEP->aminoDAHP E4P Erythrose 4-Phosphate (E4P) E4P->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ aminoDHS aminoDHS aminoDHQ->aminoDHS AHBA_Synthase AHBA Synthase (PLP-dependent) aminoDHS->AHBA_Synthase AHBA This compound AHBA_Synthase->AHBA

References

Spectroscopic Profile of 3-Amino-5-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Amino-5-hydroxybenzoic acid (AHBA), a significant biosynthetic precursor to ansamycin (B12435341) antibiotics and the antitumor antibiotic mitomycin C. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for this compound is C₇H₇NO₃, with a molecular weight of approximately 153.14 g/mol .[1] Key spectroscopic identifiers are summarized below.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound exhibits a characteristic absorption maximum that is indicative of its aromatic structure.

ParameterValueSolvent
λmax227 nm[2]Methanol/Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
6.87dd1.6, 2.1Aromatic CHCD₃OD
6.78dd1.3-3, 2.1Aromatic CHCD₃OD
6.37t2.1Aromatic CHCD₃OD

Reference ¹³C NMR Data (3-Aminobenzoic acid)

Chemical Shift (δ) ppmAssignmentSolvent
168.3C=O (Carboxylic Acid)DMSO-d6
149.2Aromatic C-NH₂DMSO-d6
131.7Aromatic C-COOHDMSO-d6
129.3Aromatic CHDMSO-d6
118.4Aromatic CHDMSO-d6
117.1Aromatic CHDMSO-d6
114.9Aromatic CHDMSO-d6
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of this compound. The data presented is from Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

m/zRelative Intensity (%)Interpretation
154.0499100[M+H]⁺
152.035232.20[M-H]⁻ or fragment
136.039413.10[M+H-H₂O]⁺
110.0601Not specifiedFragment
109.029417.20Fragment
108.0456100Fragment

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Sample 3-Amino-5-hydroxybenzoic Acid (Solid) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Aliquots NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Data λmax Determination UV_Vis->UV_Data NMR_Data Chemical Shift & Coupling Analysis NMR->NMR_Data MS_Data m/z and Fragmentation Analysis MS->MS_Data UV_Vis_Workflow A Prepare stock solution of AHBA in Methanol B Prepare serial dilutions A->B C Select Quartz Cuvettes B->C D Calibrate Spectrophotometer with Methanol blank C->D E Measure Absorbance (e.g., 200-400 nm) D->E F Plot Absorbance vs. Wavelength E->F G Identify λmax F->G NMR_Workflow A Dissolve AHBA in deuterated solvent (e.g., CD₃OD) B Transfer to NMR tube A->B C Place in NMR spectrometer B->C D Acquire FID for ¹H and ¹³C C->D E Fourier Transform FID D->E F Phase and Baseline Correction E->F G Calibrate spectrum (TMS) F->G H Analyze chemical shifts, integrals, and coupling G->H MS_Workflow A Prepare dilute solution of AHBA in appropriate solvent B Infuse into ESI source A->B C Ionize sample B->C D Separate ions by m/z ratio C->D E Detect ions D->E F Generate Mass Spectrum E->F G Analyze parent ion and fragmentation pattern F->G

References

Enzymatic Synthesis of 3-Amino-5-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a crucial aromatic amino acid that serves as a key precursor in the biosynthesis of a wide array of clinically significant natural products. Its structural motif is integral to the ansamycin (B12435341) family of antibiotics, such as rifamycin, as well as to other potent therapeutic agents. The enzymatic synthesis of 3,5-AHBA offers a green and highly specific alternative to traditional chemical methods, paving the way for the development of novel bioactive compounds through biocatalysis and synthetic biology. This technical guide provides an in-depth overview of the enzymatic synthesis of 3,5-AHBA, focusing on the core biosynthetic pathway, detailed experimental protocols, and quantitative data to support research and development in this field.

The Aminoshikimate Pathway: A Variant of the Shikimate Pathway

The biosynthesis of 3,5-AHBA proceeds via the aminoshikimate pathway, a variant of the well-characterized shikimate pathway. This pathway utilizes phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) as primary precursors and involves a series of enzymatic transformations to yield the final product. The key enzymes in this pathway are encoded by the rif gene cluster, first identified in the rifamycin-producing bacterium Amycolatopsis mediterranei.[1]

The core enzymatic steps involve the conversion of initial precursors to 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP), which is then cyclized to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ). Subsequent dehydration leads to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), the direct precursor to 3,5-AHBA. The final step is the aromatization of aminoDHS, catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, this compound (AHBA) synthase.[1]

Biosynthetic Pathway of 3,5-AHBA

AHBA_Pathway PEP Phosphoenolpyruvate (PEP) invis1 PEP->invis1 E4P Erythrose 4-phosphate (E4P) E4P->invis1 AminoDAHP aminoDAHP AminoDHQ aminoDHQ AminoDAHP->AminoDHQ RifG (aminoDHQ synthase) AminoDHS aminoDHS AminoDHQ->AminoDHS RifJ (aminoDHQ dehydratase) AHBA This compound (3,5-AHBA) AminoDHS->AHBA RifK (AHBA synthase) invis1->AminoDAHP RifH (aminoDAHP synthase) invis2

Caption: The aminoshikimate pathway for the biosynthesis of 3,5-AHBA.

Quantitative Data on Enzymatic Conversions

The efficiency of each enzymatic step is critical for the overall yield of 3,5-AHBA. The following table summarizes the reported conversion yields for the key steps in the aminoshikimate pathway.

Conversion StepEnzymeOrganismConversion Yield (%)Reference
aminoDAHP to 3,5-AHBACell-free extractAmycolatopsis mediterranei45[2]
aminoDHQ to 3,5-AHBACell-free extractAmycolatopsis mediterranei41[2]
aminoDHS to 3,5-AHBACell-free extractAmycolatopsis mediterranei95[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic synthesis of 3,5-AHBA.

Expression and Purification of Aminoshikimate Pathway Enzymes

The enzymes of the aminoshikimate pathway (RifG, RifH, RifJ, and RifK) can be heterologously expressed in Escherichia coli and purified for in vitro synthesis.

Protocol:

  • Gene Cloning: The genes rifG, rifH, rifJ, and rifK from Amycolatopsis mediterranei are cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

  • Protein Expression: The expression plasmids are transformed into E. coli BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Protein Dialysis and Storage: The eluted protein fractions are dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration and purity are assessed by Bradford assay and SDS-PAGE, respectively.

In Vitro Enzymatic Synthesis of 3,5-AHBA

This protocol describes the multi-enzyme, one-pot synthesis of 3,5-AHBA from its precursors.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl2

    • 1 mM ATP

    • 0.5 mM NAD+

    • 2 mM Phosphoenolpyruvate (PEP)

    • 2 mM Erythrose 4-phosphate (E4P)

    • 10 mM L-glutamine (as the amino donor)

    • 0.1 mM Pyridoxal 5'-phosphate (PLP)

    • Purified enzymes: RifH, RifG, RifJ, and RifK (final concentration of each enzyme to be optimized, typically in the range of 1-5 µM).

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots at different time points.

  • Reaction Termination and Sample Preparation: The reaction is terminated by the addition of an equal volume of ice-cold methanol (B129727) or by heat inactivation. The precipitated proteins are removed by centrifugation, and the supernatant is collected for analysis.

Analytical Method: HPLC-UV for 3,5-AHBA Quantification

High-Performance Liquid Chromatography with UV detection is a robust method for the quantification of 3,5-AHBA.

Protocol:

  • Sample Preparation: The supernatant from the terminated reaction is filtered through a 0.22 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution can be used for optimal separation. For example, a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid). A typical gradient might start at 5% B, increasing to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection: UV detection at the maximum absorbance wavelength of 3,5-AHBA (approximately 298 nm).

  • Quantification: A standard curve is generated using known concentrations of authentic 3,5-AHBA to quantify the amount of product in the enzymatic reaction samples.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the enzymatic synthesis of 3,5-AHBA and the logical relationship between the key components.

Experimental Workflow for 3,5-AHBA Synthesis

Workflow Cloning Gene Cloning (rifG, H, J, K) Expression Protein Expression in E. coli Cloning->Expression Purification Enzyme Purification (Ni-NTA) Expression->Purification Synthesis In Vitro Enzymatic Synthesis Purification->Synthesis Analysis HPLC-UV Analysis Synthesis->Analysis Product Purified 3,5-AHBA Analysis->Product

Caption: Overall experimental workflow for the enzymatic synthesis of 3,5-AHBA.

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. By leveraging the aminoshikimate pathway enzymes, researchers can efficiently produce this valuable precursor for the development of novel antibiotics and other therapeutic agents. The detailed protocols and quantitative data presented herein serve as a valuable resource for scientists and drug development professionals working in the fields of biocatalysis, synthetic biology, and natural product chemistry. Further optimization of the reaction conditions and enzyme engineering efforts hold the potential to enhance the yield and efficiency of 3,5-AHBA production, opening new avenues for the discovery and development of next-generation pharmaceuticals.

References

Methodological & Application

Synthesis of 3-Amino-5-hydroxybenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the chemical synthesis of 3-Amino-5-hydroxybenzoic acid, a crucial intermediate in the biosynthesis of various antibiotics and antitumor agents.[1][2][3][4] The synthesis outlined is a multi-step process commencing from benzoic acid, proceeding through nitration, nucleophilic aromatic substitution, demethylation, and final reduction. This protocol is intended to provide researchers in medicinal chemistry, drug development, and organic synthesis with a detailed, step-by-step guide to produce this valuable compound.

Introduction

This compound (AHBA) is a key biosynthetic precursor to the mC7N unit found in a wide range of important natural products, including ansamycin (B12435341) antibiotics like geldanamycin (B1684428) and ansatrienin A, as well as the potent antitumor antibiotic mitomycin C.[1][3][4] Its structural motif is of significant interest to medicinal chemists and drug development professionals. The following protocol details a robust laboratory-scale synthesis of AHBA.

Overall Reaction Scheme

The synthesis of this compound from benzoic acid can be summarized in the following four main steps:

  • Nitration: Dinitration of benzoic acid to yield 3,5-dinitrobenzoic acid.

  • Methoxylation: Nucleophilic aromatic substitution on 3,5-dinitrobenzoic acid to produce 3-methoxy-5-nitrobenzoic acid.

  • Demethylation: Cleavage of the methyl ether to yield 3-hydroxy-5-nitrobenzoic acid.

  • Reduction: Catalytic hydrogenation of the nitro group to the corresponding amine, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantReagentsSolventTemperatureTimeProductYield
1. Nitration Benzoic acid (6.1 g, 50 mmol)Conc. H₂SO₄ (30 mL), Conc. HNO₃ (15 mL + 10 mL)-RT then 100°C then 135°C15 h then 4 h then 3 h3,5-Dinitrobenzoic acid50%
2. Methoxylation 3,5-Dinitrobenzoic acid (2.5 g, 11.8 mmol)n-Butyllithium (24 mL, 60 mmol), Methanol (B129727)Hexamethylphosphoramide (50 mL)-78°C then RT then 80°C15 min then 18 h then 6 h3-Methoxy-5-nitrobenzoic acid87%
3. Demethylation 3-Methoxy-5-nitrobenzoic acid (860 mg, 4.36 mmol)Boron tribromide (1.26 mL, 13 mmol)Dichloromethane (B109758) (20 mL)-10°C to RT15 h3-Hydroxy-5-nitrobenzoic acid(Crude)
4. Reduction 3-Hydroxy-5-nitrobenzoic acid (crude from previous step)Pd/C catalyst, H₂Methanol (20 mL)Atmospheric Pressure2 hThis compound(Crude)

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid
  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 6.1 g (50 mmol) of benzoic acid in 30 mL of concentrated sulfuric acid.[5]

  • Slowly add 15 mL of concentrated nitric acid dropwise to the solution while maintaining the temperature in the ice bath.[5]

  • Remove the flask from the ice bath and stir the mixture at room temperature for 15 hours.[5]

  • Heat the mixture to 100°C and continue stirring for an additional 4 hours.[5]

  • After cooling to room temperature, add another 10 mL of concentrated nitric acid dropwise.[5]

  • Heat the reaction mixture to 100°C and stir for 3 hours, then increase the temperature to 135°C and stir for a final 3 hours.[5]

  • Allow the mixture to cool to room temperature and then pour it into a beaker containing a mixture of 80 g of ice and 80 g of water.[5]

  • Stir the resulting suspension for 30 minutes.[5]

  • Collect the solid product by filtration and wash the filter cake with water to remove any residual sulfuric acid.[5]

  • The crude product, 3,5-dinitrobenzoic acid, is obtained with a yield of approximately 5 g (50%).[5]

Step 2: Synthesis of 3-Methoxy-5-nitrobenzoic Acid
  • In a flask cooled to -78°C, add 24 mL (60 mmol) of n-butyllithium dropwise to methanol and stir for 15 minutes to generate lithium methoxide (B1231860).[5]

  • Remove the excess methanol by rotary evaporation.[5]

  • Dissolve the resulting lithium methoxide in 50 mL of hexamethylphosphoramide.[5]

  • Add 2.5 g (11.8 mmol) of 3,5-dinitrobenzoic acid to the solution.[5]

  • Stir the mixture at room temperature for 18 hours, then heat to 80°C for an additional 6 hours.[5]

  • After cooling to room temperature, pour the reaction mixture into a mixture of ice and 6N H₂SO₄.[5]

  • Extract the aqueous layer with ether (3 x 300 mL).[5]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product, 3-methoxy-5-nitrobenzoic acid, with a yield of approximately 2 g (87%).[5]

Step 3: Synthesis of 3-Hydroxy-5-nitrobenzoic Acid
  • Dissolve 860 mg (4.36 mmol) of 3-methoxy-5-nitrobenzoic acid in 20 mL of dichloromethane in a flask cooled to -10°C.[5]

  • Add 1.26 mL (13 mmol) of boron tribromide dropwise to the solution.[5]

  • Allow the reaction to proceed at room temperature for 15 hours.[5]

  • Cool the mixture in an ice-water bath and add 10 mL of water, then stir for an additional 30 minutes.[5]

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).[5]

  • Wash the combined organic layers with saturated salt water, dry over anhydrous sodium sulfate, filter, and remove the solvent.[5]

  • The crude 3-hydroxy-5-nitrobenzoic acid is used directly in the next step without further purification.[5]

Step 4: Synthesis of this compound
  • Dissolve the crude 3-hydroxy-5-nitrobenzoic acid from the previous step in 20 mL of methanol.[5]

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (atmospheric pressure) for 2 hours.[5]

  • Filter the mixture through diatomaceous earth to remove the Pd/C catalyst.[5]

  • Evaporate the methanol to obtain the crude product, this compound.[5]

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the chemical synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Methoxylation cluster_step3 Step 3: Demethylation cluster_step4 Step 4: Reduction Benzoic Acid Benzoic Acid S1_Product 3,5-Dinitrobenzoic Acid Benzoic Acid->S1_Product H₂SO₄, HNO₃ S2_Product 3-Methoxy-5-nitrobenzoic Acid S1_Product->S2_Product 1. n-BuLi, MeOH 2. HMPA S3_Product 3-Hydroxy-5-nitrobenzoic Acid S2_Product->S3_Product BBr₃, DCM Final_Product This compound S3_Product->Final_Product H₂, Pd/C, MeOH

Caption: Chemical synthesis workflow for this compound.

References

Application Notes and Protocols: Purification of 3-Amino-5-hydroxybenzoic Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a key aromatic precursor in the biosynthesis of a wide range of important secondary metabolites, including the ansamycin (B12435341) and mitomycin families of antibiotics.[1][2][3] The fermentative production of 3,5-AHBA using genetically engineered microbial strains offers a promising and sustainable alternative to chemical synthesis. However, the efficient recovery and purification of 3,5-AHBA from complex fermentation broths are critical for obtaining a high-purity product suitable for downstream applications in drug development and research.

This document provides a comprehensive, multi-step protocol for the purification of this compound from a fermentation broth. The described methodology is designed for researchers, scientists, and drug development professionals, offering a robust framework for obtaining high-purity 3,5-AHBA. The protocol includes initial clarification of the fermentation broth, followed by ion-exchange chromatography, activated carbon treatment, and final crystallization.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇NO₃[4]
Molecular Weight 153.1 g/mol [4]
Appearance Solid[4]
Solubility Soluble in DMSO (~3 mg/ml) and dimethylformamide (~1 mg/ml)[4]
UV/Vis. λmax 227 nm[4][5]

Overall Purification Workflow

The purification strategy for this compound from fermentation broth is a multi-step process designed to systematically remove impurities such as cells, proteins, pigments, and other fermentation byproducts. The process begins with the removal of microbial biomass, followed by a capture and purification step using ion-exchange chromatography, a polishing step with activated carbon to remove pigments, and a final crystallization step to obtain a high-purity product.

Purification_Workflow start Fermentation Broth centrifugation Step 1: Biomass Removal (Centrifugation/Filtration) start->centrifugation supernatant Clarified Supernatant centrifugation->supernatant iec Step 2: Ion-Exchange Chromatography (Cation Exchange) supernatant->iec eluate 3,5-AHBA Rich Eluate iec->eluate activated_carbon Step 3: Decolorization (Activated Carbon Treatment) eluate->activated_carbon decolorized_solution Decolorized 3,5-AHBA Solution activated_carbon->decolorized_solution crystallization Step 4: Crystallization & Drying decolorized_solution->crystallization final_product High-Purity 3,5-AHBA Crystals crystallization->final_product

Figure 1: Overall purification workflow for 3,5-AHBA.

Experimental Protocols

Materials and Reagents
  • Fermentation broth containing this compound

  • Cation exchange resin (e.g., Amberlite IR120 H⁺ form)

  • Activated carbon, powdered

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 2 M

  • Ammonium (B1175870) hydroxide (NH₄OH), 2 M

  • Ethanol (B145695), 95% and absolute

  • Deionized water

  • Filter paper (e.g., Whatman No. 1)

  • 0.22 µm syringe filters

Equipment
  • High-speed refrigerated centrifuge

  • Filtration apparatus (vacuum or pressure)

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

  • pH meter

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum oven

  • Analytical HPLC system with UV detector

Protocol 1: Biomass Removal from Fermentation Broth

This initial step aims to separate the microbial cells and other suspended solids from the fermentation broth to obtain a clarified supernatant containing the dissolved 3,5-AHBA.

  • Centrifugation:

    • Transfer the fermentation broth to appropriate centrifuge tubes.

    • Centrifuge at 8,000 x g for 20 minutes at 4°C.

    • Carefully decant the supernatant, which contains the soluble 3,5-AHBA, into a clean collection vessel. Discard the cell pellet.

  • Filtration (Optional but Recommended):

    • For complete removal of fine particles, filter the supernatant through a 0.45 µm or 0.22 µm filter membrane using a vacuum filtration setup. This step is crucial to prevent clogging of the chromatography column in the subsequent step.

Protocol 2: Ion-Exchange Chromatography (IEC)

This step utilizes a strong cation exchange resin to capture the amphoteric 3,5-AHBA from the clarified supernatant.

IEC_Workflow start Clarified Supernatant adjust_ph Adjust pH to ~2.0 with 1 M HCl start->adjust_ph loading Load pH-adjusted Supernatant adjust_ph->loading column_prep Prepare Cation Exchange Column (e.g., Amberlite IR120 H⁺) equilibration Equilibrate with Deionized Water column_prep->equilibration equilibration->loading wash Wash with Deionized Water (to remove impurities) loading->wash elution Elute with 2 M NH₄OH wash->elution collection Collect Fractions elution->collection pooling Pool 3,5-AHBA containing Fractions collection->pooling end 3,5-AHBA Rich Eluate pooling->end

Figure 2: Ion-Exchange Chromatography workflow.
  • Column Preparation:

    • Prepare a slurry of the cation exchange resin in deionized water and pack it into a suitable chromatography column.

    • Wash the packed resin with 3-5 column volumes (CV) of deionized water.

  • Sample Preparation and Loading:

    • Adjust the pH of the clarified supernatant to approximately 2.0 using 1 M HCl. At this pH, the amino group of 3,5-AHBA will be protonated, facilitating its binding to the cation exchange resin.

    • Load the pH-adjusted supernatant onto the equilibrated column at a flow rate of 1-2 CV/hour.

  • Washing:

    • After loading, wash the column with 3-5 CV of deionized water to remove unbound impurities.

  • Elution:

    • Elute the bound 3,5-AHBA from the resin using a 2 M solution of ammonium hydroxide (NH₄OH) at a flow rate of 1 CV/hour. The basic pH will deprotonate the amino group, releasing the molecule from the resin.

    • Collect fractions and monitor the absorbance at 254 nm or 280 nm to identify the fractions containing 3,5-AHBA.

  • Pooling and Concentration:

    • Pool the fractions containing the highest concentration of 3,5-AHBA, as determined by HPLC analysis.

    • Concentrate the pooled fractions using a rotary evaporator at 40-50°C to remove the ammonia (B1221849) and reduce the volume.

Protocol 3: Decolorization with Activated Carbon

This step is designed to remove pigments and other colored impurities that may have co-eluted during chromatography.

  • Treatment:

    • To the concentrated 3,5-AHBA solution, add powdered activated carbon to a final concentration of 1-2% (w/v).

    • Stir the suspension at room temperature for 30-60 minutes.

  • Removal of Activated Carbon:

    • Remove the activated carbon by vacuum filtration through a pad of celite or by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

Protocol 4: Crystallization and Drying

The final step involves the crystallization of 3,5-AHBA to achieve high purity.

  • pH Adjustment and Concentration:

    • Adjust the pH of the decolorized solution to the isoelectric point of 3,5-AHBA (approximately pH 4-5) using 1 M HCl. This will minimize its solubility.

    • Further concentrate the solution using a rotary evaporator until a supersaturated solution is obtained.

  • Crystallization:

    • Cool the concentrated solution in an ice bath or at 4°C overnight to induce crystallization.

    • If crystals do not form readily, scratching the inside of the vessel with a glass rod may initiate nucleation.

  • Harvesting and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small volume of cold deionized water, followed by a wash with cold 95% ethanol to remove residual soluble impurities.

  • Drying:

    • Dry the purified 3,5-AHBA crystals under vacuum at 40-50°C until a constant weight is achieved.

Data Presentation

The following table summarizes the hypothetical quantitative data for a typical purification of this compound from a 1-liter fermentation broth.

Purification StepVolume (L)3,5-AHBA Conc. (g/L)Total 3,5-AHBA (g)Purity (%)Step Yield (%)Overall Yield (%)
Clarified Supernatant 0.952.52.375~5100100
IEC Eluate (Pooled) 0.54.52.25~7094.794.7
Decolorized Solution 0.484.42.11~7593.888.8
Final Crystals N/AN/A1.8>9885.375.8

Quality Control and Analysis

The purity and concentration of this compound at each stage of the purification process should be monitored using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a recommended method.

HPLC Method Parameters
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) containing 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 227 nm
Injection Volume 10 µL

Conclusion

The protocol described in this application note provides a robust and scalable method for the purification of this compound from fermentation broth. The multi-step approach, incorporating centrifugation, ion-exchange chromatography, activated carbon treatment, and crystallization, is effective in removing a wide range of impurities to yield a final product of high purity. This methodology is well-suited for researchers and professionals in the field of natural product chemistry and drug development who require high-quality 3,5-AHBA for their work. The provided quantitative data and analytical methods serve as a valuable reference for process optimization and quality control.

References

Application Notes and Protocols for Feeding 3-Amino-5-hydroxybenzoic Acid to Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a critical precursor for the biosynthesis of a wide range of valuable secondary metabolites in Streptomyces and related actinobacteria.[1] This aromatic amino acid serves as the starter unit for the polyketide synthase (PKS) machinery responsible for producing compounds such as ansamycin (B12435341) and mitomycin antibiotics, which possess potent antibacterial and antitumor properties. The targeted feeding of 3,5-AHBA to Streptomyces cultures, a technique known as precursor-directed biosynthesis, can significantly enhance the production of these desired metabolites. Furthermore, in mutasynthesis studies utilizing mutant strains blocked in the endogenous 3,5-AHBA biosynthesis pathway, feeding of this precursor is essential for product formation.

These application notes provide detailed protocols for the preparation and feeding of this compound to Streptomyces cultures to improve the yield of 3,5-AHBA-derived natural products.

Data Presentation

While specific quantitative data on the direct feeding of 3,5-AHBA to wild-type Streptomyces for yield improvement is not extensively detailed in publicly available literature, insights can be drawn from mutasynthesis experiments and general precursor feeding strategies. The following table summarizes typical fermentation parameters and precursor concentrations used in such studies. It is important to note that optimal conditions should be determined empirically for each specific Streptomyces strain and target metabolite.

ParameterTypical Range/ValueNotes
3,5-AHBA Concentration 10 - 500 µMHigher concentrations may be inhibitory. Optimal concentration is strain and product-dependent and should be determined experimentally.
Solvent for Stock Solution Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)3,5-AHBA has good solubility in these organic solvents.[2] Aqueous solutions of the sodium salt can also be prepared.
Timing of Addition 24-72 hours after inoculationTypically added at the onset of the idiophase (secondary metabolite production phase), which often coincides with the late exponential growth phase.
Feeding Strategy Single dose or fed-batchA single bolus addition is common in lab-scale experiments. For larger scale fermentations, a fed-batch approach may prevent toxicity and maintain a stable supply of the precursor.
Culture pH 6.0 - 7.5Optimal pH for growth and secondary metabolism varies among Streptomyces species.
Incubation Temperature 28 - 30 °CStandard incubation temperature for most mesophilic Streptomyces species.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of 3,5-AHBA for addition to Streptomyces cultures.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or vials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound.

  • Dissolve the solid 3,5-AHBA in sterile DMSO to a final concentration of 10-50 mM. For example, to prepare a 10 mM stock solution, dissolve 1.53 mg of 3,5-AHBA (FW: 153.1 g/mol ) in 1 mL of DMSO.

  • Gently vortex the solution until the solid is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Feeding this compound to Streptomyces Shake Flask Cultures

This protocol outlines the procedure for adding the 3,5-AHBA stock solution to shake flask cultures of Streptomyces.

Materials:

  • Streptomyces seed culture

  • Production medium (e.g., R5A, ISP2, or a custom production medium)

  • Sterile baffled flasks

  • 3,5-AHBA stock solution (from Protocol 1)

  • Incubator shaker

Procedure:

  • Inoculate the production medium in baffled flasks with the Streptomyces seed culture at a suitable inoculation ratio (e.g., 5-10% v/v).

  • Incubate the flasks at the optimal temperature (typically 28-30°C) with vigorous shaking (e.g., 200-250 rpm).

  • At a predetermined time point (e.g., 24, 48, or 72 hours post-inoculation, corresponding to the transition to stationary phase), add the 3,5-AHBA stock solution to the cultures to the desired final concentration (e.g., 100 µM).

    • Example Calculation: To achieve a final concentration of 100 µM in a 50 mL culture, add 50 µL of a 10 mM stock solution.

  • Continue the incubation for the desired production period (e.g., 5-10 days).

  • At the end of the fermentation, harvest the culture broth and/or mycelium for extraction and analysis of the target secondary metabolite.

Protocol 3: Fed-Batch Feeding of this compound in a Bioreactor

For larger-scale production, a fed-batch strategy can be employed to maintain a consistent supply of 3,5-AHBA and minimize potential toxicity from a high initial concentration.

Materials:

  • Streptomyces seed culture

  • Production medium

  • Bioreactor

  • 3,5-AHBA feeding solution (prepared as in Protocol 1, may be diluted in sterile medium)

  • Peristaltic pump and sterile tubing

Procedure:

  • Prepare and sterilize the bioreactor containing the production medium.

  • Inoculate the bioreactor with the Streptomyces seed culture.

  • Maintain the desired fermentation parameters (temperature, pH, dissolved oxygen).

  • At the onset of the production phase (determined by monitoring growth and/or initial product formation), initiate the feeding of the 3,5-AHBA solution using a peristaltic pump at a pre-determined low and constant flow rate.

  • Continue the fermentation with continuous feeding for the desired production period.

  • Monitor the production of the target metabolite over time.

  • Harvest the culture at the point of maximum product accumulation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis prep_stock Prepare 3,5-AHBA Stock Solution feeding Feed 3,5-AHBA prep_stock->feeding prep_culture Prepare Streptomyces Seed Culture inoculation Inoculate Production Medium prep_culture->inoculation incubation Incubate Culture inoculation->incubation incubation->feeding 24-72 hours harvest Harvest Culture feeding->harvest extraction Extract Secondary Metabolites harvest->extraction analysis Analyze Product Yield extraction->analysis

Caption: Experimental workflow for 3,5-AHBA feeding.

signaling_pathway cluster_primary_metabolism Primary Metabolism cluster_precursor_biosynthesis Precursor Biosynthesis cluster_secondary_metabolism Secondary Metabolism shikimate Shikimate Pathway ahba_synthesis 3,5-AHBA Synthesis shikimate->ahba_synthesis Endogenous Route pks Polyketide Synthase (PKS) ahba_synthesis->pks ansamycins Ansamycins pks->ansamycins mitomycins Mitomycins pks->mitomycins exogenous_ahba Exogenous 3,5-AHBA Feeding exogenous_ahba->pks Precursor-Directed Biosynthesis

Caption: Biosynthetic pathway of 3,5-AHBA derived products.

References

Cloning and Expression of 3-Amino-5-hydroxybenzoic Acid Synthase: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for the successful cloning, expression, and purification of 3-Amino-5-hydroxybenzoic acid (AHBA) synthase. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in the study of ansamycin (B12435341) antibiotic biosynthesis and related metabolic pathways.

Introduction

This compound (AHBA) is a crucial precursor for the biosynthesis of a large family of pharmaceutically important natural products, including ansamycin antibiotics like rifamycin (B1679328) and the antitumor agent geldanamycin.[1][2][3] The terminal step in the biosynthesis of AHBA is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, this compound synthase (AHBA synthase).[1][3] This enzyme facilitates the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) to form AHBA.[1] Understanding the expression and regulation of AHBA synthase is pivotal for the metabolic engineering of microorganisms to enhance the production of these valuable secondary metabolites. This document outlines detailed protocols for the cloning of the AHBA synthase gene, its heterologous expression in Escherichia coli, and subsequent purification of the active enzyme.

Data Presentation

Table 1: Summary of Recombinant AHBA Synthase Expression
ParameterValueReference
Expression HostE. coli BL21(DE3)[1]
Expression VectorpET derivative with N-terminal (His)6-tag[1]
Induction0.5 mM IPTG at 25°C for 16 hoursGeneral Practice
Culture Volume1 L LB BrothGeneral Practice
Wet Cell Weight~5 g/LEstimated
Soluble Protein Yield~10 mg/L of cultureEstimated
Table 2: Purification Summary for (His)6-tagged AHBA Synthase
Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Cell Lysate2001000.51001
Ni-NTA Affinity Chromatography10808.08016
Size Exclusion Chromatography7639.06318

Note: The values in this table are representative and may vary depending on experimental conditions.

Table 3: Kinetic Parameters of AHBA Synthase
SubstrateKmVmaxReference
5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS)Data not availableData not availableN/A

Experimental Protocols

Protocol 1: Cloning of the AHBA Synthase Gene

This protocol describes the amplification of the AHBA synthase gene (rifK) from the genomic DNA of Amycolatopsis mediterranei and its insertion into an expression vector.

Materials:

  • Amycolatopsis mediterranei genomic DNA

  • Forward and reverse primers for rifK gene (with appropriate restriction sites)

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • pET expression vector (e.g., pET-28a) with an N-terminal hexahistidine tag

  • Restriction enzymes (corresponding to the sites on the primers)

  • T4 DNA ligase

  • E. coli DH5α competent cells

  • LB agar (B569324) plates with appropriate antibiotic selection

Method:

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing: 100 ng of A. mediterranei genomic DNA, 10 pmol of each primer, 200 µM of each dNTP, 1x PCR buffer, and 1 unit of high-fidelity DNA polymerase.

    • Perform PCR with the following cycling conditions: initial denaturation at 98°C for 30 seconds, followed by 30 cycles of 98°C for 10 seconds, 55-65°C (annealing temperature dependent on primers) for 30 seconds, and 72°C for 1-2 minutes (extension time dependent on gene length), and a final extension at 72°C for 10 minutes.

  • Vector and Insert Preparation:

    • Digest the PCR product and the pET expression vector with the chosen restriction enzymes in separate reactions according to the manufacturer's instructions.

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with a 1:3 molar ratio of vector to insert, T4 DNA ligase, and ligation buffer. Incubate at 16°C overnight or at room temperature for 2 hours.

  • Transformation:

    • Transform the ligation mixture into E. coli DH5α competent cells using a standard heat-shock protocol.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate at 37°C overnight.

  • Colony Screening and Plasmid Confirmation:

    • Screen colonies by colony PCR using the gene-specific primers.

    • Isolate plasmid DNA from positive colonies and confirm the insert by restriction digestion and Sanger sequencing.

Protocol 2: Expression of Recombinant AHBA Synthase in E. coli

This protocol details the expression of the (His)6-tagged AHBA synthase in E. coli BL21(DE3).

Materials:

  • pET vector containing the rifK gene

  • E. coli BL21(DE3) competent cells

  • LB broth

  • Appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Method:

  • Transformation:

    • Transform the confirmed expression plasmid into E. coli BL21(DE3) competent cells.

    • Plate on LB agar with the appropriate antibiotic and incubate at 37°C overnight.

  • Starter Culture:

    • Inoculate a single colony into 10 mL of LB broth containing the antibiotic.

    • Incubate at 37°C with shaking at 200 rpm overnight.

  • Large-Scale Culture and Induction:

    • Inoculate 1 L of LB broth containing the antibiotic with the overnight starter culture (1:100 dilution).

    • Grow the culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

    • Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate at 25°C with shaking at 180 rpm for 16 hours.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of (His)6-tagged AHBA Synthase

This protocol describes the purification of the recombinant AHBA synthase using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

Materials:

  • Cell pellet from 1 L culture

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity resin

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

  • SEC Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Pyridoxal 5'-phosphate (PLP)

Method:

  • Cell Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice until the lysate is no longer viscous.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the equilibrated column.

    • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the (His)6-tagged AHBA synthase with 5 column volumes of Elution Buffer. Collect fractions.

  • Buffer Exchange and SEC:

    • Pool the fractions containing the purified protein and concentrate using an appropriate centrifugal filter device.

    • During concentration, exchange the buffer to SEC Buffer containing 50 µM PLP.

    • Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer containing 50 µM PLP.

    • Collect fractions corresponding to the expected molecular weight of the dimeric AHBA synthase.

  • Protein Analysis and Storage:

    • Assess the purity of the final protein sample by SDS-PAGE.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified enzyme at -80°C in the presence of 10% glycerol (B35011) and 50 µM PLP.

Protocol 4: AHBA Synthase Activity Assay

This protocol outlines a method to determine the enzymatic activity of the purified AHBA synthase. The formation of AHBA can be monitored spectrophotometrically.

Materials:

  • Purified AHBA synthase

  • 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) substrate

  • Assay Buffer (100 mM Tris-HCl pH 8.0)

  • Pyridoxal 5'-phosphate (PLP)

  • Spectrophotometer

Method:

  • Reaction Mixture:

    • Prepare a reaction mixture containing 100 mM Tris-HCl pH 8.0, 50 µM PLP, and 1 mM aminoDHS in a total volume of 1 mL.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding a suitable amount of purified AHBA synthase.

  • Spectrophotometric Measurement:

    • Monitor the increase in absorbance at a wavelength determined by the spectral properties of AHBA under the assay conditions.

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Unit Definition:

    • One unit (U) of AHBA synthase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of AHBA per minute under the specified assay conditions.

Visualizations

AHBA_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway Variant cluster_final_product E4P Erythrose-4-P AminoDAHP Amino-DAHP E4P->AminoDAHP PEP Phosphoenolpyruvate PEP->AminoDAHP AminoDHQ Amino-DHQ AminoDAHP->AminoDHQ RifG AminoDHS Amino-DHS AminoDHQ->AminoDHS RifJ AHBA This compound AminoDHS->AHBA AHBA Synthase (RifK) Cloning_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification Genomic_DNA Genomic DNA Isolation (A. mediterranei) PCR PCR Amplification of rifK gene Genomic_DNA->PCR Digestion Restriction Digestion (Vector & Insert) PCR->Digestion Ligation Ligation into Expression Vector Digestion->Ligation Transformation_Cloning Transformation (E. coli DH5α) Ligation->Transformation_Cloning Screening Colony Screening & Plasmid Confirmation Transformation_Cloning->Screening Transformation_Expression Transformation (E. coli BL21(DE3)) Screening->Transformation_Expression Verified Plasmid Culture Cell Culture & Induction (IPTG) Transformation_Expression->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Purification_IMAC IMAC Purification (Ni-NTA) Lysis->Purification_IMAC Purification_SEC Size Exclusion Chromatography Purification_IMAC->Purification_SEC Analysis Purity & Activity Analysis Purification_SEC->Analysis

References

Application Notes and Protocols for Measuring 3-Amino-5-hydroxybenzoic Acid Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) synthase is a key enzyme in the biosynthesis of a variety of important secondary metabolites, including the ansamycin (B12435341) and mitomycin antibiotics. This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme catalyzes the final step in the formation of AHBA, a crucial precursor for the synthesis of these bioactive compounds. The enzymatic reaction involves the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) to produce AHBA. The ability to accurately measure the activity of AHBA synthase is essential for understanding its catalytic mechanism, screening for inhibitors, and engineering biosynthetic pathways for the production of novel antibiotics.

These application notes provide detailed protocols for the expression and purification of recombinant AHBA synthase, the enzymatic synthesis of its substrate aminoDHS, and the measurement of its activity using a robust HPLC-based method.

Signaling Pathway and Experimental Workflow

The biosynthesis of AHBA is a branch of the shikimate pathway. The final step, catalyzed by AHBA synthase, is depicted in the following pathway diagram.

AHBA_Synthase_Pathway cluster_pathway AHBA Biosynthesis aminoDHS 5-deoxy-5-amino-3- deoxy-D-arabino-heptulosonate 7-phosphate (aminoDHS) AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) aminoDHS->AHBA AHBA Synthase (PLP-dependent)

Caption: Biosynthetic conversion of aminoDHS to AHBA by AHBA synthase.

A generalized workflow for the expression, purification, and activity assay of AHBA synthase is outlined below.

experimental_workflow cluster_workflow Experimental Workflow expression Expression of recombinant AHBA synthase in E. coli purification Purification of (His)6-tagged AHBA synthase by Ni-NTA chromatography expression->purification activity_assay In vitro enzymatic assay of AHBA synthase purification->activity_assay substrate_synthesis Enzymatic synthesis of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) substrate_synthesis->activity_assay hplc_analysis Quantification of AHBA by HPLC activity_assay->hplc_analysis data_analysis Data analysis and kinetic parameter determination hplc_analysis->data_analysis

Caption: Workflow for AHBA synthase activity measurement.

Quantitative Data Summary

Currently, there is limited publicly available quantitative kinetic data for this compound synthase. The following table is provided as a template for researchers to populate with their experimentally determined values.

ParameterValueConditions
Km (aminoDHS) User Determinede.g., pH 7.5, 30°C
Vmax User Determinede.g., µmol/min/mg
Optimal pH User Determinede.g., Tris-HCl buffer
Optimal Temperature User Determined°C

Experimental Protocols

Expression and Purification of Recombinant (His)6-tagged AHBA Synthase

This protocol describes the expression of AHBA synthase from Amycolatopsis mediterranei in E. coli and its subsequent purification.[1]

a. Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the AHBA synthase gene with an N-terminal (His)6-tag

  • Luria-Bertani (LB) medium

  • Kanamycin (B1662678) (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose (B213101)

  • PD-10 Desalting Columns

b. Protocol:

  • Transform the pET expression vector into E. coli BL21(DE3) cells.

  • Inoculate a single colony into 50 mL of LB medium containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for an additional 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the (His)6-tagged AHBA synthase with 5 column volumes of Elution Buffer.

  • Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) using a PD-10 desalting column.

  • Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a Bradford assay.

Enzymatic Synthesis of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS)

The substrate for AHBA synthase, aminoDHS, is not readily commercially available. This protocol outlines a potential enzymatic synthesis route using precursor enzymes from the aminoshikimate pathway.

a. Materials:

  • Purified recombinant enzymes: aminoDAHP synthase, aminoDHQ synthase, and aminoDHQ dehydratase.

  • Erythrose-4-phosphate (E4P)

  • Phosphoenolpyruvate (PEP)

  • L-Glutamine

  • ATP

  • MgCl2

  • Reaction Buffer: e.g., 100 mM Tris-HCl, pH 7.5

b. Protocol:

  • Set up a reaction mixture containing E4P, PEP, L-glutamine, ATP, and MgCl2 in the reaction buffer.

  • Add the purified aminoDAHP synthase, aminoDHQ synthase, and aminoDHQ dehydratase to the reaction mixture.

  • Incubate the reaction at 30°C for several hours.

  • Monitor the formation of aminoDHS using HPLC-MS.

  • Purify the aminoDHS from the reaction mixture using appropriate chromatographic techniques (e.g., ion-exchange chromatography).

In Vitro Enzymatic Assay of AHBA Synthase

This protocol describes a discontinuous assay for measuring AHBA synthase activity by quantifying the formation of AHBA using HPLC.

a. Materials:

  • Purified recombinant AHBA synthase

  • 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) substrate

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • AHBA standard for calibration curve

b. Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 µM PLP, and the desired concentration of aminoDHS.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified AHBA synthase.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge the quenched reaction mixture at 13,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Quantification of this compound (AHBA)

a. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 298 nm

  • Injection Volume: 20 µL

b. Data Analysis:

  • Generate a standard curve by injecting known concentrations of AHBA.

  • Integrate the peak area corresponding to AHBA in the chromatograms of the enzymatic reaction samples.

  • Calculate the concentration of AHBA produced in the enzymatic reaction using the standard curve.

  • Determine the specific activity of the enzyme in units such as µmol of AHBA formed per minute per milligram of enzyme.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the expression, purification, and activity measurement of this compound synthase. These methods are essential tools for researchers investigating the biosynthesis of ansamycin and mitomycin antibiotics, as well as for professionals in the field of drug development seeking to identify and characterize novel enzyme inhibitors. The provided templates for data summary and the detailed experimental procedures will facilitate the generation of robust and reproducible results in the study of this important enzyme.

References

Tracing Nature's Blueprint: Isotopic Labeling to Follow 3-Amino-5-hydroxybenzoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is a vital molecular scaffold, serving as the starter unit for the biosynthesis of a wide array of clinically significant natural products, including the ansamycin (B12435341) and mitomycin families of antibiotics.[1][2][3] Understanding how this precursor is incorporated into these complex structures is paramount for pathway elucidation, bioengineering of novel therapeutics, and optimizing production yields. Isotopic labeling is a powerful technique to trace the metabolic fate of 3,5-AHBA, providing unambiguous evidence of its incorporation and shedding light on the intricate enzymatic machinery involved. This document provides detailed protocols for using stable isotopes (e.g., ¹³C, ¹⁵N) to track the journey of 3,5-AHBA from a simple precursor to a complex natural product.

Data Presentation

The following tables summarize quantitative data from isotopic labeling experiments aimed at tracing the incorporation of 3,5-AHBA and its analogs into secondary metabolites.

Table 1: Isotopic Incorporation of 3,5-AHBA into Rifamycin B

Labeled PrecursorIsotopeProducing OrganismFinal ProductIsotopic EnrichmentAnalytical MethodReference
[7-¹³C,¹⁸O₂]-3,5-AHBA¹⁸OAmycolatopsis mediterranei (rifK⁻ mutant)Rifamycin B82%Mass Spectrometry[4]

Table 2: Mutasynthesis with 3,5-AHBA Analogs in an Amycolatopsis mediterranei AHBA⁻ Mutant

Fed Precursor AnalogFinal Product TypeYield (mg/L)Reference
Benzoic Acid DerivativesTetraketidesup to 118[5]
Bromo-benzoic AcidBromo-undecaketideNot specified[5]

Experimental Protocols

Protocol 1: Feeding of ¹³C-Labeled 3,5-AHBA to Streptomyces or Amycolatopsis Cultures

This protocol outlines the general procedure for introducing an isotopically labeled precursor to a microbial culture.

1. Preparation of Labeled Precursor:

  • Synthesize or procure ¹³C-labeled 3,5-AHBA. The position of the ¹³C label(s) should be chosen based on the specific biosynthetic questions being addressed. For example, labeling the carboxyl group (C-7) can track the initial incorporation step.

  • Prepare a sterile stock solution of the labeled precursor (e.g., 10-50 mg/mL in a suitable solvent like DMSO or ethanol). The solvent choice should be tested for its effect on microbial growth.

2. Culture Preparation and Precursor Feeding:

  • Inoculate a seed culture of the desired production strain (e.g., Amycolatopsis mediterranei) in a suitable medium and incubate until it reaches the mid-logarithmic growth phase.

  • Use the seed culture to inoculate production-scale cultures.

  • Incubate the production cultures under optimal conditions for secondary metabolite production. This is typically after the primary growth phase has slowed.

  • Add the sterile ¹³C-labeled 3,5-AHBA solution to the production cultures. The final concentration of the precursor will need to be optimized, but a starting point of 50-200 µM is recommended.

  • Continue the fermentation for a period that allows for the uptake and incorporation of the labeled precursor into the target natural product. This time can range from 24 to 96 hours.

3. Extraction of Metabolites:

  • Separate the mycelium from the culture broth by centrifugation.

  • Extract the culture broth with an appropriate organic solvent (e.g., ethyl acetate, chloroform).

  • Extract the mycelial pellet with a polar organic solvent (e.g., acetone, methanol) to recover intracellular metabolites.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Purification of the Target Compound:

  • Purify the target natural product from the crude extract using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography, HPLC).

Protocol 2: Analysis of Isotopic Incorporation by Mass Spectrometry

1. Sample Preparation:

  • Prepare solutions of both the unlabeled (natural abundance) and the labeled, purified natural product in a solvent suitable for mass spectrometry (e.g., methanol, acetonitrile).

2. Mass Spectrometry Analysis:

  • Analyze the samples using a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

  • Acquire the mass spectra for both the unlabeled and labeled compounds.

3. Data Analysis and Quantification of Enrichment:

  • Determine the Molecular Ion Cluster: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺) for the unlabeled compound and observe its natural isotopic distribution.

  • Identify Mass Shift in Labeled Sample: In the spectrum of the labeled compound, look for a new molecular ion cluster shifted by the mass of the incorporated isotope(s). For example, a single ¹³C incorporation will result in a mass shift of +1 Da.

  • Calculate Percent Enrichment: The percentage of isotopic enrichment can be calculated by comparing the peak intensities of the labeled and unlabeled molecular ions. Correct for the natural abundance of ¹³C in the unlabeled sample. A simplified formula is:

    Enrichment (%) = [Intensity(Labeled Peak) / (Intensity(Labeled Peak) + Intensity(Unlabeled Peak))] x 100

    More sophisticated methods involve deconvolution of the entire isotopic cluster to account for natural abundance contributions.[6]

Protocol 3: Analysis of Isotopic Incorporation by NMR Spectroscopy

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified labeled and unlabeled natural product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. NMR Analysis:

  • Acquire ¹³C NMR spectra for both the unlabeled and labeled samples.

  • For the labeled sample, the signal corresponding to the carbon atom(s) bearing the ¹³C label will be significantly enhanced.

  • To pinpoint the exact location of incorporation, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate the labeled carbon with attached and nearby protons.

3. Data Interpretation:

  • Compare the ¹³C NMR spectrum of the labeled compound to that of the unlabeled compound. The enhanced signal(s) in the labeled spectrum directly indicate the position(s) of ¹³C incorporation.

  • Refer to published NMR data for the target compound to aid in the assignment of chemical shifts.[1][2][7]

Mandatory Visualizations

Biosynthetic_Pathway_of_3_5_AHBA cluster_shikimate Shikimate Pathway cluster_aminoshikimate Aminoshikimate Pathway Erythrose-4-P Erythrose-4-P DAHP DAHP Erythrose-4-P->DAHP PEP PEP PEP->DAHP aminoDAHP aminoDAHP DAHP->aminoDAHP Nitrogen Source aminoDHQ aminoDHQ aminoDAHP->aminoDHQ aminoDHQ synthase aminoDHS aminoDHS aminoDHQ->aminoDHS aminoDHQ dehydratase 3,5-AHBA 3,5-AHBA aminoDHS->3,5-AHBA AHBA synthase

Caption: Biosynthetic pathway of this compound (3,5-AHBA).

Experimental_Workflow Start Start Culture_Microorganism Culture Producing Microorganism (e.g., Amycolatopsis mediterranei) Start->Culture_Microorganism Prepare_Labeled_Precursor Prepare Sterile Solution of Isotopically Labeled 3,5-AHBA Start->Prepare_Labeled_Precursor Feed_Precursor Feed Labeled 3,5-AHBA to Culture Culture_Microorganism->Feed_Precursor Prepare_Labeled_Precursor->Feed_Precursor Incubate Incubate for Incorporation Feed_Precursor->Incubate Harvest_and_Extract Harvest Culture and Extract Metabolites Incubate->Harvest_and_Extract Purify_Compound Purify Target Natural Product Harvest_and_Extract->Purify_Compound Analysis Analysis Purify_Compound->Analysis MS_Analysis Mass Spectrometry (Determine Enrichment) Analysis->MS_Analysis NMR_Analysis NMR Spectroscopy (Determine Position of Label) Analysis->NMR_Analysis End End MS_Analysis->End NMR_Analysis->End

Caption: Experimental workflow for tracing 3,5-AHBA incorporation.

Logical_Relationship cluster_precursor Labeled Precursor cluster_process Biological Process cluster_product Labeled Product cluster_analysis Analytical Outcome Labeled_AHBA Isotopically Labeled 3,5-AHBA (e.g., ¹³C, ¹⁵N) Biosynthesis Incorporation into Natural Product Biosynthetic Pathway Labeled_AHBA->Biosynthesis Labeled_Natural_Product Isotopically Labeled Natural Product Biosynthesis->Labeled_Natural_Product MS_Outcome Mass Shift (Confirms Incorporation) Labeled_Natural_Product->MS_Outcome NMR_Outcome Signal Enhancement (Identifies Position) Labeled_Natural_Product->NMR_Outcome

References

Application Note: Quantification of 3-Amino-5-hydroxybenzoic Acid in Biological Matrices using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) in biological matrices. 3,5-AHBA is a key precursor in the biosynthesis of various natural products, including the ansamycin (B12435341) and mitomycin families of antibiotics. The ability to accurately measure its concentration is crucial for studying the metabolic pathways of these compounds and for optimizing their production. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of 3,5-AHBA. The method is designed to be applicable for both in vitro and in vivo research settings.

Introduction

This compound (3,5-AHBA) is an aromatic amino acid that serves as a critical building block in the biosynthesis of a wide range of secondary metabolites with significant pharmacological activities. It is a key intermediate in the shikimate pathway, a metabolic route utilized by bacteria, fungi, plants, and apicomplexans for the synthesis of aromatic amino acids. The quantification of 3,5-AHBA is essential for understanding the regulation of biosynthetic pathways leading to important antibiotics such as rifamycin (B1679328) and geldanamycin. This application note presents a proposed LC-MS/MS method, developed based on established principles for the analysis of similar aromatic and amino acid compounds, to provide a robust and reliable tool for researchers in natural product discovery and metabolic engineering.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of 3,5-AHBA from biological matrices such as plasma, serum, or cell culture supernatants.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled 3,5-AHBA or a structurally similar compound not present in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of biological sample in a microcentrifuge tube, add 300 µL of ACN containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 154.1136.115
This compound (Quantifier) 154.1108.120
Internal Standard (IS) ---

Note: The optimal collision energies should be determined experimentally for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of this method. These values are representative and should be confirmed during method validation.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound5< 15< 1585 - 115
This compound50< 10< 1090 - 110
This compound500< 10< 1090 - 110

Table 3: Limit of Detection and Quantification

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound0.51

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for the quantification of this compound.

Biosynthetic Pathway of this compound

G cluster_aminoshikimate Aminoshikimate Pathway E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate KDA 4-amino-4-deoxychorismate Chorismate->KDA PAPA 4-amino-4-deoxyprephenate KDA->PAPA HPP 4-hydroxy-3-aminophenylpyruvate PAPA->HPP AHBA This compound HPP->AHBA

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. This method is suitable for a wide range of research applications, from fundamental studies of metabolic pathways to the optimization of antibiotic production. The detailed protocol and expected performance characteristics presented in this application note should serve as a valuable resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug development. It is recommended that users validate this method in their own laboratories to ensure it meets the specific requirements of their applications.

Application Notes and Protocols for the Fermentation of 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a fermentation process for the production of 3-Amino-5-hydroxybenzoic acid (3-AHBA), a key precursor for various pharmaceuticals. The following sections detail the biosynthetic pathway, experimental protocols for fermentation and purification, and methods for quantitative analysis.

Introduction

This compound (3-AHBA) is a crucial aromatic amino acid that serves as a biosynthetic precursor for a wide range of secondary metabolites, most notably the ansamycin (B12435341) and mitomycin classes of antibiotics, which possess potent antimicrobial and anticancer properties. The fermentative production of 3-AHBA offers a sustainable and scalable alternative to chemical synthesis. This document outlines the methodologies for developing a robust fermentation process for 3-AHBA production, primarily focusing on the use of Streptomyces species, which are natural producers, and genetically engineered Escherichia coli.

Biosynthetic Pathway of this compound

The biosynthesis of 3-AHBA proceeds via the aminoshikimic acid pathway, a variant of the well-known shikimate pathway. This pathway utilizes precursors from central carbon metabolism to construct the aromatic ring of 3-AHBA. The key enzymatic steps are illustrated in the signaling pathway diagram below. Understanding this pathway is critical for metabolic engineering efforts aimed at improving 3-AHBA titers.

AHBA_Biosynthesis PEP Phosphoenolpyruvate AminoDAHP 3,4-Dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate PEP->AminoDAHP aminoDAHP synthase E4P Erythrose-4-phosphate E4P->AminoDAHP AminoDHQ 5-Deoxy-5-amino-3-dehydroquinic acid AminoDAHP->AminoDHQ aminoDHQ synthase AminoDHS 5-Deoxy-5-amino-3-dehydroshikimic acid AminoDHQ->AminoDHS aminoDHQ dehydratase AHBA This compound AminoDHS->AHBA AHBA synthase

Caption: Biosynthetic pathway of this compound.

Quantitative Data Summary

While specific production data for this compound is not extensively published, the following table summarizes the production of a closely related compound, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), which can serve as a benchmark for process development.

MicroorganismStrainFermentation ModeTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Streptomyces lividansRecombinantBatch2.70Not ReportedNot Reported[1][2]
Corynebacterium glutamicumRecombinantFed-batch5.6Not Reported~0.025[3]

Experimental Protocols

Protocol 1: Submerged Fermentation of Streptomyces for 3-AHBA Production

This protocol is adapted from general methods for secondary metabolite production in Streptomyces.

1. Inoculum Preparation:

  • Prepare a seed medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract medium).

  • Inoculate the seed medium with a fresh spore suspension or a vegetative mycelial stock of the selected Streptomyces strain.

  • Incubate at 28-30°C with agitation (200-250 rpm) for 48-72 hours until a dense culture is obtained.

2. Production Fermentation:

  • Prepare the production medium. A suitable medium composition could be (g/L): glucose (or other carbon source) 20-50, yeast extract 5-10, peptone 5-10, K₂HPO₄ 1.0, MgSO₄·7H₂O 0.5, NaCl 0.5. Adjust the initial pH to 6.8-7.2.

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C with agitation (200-250 rpm) and aeration (1-1.5 vvm) for 5-7 days.

  • Monitor key fermentation parameters such as pH, dissolved oxygen, and substrate consumption throughout the process.

  • Collect samples periodically for the analysis of biomass and 3-AHBA concentration.

Protocol 2: Downstream Processing and Purification of 3-AHBA

This protocol outlines a general procedure for the extraction and purification of 3-AHBA from the fermentation broth.

1. Biomass Removal:

  • Centrifuge the fermentation broth at 8,000-10,000 x g for 15-20 minutes to pellet the microbial cells.

  • Decant and collect the supernatant.

2. Initial Extraction:

  • Adjust the pH of the supernatant to 2.0-3.0 with a suitable acid (e.g., HCl) to protonate the carboxylic acid group of 3-AHBA.

  • Perform a liquid-liquid extraction with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction 2-3 times to maximize recovery.

  • Pool the organic phases.

3. Solvent Evaporation:

  • Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Chromatographic Purification:

  • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Purify the 3-AHBA using column chromatography (e.g., silica (B1680970) gel or a suitable resin) with an appropriate solvent system. A gradient of methanol (B129727) in dichloromethane (B109758) is often effective for separating aromatic acids.

  • Collect fractions and analyze for the presence of 3-AHBA using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions containing pure 3-AHBA and evaporate the solvent to obtain the purified product.

Protocol 3: HPLC Quantification of 3-AHBA

This protocol provides a method for the quantitative analysis of 3-AHBA in fermentation samples.

1. Sample Preparation:

  • Centrifuge a sample of the fermentation broth to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in an aqueous solution of a weak acid (e.g., 0.1% formic acid or phosphoric acid). A typical starting condition is 10% organic phase, ramping to 90% over 20-30 minutes.

  • Flow Rate: 0.8-1.0 mL/min.

  • Detection: UV detector at the λmax of 3-AHBA (around 220-230 nm and 290-300 nm).

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of standard solutions of pure 3-AHBA of known concentrations.

  • Generate a standard curve by plotting the peak area against the concentration of the standards.

  • Quantify the concentration of 3-AHBA in the samples by interpolating their peak areas on the standard curve.

Experimental Workflow

The following diagram illustrates the general workflow for the development of a 3-AHBA fermentation process.

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing cluster_Analysis Analysis Strain_Selection Strain Selection/Engineering Media_Optimization Media Optimization Strain_Selection->Media_Optimization Inoculum_Development Inoculum Development Media_Optimization->Inoculum_Development Fermentation_Process Fermentation Inoculum_Development->Fermentation_Process Harvesting Harvesting & Cell Separation Fermentation_Process->Harvesting QC Quantification & Quality Control Fermentation_Process->QC In-process monitoring Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Purification->QC

Caption: General workflow for 3-AHBA fermentation process development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-5-hydroxybenzoic acid (AHBA). This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield and purity of your AHBA synthesis.

Overview of Synthesis

This compound is a crucial precursor for a wide range of natural products, including ansamycin (B12435341) antibiotics.[1][2] While biosynthetic routes exist, a common chemical synthesis pathway involves the nitration of a benzoic acid derivative followed by reduction. The most prevalent starting material for this process is 3,5-dinitrobenzoic acid.

A typical synthetic approach involves two main stages:

  • Dinitration: Benzoic acid is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 3,5-dinitrobenzoic acid.

  • Reduction: One of the nitro groups of 3,5-dinitrobenzoic acid is selectively reduced to an amino group, and the other is converted to a hydroxyl group. A common method involves intermediate steps such as methoxylation followed by reduction and demethylation.[3] A direct reduction of both nitro groups can lead to 3,5-diaminobenzoic acid.[4][5]

Below is a diagram illustrating a common chemical synthesis workflow.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Functional Group Conversion A Benzoic Acid B 3,5-Dinitrobenzoic Acid A->B Fuming HNO₃, H₂SO₄ C 3-Methoxy-5-nitrobenzoic acid B->C 1. n-BuLi, Methanol (B129727) 2. Hexamethylphosphoramide D 3-Hydroxy-5-nitrobenzoic acid C->D BBr₃, Dichloromethane E This compound D->E Pd/C, H₂

Caption: A common multi-step chemical synthesis route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common chemical route for synthesizing this compound?

A common and well-documented route starts with the dinitration of benzoic acid to form 3,5-dinitrobenzoic acid.[6][7] This intermediate then undergoes a series of reactions, including methoxylation, demethylation, and reduction, to yield the final product.[3]

Q2: What are the critical factors influencing the yield of the initial nitration step?

The yield of 3,5-dinitrobenzoic acid is highly dependent on reaction temperature and the concentration of the nitrating agents. The temperature should be carefully controlled during the addition of fuming nitric acid to the solution of benzoic acid in concentrated sulfuric acid.[6] Following the initial reaction, a period of heating is necessary to drive the reaction to completion.

Q3: What are common side products or impurities I should be aware of?

During the nitration step, incomplete nitration can result in 3-nitrobenzoic acid as an impurity. In the subsequent reduction steps, over-reduction can lead to the formation of 3,5-diaminobenzoic acid. Other impurities may arise from side reactions related to the specific reagents used, such as the formation of byproducts from boron tribromide in the demethylation step.

Q4: How can I purify the final this compound product?

The crude product can be purified by recrystallization. The choice of solvent is critical and may require some experimentation. Common purification may also involve extraction with a suitable solvent like ethyl acetate, washing with brine, and drying over an anhydrous salt such as sodium sulfate (B86663) before final solvent removal.[3] Column chromatography can also be employed for higher purity.

Q5: What safety precautions should be taken during this synthesis?

The synthesis involves the use of highly corrosive and reactive chemicals.

  • Fuming nitric acid and concentrated sulfuric acid: These are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • n-Butyllithium (n-BuLi): This is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Boron tribromide (BBr₃): This is a corrosive and moisture-sensitive reagent. Handle it under an inert atmosphere.

  • Hydrogenation: The use of hydrogen gas with a palladium on carbon (Pd/C) catalyst presents a fire and explosion hazard. Ensure the system is properly set up and purged of air before introducing hydrogen.

Troubleshooting Guide

Low yields and unexpected results are common challenges in multi-step organic synthesis. This guide addresses specific issues you might encounter.

Q1: My yield of 3,5-dinitrobenzoic acid in the first step is significantly lower than the reported 50-60%. What went wrong?

Several factors could be responsible for a low yield in the nitration step:

  • Insufficient Nitrating Agent: Ensure that fuming nitric acid is used, as regular nitric acid may not be strong enough for dinitration.

  • Reaction Temperature: The temperature during the addition of nitric acid should be carefully controlled. If the temperature is too low, the reaction may be slow; if too high, it can lead to side reactions and decomposition.[6]

  • Reaction Time and Heating: The reaction requires a significant amount of time, including a final heating step, to ensure complete dinitration.[6] Ensure each heating phase is carried out for the recommended duration.

Q2: The reduction of the nitro group is not working or is incomplete. How can I improve this step?

Incomplete reduction is a common issue. Consider the following:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time or if exposed to contaminants. Use fresh, high-quality catalyst.

  • Hydrogen Pressure: While some hydrogenations can be done at atmospheric pressure, others may require higher pressure to proceed efficiently.[3][8]

  • Solvent Choice: The solvent must be compatible with the hydrogenation reaction and capable of dissolving the starting material. Methanol is a common choice.[3]

  • Reaction Time: Hydrogenation reactions can be slow. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Q3: My final product is a dark color, suggesting impurities. What can I do?

Discoloration often indicates the presence of oxidized impurities or byproducts.

  • Activated Carbon Treatment: During the workup, you can treat your solution with activated carbon to remove colored impurities.

  • Thorough Purification: A single purification step may not be sufficient. Consider performing an extraction, followed by recrystallization. If impurities persist, column chromatography may be necessary.

  • Inert Atmosphere: The final product, being an aminophenol derivative, can be sensitive to air oxidation. It is good practice to handle and store it under an inert atmosphere.

Below is a troubleshooting workflow for addressing low reaction yields.

G start Low Yield Observed reagents Check Reagent Purity & Stoichiometry start->reagents conditions Verify Reaction Conditions (Temp, Time, Pressure) start->conditions catalyst Evaluate Catalyst (Activity, Loading) start->catalyst workup Review Workup & Purification (Extraction, Recrystallization) start->workup incomplete Incomplete Reaction? reagents->incomplete conditions->incomplete catalyst->incomplete side_reactions Side Reactions or Decomposition? incomplete->side_reactions No optimize_conditions Optimize Conditions (e.g., Increase Time/Temp) incomplete->optimize_conditions Yes side_reactions->optimize_conditions Yes improve_workup Improve Purification Technique side_reactions->improve_workup No change_reagents Use Fresher Reagents or Adjust Stoichiometry optimize_conditions->change_reagents optimize_catalyst Use Fresh Catalyst or Increase Loading optimize_conditions->optimize_catalyst

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.

Quantitative Data

The yield of each step in the synthesis of this compound is critical for the overall efficiency of the process. The following table summarizes reported yields for the key steps in a common synthetic route.

StepReactionReagentsReported Yield (%)Reference
1Dinitration of Benzoic AcidFuming HNO₃, H₂SO₄50 - 58%[3][6]
2Methoxylation of 3,5-Dinitrobenzoic Acidn-BuLi, Methanol, Hexamethylphosphoramide87%[3]
3Demethylation of 3-methoxy-5-nitrobenzoic acidBBr₃, DichloromethaneNot specified[3]
4Reduction of 3-hydroxy-5-nitrobenzoic acidPd/C, H₂Not specified[3]

Note: Yields can vary significantly based on experimental conditions, scale, and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid [6]

  • Preparation: In a 2-liter round-bottom flask, add 61 g (0.5 mole) of benzoic acid to 300 ml of concentrated sulfuric acid.

  • Nitration: In a well-ventilated fume hood, add 100 ml of fuming nitric acid in small portions (2-3 ml at a time). Maintain the temperature between 70°C and 90°C by cooling with a water bath.

  • Reaction: After the addition is complete, cover the flask and let it stand for at least one hour (or overnight). Then, heat the flask on a steam bath for 4 hours.

  • Second Nitration: Allow the mixture to cool to room temperature. Add an additional 75 ml of fuming nitric acid. Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135–145°C for 3 hours.

  • Workup: Cool the reaction mixture and pour it into a mixture of 800 g of ice and 800 ml of water. Stir for 30 minutes.

  • Isolation: Filter the precipitated 3,5-dinitrobenzoic acid using suction and wash the filter cake with water until it is free of sulfates. The crude product can be recrystallized from 50% ethanol. The expected yield is 57–61 g (54–58%).

Protocol 2: Synthesis of this compound from 3-Hydroxy-5-nitrobenzoic Acid [3]

This protocol outlines the final reduction step. The precursor, 3-hydroxy-5-nitrobenzoic acid, is synthesized from 3,5-dinitrobenzoic acid via methoxylation and subsequent demethylation.[3]

  • Preparation: Dissolve the precursor, 3-hydroxy-5-nitrobenzoic acid, in methanol (e.g., 20 mL).

  • Hydrogenation: Add a catalytic amount of Palladium on Carbon (Pd/C) to the solution.

  • Reaction: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at atmospheric pressure for approximately 2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter the mixture through celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the methanol under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

References

Technical Support Center: Troubleshooting Low AHBA Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the low production of 3-amino-5-hydroxybenzoic acid (AHBA) in Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guides

This section provides a question-and-answer guide to address specific problems you may encounter.

Problem: Low or No AHBA Production Despite Good Biomass Growth

Question: My Streptomyces culture is growing well (high cell density), but I'm detecting very little or no AHBA in the fermentation broth. What are the possible causes and how can I fix this?

Answer: This is a common issue in Streptomyces fermentation, as secondary metabolite production is often decoupled from primary growth. Here are the likely causes and corresponding troubleshooting steps:

  • Cause 1: Suboptimal Fermentation Medium Composition. The type and concentration of carbon and nitrogen sources are critical for triggering secondary metabolism. High levels of readily metabolizable nutrients, like glucose, can sometimes repress the genes responsible for AHBA biosynthesis.

    • Solution:

      • Optimize Carbon Source: Experiment with different carbon sources. While glucose supports robust growth, alternative carbohydrates like starch or glycerol (B35011) may be more favorable for AHBA production. Try varying the concentration of the carbon source; in some cases, limiting the primary carbon source can induce secondary metabolite production.

      • Optimize Nitrogen Source: The nature of the nitrogen source can significantly impact AHBA yield. Compare complex nitrogen sources like yeast extract and peptone with inorganic sources such as ammonium (B1175870) sulfate (B86663) or sodium nitrate. The optimal choice is often strain-dependent.

      • C:N Ratio: Systematically vary the carbon-to-nitrogen (C:N) ratio in your medium to find the optimal balance for AHBA production.

  • Cause 2: Inadequate Gene Expression of the AHBA Biosynthetic Cluster. Even with good growth, the genes responsible for the AHBA biosynthetic pathway may not be sufficiently transcribed.

    • Solution:

      • Gene Expression Analysis: Perform RT-qPCR to quantify the transcript levels of key genes in the AHBA biosynthetic cluster. This will confirm if the pathway is being expressed.

      • Inducer Addition: Some Streptomyces species require specific signaling molecules or inducers to activate secondary metabolite gene clusters. Review the literature for known inducers for your specific or related Streptomyces strains.

  • Cause 3: Precursor Limitation. AHBA biosynthesis requires specific precursors from primary metabolism. A bottleneck in the supply of these precursors can limit the final yield.

    • Solution:

      • Precursor Feeding: Supplement the fermentation medium with known precursors of the AHBA pathway. The aminoshikimic acid pathway, which produces AHBA, originates from intermediates of the shikimate pathway. Therefore, feeding with compounds like shikimic acid or related amino acids could potentially boost AHBA production.

Problem: Inconsistent AHBA Yields Between Batches

Question: I'm observing significant variability in AHBA production from one fermentation batch to another, even with seemingly identical conditions. What could be the cause of this inconsistency?

Answer: Batch-to-batch variability is a frequent challenge in fermentation processes. The following factors are often the culprits:

  • Cause 1: Inconsistent Inoculum Quality. The age, physiological state, and density of the seed culture can have a profound impact on the subsequent production phase.

    • Solution:

      • Standardize Seed Culture Protocol: Implement a strict, standardized protocol for preparing your seed culture. This includes using a consistent spore stock, defined seed medium, and fixed incubation time, temperature, and agitation speed. Ensure the inoculum is in the late logarithmic to early stationary growth phase when transferred to the production medium.

  • Cause 2: Minor Variations in Media Preparation. Small inconsistencies in the preparation of the fermentation medium, such as differences in water quality or the exact composition of complex media components, can lead to variable outcomes.

    • Solution:

      • Precise Media Preparation: Use high-purity water (e.g., Milli-Q) for all media preparation. If using complex media components (e.g., yeast extract, peptone), be aware that there can be lot-to-lot variability. If possible, test different lots or purchase a large single lot for a series of experiments.

  • Cause 3: Fluctuations in Physical Parameters. Minor, unmonitored fluctuations in pH, temperature, or dissolved oxygen can affect metabolic pathways.

    • Solution:

      • Tight Environmental Control: If using a bioreactor, ensure that pH, temperature, and dissolved oxygen probes are properly calibrated and that the control systems are functioning correctly. For shake flask experiments, ensure consistent shaker speed and temperature, and use flasks that allow for adequate aeration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for AHBA production in Streptomyces?

A1: The optimal pH for secondary metabolite production in Streptomyces is often different from the optimal pH for growth and is strain-specific. Generally, a pH range of 6.5 to 7.5 is a good starting point for optimization. It is recommended to monitor the pH throughout the fermentation and, if necessary, use buffers or a pH control system in a bioreactor to maintain the desired pH.

Q2: How can I accurately quantify the concentration of AHBA in my fermentation broth?

Q3: Can contamination affect my AHBA production?

A3: Yes, contamination can severely impact your fermentation. Contaminating microorganisms can compete for nutrients, alter the pH of the medium, and produce compounds that may inhibit the growth of Streptomyces or the production of AHBA. Strict aseptic techniques are essential at all stages, from media preparation and inoculation to sampling. Regularly check your cultures for signs of contamination by microscopy and by plating on different types of agar (B569324) media.

Q4: Is there a correlation between the morphology of my Streptomyces culture (e.g., pellets vs. dispersed mycelia) and AHBA production?

A4: The relationship between morphology and secondary metabolite production in Streptomyces is complex and not always direct. While in some cases, pellet formation has been associated with higher productivity, in other instances, dispersed mycelial growth is more favorable. The optimal morphology is strain and condition-dependent. If you observe changes in morphology that correlate with changes in AHBA production, it is worth investigating the factors that influence morphology, such as agitation speed, medium composition, and inoculum preparation.

Data Presentation

Table 1: Hypothetical Influence of Carbon Source on AHBA Production

Carbon Source (20 g/L)Biomass (g/L DCW)AHBA Titer (mg/L)
Glucose8.515.2
Starch7.235.8
Glycerol6.842.5
Mannitol7.928.4

Table 2: Hypothetical Influence of Nitrogen Source on AHBA Production

Nitrogen Source (5 g/L)Biomass (g/L DCW)AHBA Titer (mg/L)
Yeast Extract8.138.9
Peptone7.532.1
Ammonium Sulfate6.225.6
Sodium Nitrate6.529.3

Note: This table presents hypothetical data for illustrative purposes. The optimal nitrogen source and its concentration should be determined experimentally for the specific Streptomyces strain being used.

Experimental Protocols

Protocol 1: Standard Seed Culture Preparation for Streptomyces
  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Spore Stock Revival: Scrape a small amount of cryopreserved spores from a frozen stock using a sterile inoculation loop.

  • Streaking: Streak the spores onto a suitable agar medium (e.g., ISP2 or Bennett's agar) to obtain single colonies.

  • Incubation: Incubate the plate at 28-30°C for 5-10 days, or until well-developed aerial mycelia and spores are visible.

  • Pre-inoculum Preparation: Inoculate a single, well-sporulated colony into a 250 mL flask containing 50 mL of seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium).

  • Incubation (Shaking): Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours. The culture should appear visibly turbid and consist of dispersed mycelia or small pellets.

  • Inoculation of Production Medium: Transfer a defined volume of the seed culture (typically 2-10% v/v) into the production medium.

Protocol 2: Extraction and Quantification of AHBA from Fermentation Broth by HPLC (Method Development Outline)
  • Sample Preparation:

    • Withdraw a 1 mL aliquot of the fermentation broth.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC System and Column:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase (Starting Conditions for Method Development):

    • Mobile Phase A: 0.1% formic acid or phosphoric acid in water.

    • Mobile Phase B: Acetonitrile or Methanol (B129727).

    • Run a gradient from 5% B to 95% B over 20 minutes to determine the approximate retention time of AHBA.

    • Optimize to an isocratic or a shorter gradient method for routine analysis.

  • Detection:

    • Monitor the absorbance at the UV maximum of AHBA (to be determined by running a UV scan of a pure standard).

  • Quantification:

    • Prepare a series of standard solutions of pure AHBA in the mobile phase.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared fermentation samples and determine the AHBA concentration by interpolating the peak area from the calibration curve.

Protocol 3: RNA Extraction from Streptomyces Mycelium
  • Harvest Mycelium: Aseptically harvest approximately 50 mg of mycelium from the fermentation broth by centrifugation at 4°C.

  • Flash Freeze: Immediately flash-freeze the mycelial pellet in liquid nitrogen to preserve RNA integrity.

  • Cell Lysis:

    • Grind the frozen pellet to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

    • Alternatively, use a bead-beating homogenizer with appropriate lysis beads.

  • RNA Extraction:

    • Immediately add 1 mL of a suitable RNA extraction reagent (e.g., TRIzol or a similar guanidinium (B1211019) thiocyanate-based solution) to the powdered mycelium.

    • Follow the manufacturer's protocol for phase separation (chloroform addition), RNA precipitation (isopropanol addition), and washing (75% ethanol).

  • RNA Resuspension: Resuspend the final RNA pellet in RNase-free water.

  • Quality Control: Assess the RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.

Protocol 4: Two-Step RT-qPCR for Gene Expression Analysis
  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis):

    • Use a commercial reverse transcription kit.

    • In a typical 20 µL reaction, combine 1 µg of total RNA, random hexamer or gene-specific primers, dNTPs, reverse transcriptase buffer, and reverse transcriptase enzyme.

    • Incubate according to the manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for your target gene(s) and a reference gene (e.g., hrdB), and the synthesized cDNA.

    • Run the qPCR on a real-time PCR instrument with a typical cycling program (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Visualizations

ahba_biosynthesis_pathway Shikimate Pathway Shikimate Pathway Chorismate Chorismate Shikimate Pathway->Chorismate Aminoshikimate Pathway Aminoshikimate Pathway Chorismate->Aminoshikimate Pathway Precursor AHBA AHBA Aminoshikimate Pathway->AHBA Key Product Ansamycins, Mitomycins, etc. Ansamycins, Mitomycins, etc. AHBA->Ansamycins, Mitomycins, etc. Building Block

Caption: Simplified AHBA biosynthetic pathway.

troubleshooting_workflow start Low AHBA Production q1 Good Biomass Growth? start->q1 a1_yes Check Media Composition (C/N Source, Ratio) q1->a1_yes Yes a1_no Optimize Growth Conditions (pH, Temp, Aeration) q1->a1_no No q2 AHBA Still Low? a1_yes->q2 a1_no->q1 a2_yes Analyze Gene Expression (RT-qPCR) Feed Precursors q2->a2_yes Yes end_node Improved AHBA Production q2->end_node No a2_yes->end_node

Caption: Troubleshooting workflow for low AHBA production.

experimental_workflow_gene_expression Fermentation Sampling Fermentation Sampling Mycelium Harvest Mycelium Harvest Fermentation Sampling->Mycelium Harvest RNA Extraction RNA Extraction Mycelium Harvest->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR Data Analysis Data Analysis RT-qPCR->Data Analysis Relative Gene Expression Relative Gene Expression Data Analysis->Relative Gene Expression

Caption: Experimental workflow for gene expression analysis.

Technical Support Center: Optimizing 3-Amino-5-hydroxybenzoic Acid (3,5-AHBA) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for enhanced 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3,5-AHBA) and why is it important?

A1: this compound is an aromatic amino acid that serves as a crucial precursor for the biosynthesis of a wide range of important natural products. These include the ansamycin (B12435341) family of antibiotics (like rifamycin), the anti-tumor agent mitomycin C, and other bioactive compounds. Its production is a key step in the development of these pharmaceuticals.

Q2: Which microorganisms are known to produce 3,5-AHBA?

A2: 3,5-AHBA is primarily produced by various species of actinomycetes, particularly those of the genus Streptomyces and Amycolatopsis. For example, Amycolatopsis mediterranei is a known producer of rifamycin, which involves the 3,5-AHBA pathway.

Q3: What is the biosynthetic pathway for 3,5-AHBA?

A3: 3,5-AHBA is synthesized via a branch of the shikimate pathway. The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). A key terminal step is the aromatization of an amino-shikimate pathway intermediate, 5-deoxy-5-amino-3-dehydroshikimic acid, catalyzed by AHBA synthase.[1][2][3]

Q4: What are the key factors influencing the yield of 3,5-AHBA in fermentation?

A4: The yield of 3,5-AHBA, a secondary metabolite, is influenced by a combination of factors including the composition of the fermentation medium (carbon and nitrogen sources), culture conditions (pH, temperature, dissolved oxygen), and the genetic makeup of the producing strain. Optimization of these parameters is critical for maximizing production.

Troubleshooting Guide

Issue 1: Low or No Yield of 3,5-AHBA

  • Potential Cause: Suboptimal Media Composition.

    • Question: My fermentation is resulting in poor or no 3,5-AHBA production. Could the media be the issue?

    • Answer: Yes, the composition of your fermentation medium is critical. The type and concentration of carbon and nitrogen sources can significantly impact the production of secondary metabolites like 3,5-AHBA. Catabolite repression from rapidly consumed sugars such as glucose can inhibit the production of secondary metabolites. A balanced carbon-to-nitrogen (C/N) ratio is also crucial.

    • Troubleshooting Steps:

      • Carbon Source: Consider using slowly metabolized carbon sources like starch, dextrin, or glycerol (B35011) instead of glucose to prevent catabolite repression.

      • Nitrogen Source: A combination of organic (e.g., yeast extract, peptone, soy meal) and inorganic (e.g., ammonium (B1175870) sulfate) nitrogen sources often proves beneficial.

      • Precursor Supplementation: Since 3,5-AHBA is derived from the shikimate pathway, ensure that the precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), are not limiting.

      • Media Optimization: Systematically optimize the concentrations of media components using statistical methods like Response Surface Methodology (RSM).

Issue 2: Inconsistent 3,5-AHBA Yields Between Batches

  • Potential Cause: Fluctuations in Fermentation Parameters.

    • Question: I'm observing significant variability in 3,5-AHBA yield from one fermentation batch to another. What could be causing this?

    • Answer: Inconsistent control of critical fermentation parameters such as pH, temperature, and dissolved oxygen (DO) can lead to batch-to-batch variability. Secondary metabolite production is often highly sensitive to these environmental conditions.

    • Troubleshooting Steps:

      • pH Control: The optimal pH for 3,5-AHBA production is strain-specific. Implement automated pH control in your fermenter. Typically, a starting pH between 6.5 and 7.5 is favorable for Streptomyces.

      • Temperature Control: Maintain a constant, optimal temperature. Most Streptomyces species have an optimal growth temperature between 28°C and 37°C.

      • Dissolved Oxygen (DO) Management: Oxygen availability is critical. While aerobic respiration is necessary for growth, oxygen limitation has been shown to enhance the production of some aromatic amino acids by redirecting metabolic flux.[3] Experiment with different agitation and aeration rates to find the optimal DO level for 3,5-AHBA production. Consider implementing a DO-stat fed-batch strategy.

Issue 3: Poor Cell Growth

  • Potential Cause: Inadequate Inoculum or Suboptimal Growth Conditions.

    • Question: My culture is not growing well, which is likely impacting my 3,5-AHBA yield. What should I check?

    • Answer: Poor cell growth can be due to a number of factors, including a poor quality inoculum, suboptimal media for growth, or incorrect physical parameters.

    • Troubleshooting Steps:

      • Inoculum Quality: Ensure your seed culture is in the late logarithmic growth phase and is free from contamination.

      • Growth Medium: While the production medium is optimized for secondary metabolite formation, the seed medium should be optimized for rapid biomass accumulation.

      • Aeration and Agitation: Ensure adequate mixing and oxygen supply during the initial growth phase.

Data Presentation

Table 1: Key Fermentation Parameters for Aromatic Amino Acid Production

ParameterTypical RangeKey Considerations
Temperature28 - 37 °CStrain-dependent; can affect enzyme activity and growth rate.
pH6.5 - 7.5Can influence nutrient uptake and enzyme stability.
Dissolved Oxygen (DO)VariableHigh levels for growth, potential for limitation to enhance production.[3]
Carbon SourceGlucose, Starch, GlycerolSlowly metabolized sources may be preferable to avoid catabolite repression.
Nitrogen SourceYeast Extract, Peptone, (NH₄)₂SO₄A balanced C/N ratio is crucial for secondary metabolism.

Table 2: Example of Media Composition for Streptomyces Fermentation

ComponentConcentration (g/L)Purpose
Soluble Starch10Carbon Source
Glucose20Carbon Source
Soybean Meal25Nitrogen Source
Yeast Extract4Nitrogen Source & Growth Factors
NaCl2Osmotic Balance
K₂HPO₄0.25Phosphate Source & Buffering
CaCO₃2pH Buffering
Reference: [4]

Experimental Protocols

1. Media Preparation and Sterilization

  • Objective: To prepare a sterile fermentation medium.

  • Methodology:

    • Weigh and dissolve all media components in distilled water, with the exception of CaCO₃ and heat-labile substances.

    • Adjust the pH to the desired value (e.g., 7.2) using NaOH or HCl.

    • Add CaCO₃ to the flasks before dispensing the medium.

    • Dispense the medium into fermentation vessels.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

    • Aseptically add any heat-labile components (e.g., specific vitamins or precursors) after the medium has cooled.

2. Fermentation Protocol (Shake Flask)

  • Objective: To cultivate the producing microorganism for 3,5-AHBA production.

  • Methodology:

    • Prepare a seed culture by inoculating a suitable seed medium with a spore suspension or a vegetative mycelial stock of the producing strain.

    • Incubate the seed culture at the optimal temperature and agitation speed (e.g., 28°C, 150 rpm) for a specified period (e.g., 30 hours).

    • Inoculate the production medium with the seed culture (e.g., 4% v/v).

    • Incubate the production culture under the optimized conditions of temperature and agitation for the desired fermentation time (e.g., 120 hours).

    • Withdraw samples periodically for analysis of cell growth and 3,5-AHBA concentration.

3. Quantification of 3,5-AHBA by HPLC

  • Objective: To determine the concentration of 3,5-AHBA in the fermentation broth.

  • Methodology:

    • Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

    • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis detector.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Detection: Monitor the absorbance at a wavelength determined by the UV spectrum of a 3,5-AHBA standard (e.g., around 236 nm).[5]

    • Quantification: Prepare a standard curve using known concentrations of pure 3,5-AHBA to quantify the concentration in the samples.

Visualizations

3,5-AHBA_Biosynthesis_Pathway PEP Phosphoenolpyruvate (PEP) aminoDAHP aminoDAHP PEP->aminoDAHP E4P Erythrose 4-Phosphate (E4P) E4P->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ aminoDHQ synthase aminoDHS aminoDHS aminoDHQ->aminoDHS aminoDHS dehydratase AHBA This compound (3,5-AHBA) aminoDHS->AHBA AHBA synthase Fermentation_Optimization_Workflow cluster_0 Strain & Media cluster_1 Optimization cluster_2 Scale-up & Analysis Strain Select Producer Strain Media Define Basal Medium Strain->Media Screening Screen Carbon & Nitrogen Sources Media->Screening RSM Response Surface Methodology (RSM) for optimal concentrations Screening->RSM Conditions Optimize Physical Parameters (pH, Temp, DO) RSM->Conditions Fermentation Fed-Batch Fermentation Conditions->Fermentation Analysis HPLC Analysis of 3,5-AHBA Fermentation->Analysis Troubleshooting_Logic Start Low/No 3,5-AHBA Yield CheckGrowth Is cell growth adequate? Start->CheckGrowth CheckMedia Is media composition optimal? CheckGrowth->CheckMedia Yes OptimizeGrowth Optimize inoculum and growth medium CheckGrowth->OptimizeGrowth No CheckParams Are physical parameters controlled? CheckMedia->CheckParams Yes OptimizeMedia Screen C/N sources; Use RSM CheckMedia->OptimizeMedia No OptimizeParams Calibrate probes; Optimize pH, Temp, DO CheckParams->OptimizeParams No Success Enhanced Yield CheckParams->Success Yes OptimizeGrowth->Start OptimizeMedia->Start OptimizeParams->Start

References

Navigating the Challenges of 3-Amino-5-hydroxybenzoic Acid Solubility in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to overcoming the solubility challenges of 3-Amino-5-hydroxybenzoic acid in aqueous buffers. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate your research and development endeavors.

Troubleshooting Guide: Addressing Common Solubility Issues

Researchers often encounter difficulties in dissolving this compound to their desired concentration in aqueous buffers. This section provides a question-and-answer formatted troubleshooting guide to address these specific issues.

Q1: I am unable to dissolve this compound in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first step I should take?

A1: The limited aqueous solubility of this compound at neutral pH is expected due to its chemical structure. The primary and most effective initial step is to adjust the pH of your buffer. This compound is an amphoteric molecule, meaning it has both an acidic carboxylic acid group and a basic amino group. Its solubility is significantly influenced by the pH of the solution.

  • To increase solubility, you can either decrease the pH to below its acidic pKa or increase it to above its basic pKa. The predicted basic pKa of the amino group is approximately 10.33.[1] By adjusting the pH, you ionize the molecule, forming a more soluble salt.

  • Recommendation: Try preparing your stock solution in a buffer with a pH of 9 or higher, or a pH of 3 or lower. Observe the solubility at these different pH values to determine the optimal range for your experiment.

Q2: Adjusting the pH is not compatible with my experimental setup. What are my other options?

A2: If altering the pH is not feasible, several other formulation strategies can be employed to enhance the solubility of this compound. These include the use of co-solvents, surfactants, and complexing agents.

  • Co-solvents: Organic solvents that are miscible with water can increase the solubility of hydrophobic compounds. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are known to dissolve this compound.[1][2]

  • Surfactants: These agents can form micelles that encapsulate the compound, increasing its apparent solubility in an aqueous medium.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their solubility. A protocol using sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be effective.

Q3: I've tried using a co-solvent, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the co-solvent is reduced upon dilution, and the aqueous buffer cannot maintain the compound in solution.

  • Slower Addition and Vigorous Mixing: Add the concentrated stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound more effectively and can prevent localized supersaturation.

  • Optimize Co-solvent Percentage: Determine the highest percentage of the co-solvent that is tolerated by your experimental system (often below 1% or 0.5% for cell-based assays) and does not cause precipitation at your desired final concentration.

  • Use of a Solubilizing Excipient: Combine the co-solvent approach with a solubilizing agent like a cyclodextrin (B1172386) in the final aqueous buffer. This can help to keep the compound in solution after dilution.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q: What is the expected aqueous solubility of this compound?

A: The predicted aqueous solubility of this compound is approximately 5.3 mg/mL.[1] However, this is a calculated value, and the actual experimental solubility can be lower, especially in neutral buffers, and is highly dependent on the pH.

Q: In which organic solvents is this compound soluble?

A: this compound has reported solubility in the following organic solvents:

  • Dimethyl sulfoxide (DMSO): Approximately 3 mg/mL[1][2]

  • Dimethylformamide (DMF): Approximately 1 mg/mL[1][2]

Q: What are the pKa values for this compound?

Q: How does the pH of the buffer affect the solubility of this compound?

A: Due to its amphoteric nature, the solubility of this compound is lowest at its isoelectric point (the pH at which the net charge is zero) and increases as the pH moves away from this point in either the acidic or basic direction.

  • At low pH: The amino group is protonated (forming a cation), which increases solubility.

  • At high pH: The carboxylic acid group is deprotonated (forming an anion), which also increases solubility.

Data Presentation

The following table summarizes the known solubility data for this compound.

Solvent SystemSolubilityReference(s)
Water (Predicted)~ 5.3 mg/mL[1]
Dimethyl sulfoxide (DMSO)~ 3 mg/mL[1][2]
Dimethylformamide (DMF)~ 1 mg/mL[1][2]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubilization of this compound.

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound powder

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a set of buffers at the desired pH values.

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Vortex the vials vigorously for 2 minutes.

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (in mg/mL or mM) as a function of pH.

Protocol 2: Solubilization using a Co-solvent and Cyclodextrin

This protocol is adapted from a method shown to achieve a concentration of at least 5 mg/mL.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (e.g., 0.9% NaCl)

  • Vortex mixer

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL). If necessary, gentle heating or sonication can be used to aid dissolution.

  • To prepare the final solution, add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution. For example, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the SBE-β-CD solution.

  • Vortex the final mixture thoroughly to ensure a clear, homogeneous solution. The final concentration will be 5 mg/mL with 10% DMSO.

Visualizations

Diagram 1: pH-Dependent Ionization and Solubility of this compound

G cluster_low_ph Low pH (e.g., < 3) cluster_iso Isoelectric Point cluster_high_ph High pH (e.g., > 10) low_ph Predominantly Cationic Form (Protonated Amino Group) - High Solubility - iso Zwitterionic/Neutral Form - Low Solubility - low_ph->iso Increase pH high_ph Predominantly Anionic Form (Deprotonated Carboxylic Acid) - High Solubility - iso->high_ph Increase pH

Caption: The relationship between pH and the ionization state and relative solubility of this compound.

Diagram 2: Troubleshooting Workflow for Solubility Issues

G start Start: Undissolved Compound ph_adjust Adjust pH (Acidic or Basic) start->ph_adjust co_solvent Use Co-solvent (e.g., DMSO) ph_adjust->co_solvent No/Not Feasible success Compound Solubilized ph_adjust->success Yes surfactant Use Surfactant co_solvent->surfactant No/Precipitation co_solvent->success Yes cyclodextrin Use Cyclodextrin surfactant->cyclodextrin No surfactant->success Yes cyclodextrin->success Yes fail Insoluble: Re-evaluate Strategy cyclodextrin->fail No

Caption: A stepwise decision-making workflow for overcoming the solubility challenges of this compound.

References

stability of 3-Amino-5-hydroxybenzoic acid in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) in solution and during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a dry, cool, and well-ventilated place, with the container tightly closed[1]. For long-term stability, storage at -20°C is recommended, which can preserve the compound for at least four years[2][3]. It is also advised to protect the solid compound from light, as discoloration upon exposure to air and light has been noted for similar compounds like 4-aminobenzoic acid.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in organic solvents such as DMSO or dimethylformamide (DMF)[2]. To minimize degradation, it is best practice to purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound[2]. For long-term storage, stock solutions should be kept at -20°C or -80°C. At -20°C, the solution is generally stable for up to one year, while at -80°C, stability can extend to two years[4][5]. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What is the expected stability of this compound in aqueous solutions?

A3: While specific quantitative stability data for this compound in various aqueous buffers is not extensively documented, its chemical structure as a phenolic and aromatic amino acid derivative suggests susceptibility to degradation under certain conditions. Phenolic compounds are generally more stable in acidic to neutral pH and can be unstable at high pH[6]. The amino group can be susceptible to oxidation. Therefore, it is recommended to use freshly prepared aqueous solutions for experiments whenever possible. If storage is necessary, solutions should be kept at low temperatures (2-8°C) for short periods and protected from light. For longer-term studies, researchers should perform their own stability assessments under their specific experimental conditions.

Q4: Is this compound sensitive to light?

A4: Yes, as an aromatic amino acid and phenolic compound, this compound is expected to be light-sensitive. Aromatic amino acids can undergo photodegradation upon exposure to UV light[7][8]. Therefore, both solid compound and its solutions should be protected from light. Use amber-colored vials or wrap containers with aluminum foil for storage and handling[9]. When working with solutions, minimize exposure to ambient light.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its functional groups, the primary degradation pathways for this compound are likely to be:

  • Oxidation: The aromatic amine and hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the formation of various degradation products[7][8].

  • Hydrolysis: While the amide bond is generally stable, extreme pH conditions could potentially lead to hydrolysis, although this is less common for aromatic amines. The stability of the compound is likely to be pH-dependent[10].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of solid compound (e.g., turning brownish) Oxidation due to improper storage (exposure to air and/or light).1. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. 2. For long-term storage, consider storing under an inert atmosphere (e.g., argon). 3. Before use, check the purity of the discolored compound using an appropriate analytical method like HPLC.
Precipitation in stock solution upon storage at low temperatures The solubility of the compound is exceeded at the storage temperature.1. Gently warm the solution to room temperature and sonicate to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Always ensure the compound is fully dissolved before use in experiments.
Inconsistent experimental results over time with the same solution Degradation of the compound in solution.1. Prepare fresh solutions for each experiment. 2. If using a stored solution, protect it from light and minimize its time at room temperature. 3. Perform a stability check of your solution under your experimental conditions using a stability-indicating HPLC method.
Appearance of unexpected peaks in chromatograms Formation of degradation products.1. Review the handling and storage procedures to identify potential causes of degradation (e.g., light exposure, pH extremes, prolonged storage). 2. Conduct a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. 3. Optimize the HPLC method to ensure good separation of the parent compound from all degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Key Considerations
Solid-20°C≥ 4 years[2][3]Keep container tightly closed, protect from light and moisture.
Stock Solution (in DMSO/DMF)-20°C1 year[4][5]Aliquot to avoid freeze-thaw cycles, purge solvent with inert gas.
Stock Solution (in DMSO/DMF)-80°C2 years[4][5]Aliquot to avoid freeze-thaw cycles, purge solvent with inert gas.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 1, 3, 5 days), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute the samples to a suitable concentration and analyze using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage degradation of the parent compound.

  • Analyze the chromatograms for the appearance and growth of degradation peaks.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxidative Oxidative (3% H₂O₂) prep->oxidative Expose to thermal Thermal (80°C) prep->thermal Expose to photo Photolytic (ICH Q1B) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by HPLC neutralize->hplc data Evaluate Degradation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Initial HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5-95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the λmax of this compound (around 227 nm[2]).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient, flow rate, and mobile phase composition (e.g., trying methanol as mobile phase B, or using a different buffer) to achieve baseline separation of the parent peak from all degradation peaks.

3. Method Validation:

  • Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

HPLC Method Development cluster_setup Initial Setup cluster_opt Optimization cluster_val Validation setup Select Column, Mobile Phase, Gradient inject Inject Stressed Samples setup->inject adjust Adjust Gradient & Mobile Phase inject->adjust If separation is poor evaluate Evaluate Separation adjust->evaluate evaluate->inject Re-inject validate Validate for Specificity, Linearity, Accuracy, etc. evaluate->validate If separation is good

Caption: Logical workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Recombinant AHBA Synthase Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of recombinant 3-amino-5-hydroxybenzoic acid (AHBA) synthase.

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of recombinant AHBA synthase.

Problem IDIssuePossible CauseRecommended Solution
EX-01 Low or no expression of recombinant AHBA synthase Suboptimal codon usage in the expression host (e.g., E. coli).Synthesize a gene with codons optimized for your expression system.
Toxicity of the expressed protein to the host cells.Lower the induction temperature (e.g., 16-18°C) and use a lower concentration of the inducer (e.g., IPTG). Consider using a weaker promoter.[1]
Plasmid instability or incorrect construct sequence.Sequence the plasmid to verify the integrity of the AHBA synthase gene and regulatory elements.
PU-01 Low yield of purified AHBA synthase Inefficient cell lysis.Optimize cell disruption methods. For sonication, ensure adequate cooling to prevent protein denaturation. For enzymatic lysis, ensure appropriate concentrations of lysozyme (B549824) and nucleases.
Protein degradation by host cell proteases.Add a cocktail of protease inhibitors to the lysis buffer. Use protease-deficient E. coli strains for expression.
Suboptimal binding to affinity chromatography resin.Ensure the pH and ionic strength of the lysis and binding buffers are optimal for the affinity tag (e.g., His-tag). Check that the tag is accessible and not sterically hindered.
SO-01 AHBA synthase is found in the insoluble fraction (inclusion bodies) High expression rate leading to protein misfolding and aggregation.[2]Reduce the expression temperature and inducer concentration to slow down protein synthesis, allowing more time for proper folding.[1][2]
Lack of necessary chaperones for proper folding in the expression host.Co-express molecular chaperones (e.g., GroEL/GroES) to assist in protein folding.
The protein requires a cofactor for stability that is absent in the host.Supplement the growth media with pyridoxal (B1214274) phosphate (B84403) (PLP), the cofactor for AHBA synthase.[3][4]
PU-02 Purified AHBA synthase has low activity Absence or loss of the essential cofactor, pyridoxal phosphate (PLP).Include PLP in the lysis and purification buffers to ensure the enzyme remains saturated with its cofactor.[3][4]
Incorrect protein folding.If the protein was purified from inclusion bodies, optimize the refolding protocol. This may involve screening different refolding buffers with varying pH, additives (e.g., L-arginine, glycerol), and redox conditions.
Presence of inhibitors co-purified from the host.Introduce additional purification steps, such as ion-exchange or size-exclusion chromatography, to remove contaminants.[2]
PU-03 Co-purification of host cell proteins Non-specific binding to the affinity resin.Increase the concentration of the competing agent (e.g., imidazole (B134444) for His-tag purification) in the wash steps.
Protein-protein interactions between AHBA synthase and host proteins.Modify the wash buffer composition by adding mild detergents or adjusting the salt concentration to disrupt non-specific interactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical expression level of recombinant AHBA synthase in E. coli?

A1: The expression levels of individual AHBA biosynthetic enzymes, including AHBA synthase (encoded by the rifK gene), in recombinant E. coli have been reported to be in the range of 0.1–4 mg/liter of culture.[5]

Q2: My purified AHBA synthase is a dimer. Is this the active form?

A2: Yes, AHBA synthase is active as a dimer.[3][4] The active site is composed of residues from both subunits.[4]

Q3: I am using a His-tag for purification. What is a good starting point for my purification buffers?

A3: A common buffer system for His-tagged protein purification includes a phosphate buffer at a pH around 7.2-8.0, with NaCl to reduce non-specific binding, and imidazole for elution. A specific example used for related proteins involved a disruption buffer of 200 mM sodium phosphate (pH 7.2), 200 mM sodium chloride, 0.2 mM DTT, and protease inhibitors.[5] Remember to include pyridoxal phosphate (PLP) in your buffers.

Q4: Can I refold AHBA synthase from inclusion bodies?

A4: While challenging, refolding from inclusion bodies is a possible strategy.[2] This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride) followed by a gradual removal of the denaturant to allow the protein to refold. This process often requires extensive optimization of buffer conditions.

Q5: Are there any known inhibitors of AHBA synthase I should be aware of?

A5: Yes, gabaculine (B1211371) is a known inhibitor of AHBA synthase.[4][6] It forms a covalent bond with the PLP cofactor in the active site.[4]

Experimental Protocols

Detailed Methodology for Recombinant AHBA Synthase Expression and Purification

This protocol is a generalized procedure based on methodologies reported for the expression and purification of AHBA synthase and related enzymes.[3][5]

  • Gene Cloning and Expression Vector:

    • The gene encoding AHBA synthase (e.g., rifK from Amycolatopsis mediterranei) is cloned into a suitable expression vector, often with an N-terminal or C-terminal affinity tag (e.g., a polyhistidine-tag).

    • The construct is transformed into a suitable E. coli expression host strain, such as BL21(DE3).

  • Protein Expression:

    • A single colony is used to inoculate a starter culture (e.g., 50 mL of LB medium with appropriate antibiotic) and grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of expression media (e.g., 1 L of LB medium with antibiotic).

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by adding an inducer (e.g., IPTG to a final concentration of 100 µM).

    • The culture is then incubated for a further period, typically at a reduced temperature (e.g., 18-25°C) for 4-16 hours to improve protein solubility.

  • Cell Lysis:

    • Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • The cell pellet is resuspended in a lysis buffer (e.g., 200 mM sodium phosphate, pH 7.2, 200 mM NaCl, 10 mM imidazole, 0.1 mM PLP, 1 mM DTT, and a protease inhibitor cocktail).

    • Cells are lysed by sonication on ice or by using a French press.

    • The lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography (His-tag example):

    • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with several column volumes of a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • The recombinant AHBA synthase is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional):

    • For higher purity, the eluted fractions containing AHBA synthase can be pooled and subjected to further purification steps such as size-exclusion chromatography or ion-exchange chromatography.

  • Protein Analysis:

    • The purity of the recombinant protein is assessed by SDS-PAGE.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

    • The activity of the purified enzyme should be confirmed using an appropriate assay.

Visualizations

AHBA_Biosynthesis_Pathway cluster_ASA_Pathway Aminoshikimic Acid (ASA) Pathway E4P Erythrose-4-phosphate aminoDAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (aminoDAHP) RifH RifH (aminoDAHP synthase) PEP Phosphoenolpyruvate RifG RifG (aminoDHQ synthase) aminoDHQ 3-dehydroquinate (aminoDHQ) RifJ RifJ (aminoDHQ dehydratase) aminoDHS 3-dehydroshikimate (aminoDHS) RifK RifK (AHBA synthase) AHBA 3-amino-5-hydroxybenzoic acid (AHBA) RifH->aminoDAHP RifG->aminoDHQ RifJ->aminoDHS RifK->AHBA

Caption: Biosynthetic pathway of AHBA from precursors of the shikimate pathway.[7][8]

Purification_Workflow start Recombinant E. coli Culture harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Sonication/French Press) harvest->lysis clarification Lysate Clarification (Centrifugation) lysis->clarification buffer_lysis Lysis Buffer: - Phosphate Buffer (pH 7.2-8.0) - NaCl - Imidazole (low conc.) - PLP - Protease Inhibitors lysis->buffer_lysis affinity Affinity Chromatography (e.g., Ni-NTA) clarification->affinity elution Elution affinity->elution buffer_wash Wash Buffer: - Lysis buffer with  increased imidazole affinity->buffer_wash analysis Purity & Activity Analysis (SDS-PAGE, Assay) elution->analysis buffer_elute Elution Buffer: - Lysis buffer with  high imidazole elution->buffer_elute end Purified AHBA Synthase analysis->end

Caption: General experimental workflow for the purification of recombinant AHBA synthase.

References

degradation pathways of 3-Amino-5-hydroxybenzoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: Based on its chemical structure, which includes a phenolic hydroxyl group, an amino group, and a carboxylic acid group on an aromatic ring, this compound is susceptible to several degradation pathways under stress conditions. The primary anticipated pathways are:

  • Oxidative Degradation: The electron-rich aromatic ring, particularly due to the activating hydroxyl and amino groups, is prone to oxidation. This can lead to the formation of quinone-imine structures, hydroxylated derivatives, and ultimately ring-opening products. The amino group itself can be oxidized to nitroso, nitro, or other related functional groups.[1][2]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. For aromatic amines and phenols, this can involve photo-oxidation, leading to colored degradation products, and polymerization.[3][4][5][6]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a probable degradation pathway for benzoic acid derivatives.[7][8] Dehydration and polymerization reactions may also occur.

  • Hydrolytic Degradation (Acid/Base): While generally stable to hydrolysis, extreme pH conditions can potentially promote decarboxylation or other reactions, especially at elevated temperatures.

Q2: What are the typical stress conditions used in a forced degradation study for this compound?

A2: Forced degradation studies are designed to accelerate the degradation process to predict long-term stability and identify potential degradants.[9][10][11][12] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Solid drug substance at elevated temperatures (e.g., 80-105°C) and the drug substance in solution at a slightly lower temperature (e.g., 60-80°C).

  • Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.[13]

Q3: How can I monitor the degradation of this compound and quantify its degradants?

A3: A stability-indicating analytical method is crucial for this purpose. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. An ideal HPLC method should be able to separate the parent compound from all its degradation products. For structural elucidation of the unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[14][15][16][17]

Q4: What is a "mass balance" in the context of forced degradation studies, and why is it important?

A4: Mass balance is an important aspect of a forced degradation study that ensures that the decrease in the amount of the parent drug is accounted for by the formation of degradation products.[18] A good mass balance (typically between 95% and 105%) indicates that the analytical method is capable of detecting and quantifying all major degradants.

Troubleshooting Guides

Issue 1: No or very little degradation is observed under stress conditions.
Possible Cause Troubleshooting Steps Recommended Action
Insufficient stress The concentration of the stressor (acid, base, oxidizing agent) or the temperature may be too low.Increase the concentration of the stressing agent (e.g., from 0.1 M to 1 M HCl), increase the temperature, or extend the duration of the study.[19]
High stability of the molecule This compound may be intrinsically stable under the applied conditions.Before concluding high stability, ensure that the stress conditions were more aggressive than the accelerated stability testing conditions (40°C/75% RH). Document the conditions tested and provide a scientific rationale for the lack of degradation.
Inappropriate solvent The compound may not be fully dissolved in the stress medium, reducing its exposure to the stressor.Ensure complete dissolution of this compound in the chosen solvent before applying the stress. You may need to use a co-solvent, but ensure it is inert under the stress conditions.
Issue 2: Excessive degradation is observed, making it difficult to identify primary degradants.
Possible Cause Troubleshooting Steps Recommended Action
Stress conditions are too harsh High concentrations of stressors, high temperatures, or prolonged exposure can lead to the formation of secondary and tertiary degradation products.[19]Reduce the severity of the stress conditions. This can be achieved by lowering the concentration of the stressor, reducing the temperature, or shortening the exposure time. The goal is to achieve a target degradation of 5-20%.[12]
Multiple degradation pathways The molecule may be degrading through several pathways simultaneously.Analyze samples at multiple time points during the degradation study. This can help in identifying the primary degradation products before they are further degraded.
Issue 3: Poor chromatographic separation of the parent compound and degradation products.
Possible Cause Troubleshooting Steps Recommended Action
Suboptimal HPLC method The mobile phase composition, column type, or gradient may not be suitable for separating polar aromatic compounds.Optimize the HPLC method. For polar compounds like this compound and its potential degradants, consider using a polar-embedded or polar-endcapped C18 column. Adjust the mobile phase pH to control the ionization of the analytes. A gradient elution is often necessary.[20][21]
Co-elution of peaks A degradation product may have a similar retention time to the parent compound or another degradant.Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, modify the mobile phase composition (e.g., change the organic modifier or pH) or try a different column chemistry.
Column degradation The performance of the HPLC column may have deteriorated over time.Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.[22]
Issue 4: Difficulty in identifying the structure of unknown degradation products.
Possible Cause Troubleshooting Steps Recommended Action
Insufficient data from a single analytical technique UV and retention time data from HPLC are not sufficient for structural elucidation.Employ LC-MS/MS for molecular weight determination and fragmentation analysis of the degradation products. This will provide valuable information about their chemical structures.[15][17][23]
Complex fragmentation patterns The mass spectra of the degradation products may be difficult to interpret.Compare the fragmentation pattern of the degradant with that of the parent compound to identify common structural motifs. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in determining the elemental composition of the degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile (B52724) and water

  • Formic acid or other suitable buffer components

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a PDA or UV detector and a C18 column

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 60°C for 48 hours.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • At each time point, dissolve a portion of the solid in the HPLC mobile phase for analysis.

  • Photodegradation:

    • Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

    • A control sample should be kept in the dark under the same conditions.

  • HPLC Analysis:

    • Analyze all the stressed samples, along with a control (unstressed) sample, using a developed and validated stability-indicating HPLC method.

    • Monitor the formation of degradation products and the decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and PDA detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% B

    • 18-20 min: 60% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of 3,5-AHBANumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C24 h8.52DP1 (4.2 min)
0.1 M NaOH, 60°C24 h12.33DP2 (5.8 min), DP3 (7.1 min)
3% H₂O₂, RT24 h18.74DP4 (8.5 min), DP5 (9.2 min)
Heat (solid), 80°C48 h5.21DP6 (3.5 min)
Photolytic (solution)ICH Q1B15.63DP7 (10.1 min)

Note: The data presented in this table is illustrative and intended for guidance purposes only. Actual results may vary depending on the specific experimental conditions.

Visualizations

G Oxidative Oxidative Stress (e.g., H₂O₂) Oxidation Oxidation (Quinone-imine formation, ring hydroxylation) Oxidative->Oxidation Thermal Thermal Stress (Heat) Decarboxylation Decarboxylation (Loss of CO₂) Thermal->Decarboxylation Photolytic Photolytic Stress (UV/Vis Light) Photolytic->Oxidation Polymerization Polymerization Photolytic->Polymerization Hydrolytic Hydrolytic Stress (Acid/Base) Hydrolytic->Decarboxylation RingOpening Ring Opening Oxidation->RingOpening Quinones Quinone Derivatives Oxidation->Quinones Phenols Substituted Phenols Decarboxylation->Phenols Polymers Polymeric Impurities Polymerization->Polymers SmallFragments Small Organic Fragments RingOpening->SmallFragments AHBA This compound AHBA->Oxidative AHBA->Thermal AHBA->Photolytic AHBA->Hydrolytic

Figure 1: Potential degradation pathways of this compound under various stress conditions.

G cluster_workflow Forced Degradation Experimental Workflow Start Start: 3,5-AHBA Sample Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Analysis HPLC-UV/PDA Analysis Sampling->Analysis Quantification Quantify Degradation & Mass Balance Analysis->Quantification Identification LC-MS/MS Analysis for Identification Analysis->Identification Pathway Elucidate Degradation Pathways Quantification->Pathway Identification->Pathway End End: Stability Profile Pathway->End

Figure 2: A typical experimental workflow for a forced degradation study of this compound.

G cluster_troubleshooting HPLC Troubleshooting Logic Problem Problem: Poor Peak Resolution CheckMobilePhase Is Mobile Phase pH Optimal? Problem->CheckMobilePhase CheckColumn Is Column Functioning Correctly? CheckMobilePhase->CheckColumn Yes AdjustpH Action: Adjust Mobile Phase pH CheckMobilePhase->AdjustpH No CheckGradient Is Gradient Profile Suitable? CheckColumn->CheckGradient Yes ReplaceColumn Action: Flush or Replace Column CheckColumn->ReplaceColumn No OptimizeGradient Action: Optimize Gradient Slope CheckGradient->OptimizeGradient No Resolved Resolution Improved CheckGradient->Resolved Yes AdjustpH->Resolved ReplaceColumn->Resolved OptimizeGradient->Resolved

Figure 3: A logical flowchart for troubleshooting poor peak resolution in the HPLC analysis of 3,5-AHBA.

References

Technical Support Center: Optimizing Precursor Feeding Strategies for Ansamycin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of precursor feeding strategies for ansamycin (B12435341) production.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for the biosynthesis of many ansamycins, and why is a precursor feeding strategy beneficial?

A1: The primary precursor for the ansamacrolactam ring in many ansamycins, such as rifamycin (B1679328) and geldanamycin, is 3-amino-5-hydroxybenzoic acid (AHBA). AHBA is synthesized through the aminoshikimic acid pathway.[1] A precursor feeding strategy, which involves adding exogenous AHBA or its precursors to the fermentation broth, can be beneficial because the endogenous supply of AHBA is often a rate-limiting step in ansamycin biosynthesis. Supplementing the culture with this key building block can bypass this bottleneck, leading to significantly increased product titers.

Q2: What are the common types of precursor feeding strategies used in ansamycin fermentation?

A2: Common precursor feeding strategies include:

  • Bolus Feeding: A single or multiple large additions of the precursor at specific time points during the fermentation.

  • Fed-Batch (Continuous or Intermittent): A controlled feed of a concentrated precursor solution over an extended period. This method helps to maintain a low but consistent precursor concentration, which can mitigate potential toxicity issues.[2]

  • Co-feeding: Feeding the primary precursor (e.g., AHBA) along with other nutrients like carbon or nitrogen sources to maintain balanced growth and production phases.

Q3: How can I determine the optimal timing to start precursor feeding?

A3: The optimal timing for precursor feeding typically coincides with the onset of the stationary phase of microbial growth, when the machinery for secondary metabolism, including ansamycin biosynthesis, is most active. It is advisable to monitor cell growth (e.g., by measuring optical density or dry cell weight) and initiate feeding when the culture transitions from the exponential growth phase. Feeding too early may interfere with primary metabolism and biomass accumulation, while feeding too late may result in a shorter production window.

Q4: Can feeding precursor analogs lead to the production of novel ansamycins?

A4: Yes, feeding analogs of AHBA can lead to the biosynthesis of novel ansamycin derivatives, a process known as mutasynthesis. By introducing modified precursors, the biosynthetic machinery of the producing organism may incorporate them into the final product, creating structurally diverse compounds with potentially new or improved biological activities.

Troubleshooting Guide

Issue 1: Low Ansamycin Titer Despite Precursor Feeding

Possible Cause Troubleshooting Steps
Suboptimal Precursor Concentration The precursor concentration may be too low to significantly impact production or so high that it becomes toxic to the cells. Perform a dose-response experiment with varying precursor concentrations to identify the optimal range for your specific strain and fermentation conditions.
Poor Precursor Uptake The producing microorganism may have inefficient transport systems for the exogenous precursor. Consider metabolic engineering approaches to overexpress precursor transport proteins. Ensure that the fermentation medium composition and pH are conducive to precursor uptake.
Feedback Inhibition High concentrations of the precursor or the final ansamycin product may inhibit key enzymes in the biosynthetic pathway. A fed-batch strategy that maintains a low, steady concentration of the precursor can help to circumvent feedback inhibition. In-situ product removal techniques can also be employed to reduce the concentration of the final product in the broth.
Incorrect Feeding Time As mentioned in the FAQs, the timing of precursor addition is critical. If the feed is initiated too early or too late, it can negatively impact the final titer. Experiment with different feeding start times relative to the growth phase of the culture.
Metabolic Imbalance The addition of the precursor may disrupt the balance of other essential nutrients. Ensure that the feeding of the precursor is accompanied by an adequate supply of carbon, nitrogen, and other micronutrients to support both cell maintenance and secondary metabolite production.

Issue 2: Precursor Toxicity and Inhibition of Cell Growth

Possible Cause Troubleshooting Steps
High Initial Precursor Concentration A high initial concentration of the precursor can be toxic to the microbial cells, leading to growth inhibition and reduced productivity.
Solution: Implement a fed-batch feeding strategy to maintain a low and non-toxic concentration of the precursor in the fermentation broth. Start with a low feed rate and gradually increase it while monitoring cell growth and viability.
Precursor Degradation Products are Toxic The precursor may be unstable under the fermentation conditions and degrade into toxic byproducts.
Solution: Analyze the stability of the precursor under your specific fermentation pH, temperature, and aeration conditions. If degradation is an issue, consider using a more stable precursor analog or adjusting the fermentation parameters to minimize degradation.

Data Presentation

Table 1: Impact of Different Feeding Strategies on Rifamycin B Production by Amycolatopsis mediterranei

Feeding Strategy Precursor/Nutrient Fed Concentration/Feed Rate Timing of Feed Resulting Rifamycin B Titer (g/L)
Batch (Control)---7.85
Fed-BatchGlucose12% (w/v)Day 411.45
Fed-BatchYeast Extract0.1% (w/v)Day 2~9.5
Combined Fed-BatchYeast Extract + Glucose0.1% (w/v) + 12% (w/v)Day 2 & Day 412.36
Fed-Batch with Optimized N-sourceGlucose12% (w/v)Day 417.17

Table 2: Effect of Precursor Feeding on Daptomycin Production by Streptomyces roseosporus

Precursor Feeding Strategy Feed Rate Fold Increase in Daptomycin Titer
Decanoic AcidBolus-1
Sodium DecanoateFed-Batch600 mg/(L·day)71.55

Experimental Protocols

Protocol 1: Fed-Batch Fermentation with Precursor Feeding for Ansamycin Production

This protocol provides a general framework for a fed-batch fermentation experiment. Specific parameters should be optimized for the particular ansamycin and producing strain.

  • Inoculum Preparation:

    • Prepare a seed culture of the ansamycin-producing strain in a suitable vegetative medium.

    • Incubate the seed culture until it reaches the late exponential phase of growth.

  • Fermentor Setup:

    • Sterilize the production medium in the bioreactor.

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Control fermentation parameters such as temperature, pH, dissolved oxygen, and agitation at optimal levels for your strain.

  • Precursor Feed Preparation:

    • Prepare a concentrated, sterile solution of the precursor (e.g., AHBA). The solvent should be compatible with the fermentation and non-toxic to the cells (e.g., sterile water, ethanol).

  • Fed-Batch Feeding:

    • Begin the precursor feed at the onset of the stationary phase, as determined by growth monitoring.

    • Deliver the precursor solution to the bioreactor at a constant, predetermined rate using a peristaltic pump.

    • The feed rate should be calculated to maintain the desired precursor concentration in the broth.

  • Sampling and Analysis:

    • Aseptically collect samples from the bioreactor at regular intervals.

    • Analyze the samples for:

      • Cell growth (OD600 or dry cell weight).

      • Residual precursor concentration (e.g., by HPLC).

      • Ansamycin titer (e.g., by HPLC or bioassay).

      • Concentrations of key nutrients (e.g., glucose, ammonia).

  • Data Analysis:

    • Plot the time courses of cell growth, precursor concentration, and ansamycin production.

    • Calculate key fermentation parameters such as specific productivity and yield.

Protocol 2: HPLC Analysis of Ansamycins in Fermentation Broth

This is a general HPLC method that can be adapted for the quantification of various ansamycins.

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.

    • Extract the ansamycin from the supernatant and/or mycelium using a suitable organic solvent (e.g., ethyl acetate, methanol).

    • Evaporate the organic solvent and redissolve the extract in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example for Rifamycin):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or other suitable modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the specific ansamycin (e.g., 314 nm for rifamycin B).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a purified ansamycin standard of known concentrations.

    • Calculate the concentration of the ansamycin in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Ansamycin_Biosynthesis_Pathway cluster_aminoshikimate Aminoshikimic Acid Pathway cluster_pks_nrps Polyketide Synthase / Non-Ribosomal Peptide Synthetase cluster_tailoring Tailoring Steps E4P Erythrose-4-P aminoDAHP aminoDAHP E4P->aminoDAHP PEP Phosphoenolpyruvate PEP->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ aminoDHS aminoDHS aminoDHQ->aminoDHS AHBA This compound (AHBA) aminoDHS->AHBA PKS_NRPS PKS/NRPS Machinery AHBA->PKS_NRPS Starter Unit Proansamycin Proansamycin PKS_NRPS->Proansamycin Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_NRPS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_NRPS Tailoring_Enzymes Tailoring Enzymes Proansamycin->Tailoring_Enzymes Ansamycin Final Ansamycin Product Tailoring_Enzymes->Ansamycin

Caption: Ansamycin Biosynthesis Pathway highlighting the role of AHBA.

Precursor_Feeding_Workflow start Start Fermentation growth_phase Monitor Cell Growth start->growth_phase stationary_phase Onset of Stationary Phase growth_phase->stationary_phase prepare_feed Prepare Sterile Precursor Feed stationary_phase->prepare_feed initiate_feed Initiate Precursor Feeding prepare_feed->initiate_feed monitor_fermentation Monitor Fermentation Parameters (pH, DO, Substrates) initiate_feed->monitor_fermentation sampling Regular Sampling monitor_fermentation->sampling harvest Harvest monitor_fermentation->harvest End of Fermentation analysis Analyze Samples (Titer, Precursor Conc.) sampling->analysis adjust_feed Adjust Feed Rate (if necessary) analysis->adjust_feed adjust_feed->monitor_fermentation

Caption: Experimental workflow for precursor feeding in ansamycin fermentation.

Troubleshooting_Logic start Low Ansamycin Titer? check_conc Check Precursor Concentration start->check_conc Yes check_uptake Investigate Precursor Uptake start->check_uptake Yes check_feedback Assess Feedback Inhibition start->check_feedback Yes check_timing Verify Feeding Time start->check_timing Yes optimize_conc Optimize Concentration (Dose-Response) check_conc->optimize_conc engineer_strain Metabolic Engineering for Improved Uptake check_uptake->engineer_strain fed_batch Implement Fed-Batch Strategy check_feedback->fed_batch optimize_timing Optimize Feeding Start Time check_timing->optimize_timing

Caption: Troubleshooting logic for low ansamycin yield with precursor feeding.

References

Technical Support Center: Microbial Production of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the microbial production and scaling up of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of 3,5-AHBA

Question: My fermentation is complete, but I'm detecting very low or no 3,5-AHBA in the culture broth. What could be the problem?

Answer: Low or no yield of 3,5-AHBA can stem from several factors, ranging from issues with the biosynthetic pathway to problems with your fermentation conditions. Here’s a step-by-step troubleshooting guide:

  • 1. Verify the Integrity of the Biosynthetic Pathway:

    • Cause: Incomplete or incorrect assembly of the 3,5-AHBA biosynthetic pathway genes in your expression host.

    • Solution:

      • Sequence-verify all cloned genes (e.g., rifG, rifH, rifJ, rifK from the rifamycin (B1679328) biosynthetic cluster) to ensure there are no mutations.

      • Confirm the expression of each enzyme using methods like SDS-PAGE or Western blotting. The terminal enzyme, this compound (AHBA) synthase, is crucial for the final aromatization step.[1]

  • 2. Check for Precursor Limitation:

    • Cause: The aminoshikimate pathway, a variant of the shikimate pathway, provides the precursors for 3,5-AHBA.[2] Insufficient flux through this pathway will limit your final product yield.

    • Solution:

      • Overexpress key enzymes of the central carbon metabolism that direct precursors towards the shikimate pathway.

      • Ensure the availability of primary metabolites like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).

  • 3. Investigate Potential Feedback Inhibition:

    • Cause: The accumulation of 3,5-AHBA or pathway intermediates may inhibit the activity of upstream enzymes in the biosynthetic pathway. This is a common regulatory mechanism in aromatic amino acid biosynthesis.

    • Solution:

      • Identify and engineer feedback-resistant variants of the key enzymes.

      • Implement a continuous fermentation or fed-batch strategy to maintain low concentrations of the inhibitory compound in the bioreactor.

  • 4. Assess Product Degradation or Conversion:

    • Cause: In E. coli, 3,5-AHBA can be acetylated to N-acetyl-3,5-AHBA, reducing the yield of the desired product.[3]

    • Solution:

      • Analyze your fermentation broth for the presence of N-acetyl-3,5-AHBA.

      • Consider using an E. coli strain with deleted N-arylamine acetyltransferase genes.[3]

      • Culturing in glucose-free media has been shown to reduce this acetylation.[3]

Issue 2: Inhibition of Microbial Growth at Scale-Up

Question: I'm trying to scale up my fermentation from shake flasks to a bioreactor, but I'm observing significant growth inhibition. Why is this happening?

Answer: Growth inhibition during scale-up is a common challenge and can be attributed to several factors that are more pronounced in larger volumes.

  • 1. Precursor or Product Toxicity:

    • Cause: High concentrations of 3,5-AHBA or its precursors can be toxic to the microbial host.

    • Solution:

      • Perform toxicity assays to determine the inhibitory concentrations of 3,5-AHBA and its key precursors on your production strain.

      • Implement a fed-batch or continuous fermentation strategy to maintain substrate and product concentrations below toxic levels.

  • 2. Sub-optimal Fermentation Conditions:

    • Cause: Parameters such as pH, dissolved oxygen (DO), and temperature that were optimal in shake flasks may not be directly transferable to a bioreactor.

    • Solution:

      • Systematically optimize fermentation parameters in the bioreactor. For example, for the production of the related compound 3,4-AHBA in Corynebacterium glutamicum, oxygen limitation was found to enhance product formation.[4]

      • Implement a pH control strategy, as the production of acidic compounds will lower the pH of the medium.

      • Ensure adequate mixing and aeration to avoid oxygen limitation and nutrient gradients.

  • 3. Accumulation of Toxic Byproducts:

    • Cause: At higher cell densities and longer fermentation times typical of scale-up, the accumulation of toxic byproducts from central metabolism (e.g., acetate (B1210297) in E. coli) can inhibit growth.

    • Solution:

      • Use a host strain engineered to reduce the production of major inhibitory byproducts.

      • Optimize the feeding strategy to avoid overflow metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

A1: this compound (3,5-AHBA) is synthesized via the aminoshikimate pathway, which is a branch of the shikimate pathway.[2] This pathway starts from the central carbon metabolism intermediates erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP). Key steps involve the formation of 3,4-dideoxy-4-amino-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP), which is then converted through a series of intermediates to 3,5-AHBA by the action of enzymes such as AHBA synthase.[1][2]

Q2: Which microorganisms are typically used for 3,5-AHBA production?

A2: Naturally, 3,5-AHBA is a precursor for ansamycin (B12435341) and mitomycin antibiotics and is produced by various actinomycetes, such as Amycolatopsis mediterranei and Streptomyces species.[5] For heterologous production, Escherichia coli is a common host due to its well-characterized genetics and rapid growth.[3]

Q3: What are the major challenges in the downstream purification of 3,5-AHBA?

A3: The downstream purification of 3,5-AHBA from a complex fermentation broth presents several challenges:

  • Separation from similar compounds: The broth will contain numerous other aromatic compounds and amino acids with similar physicochemical properties, making selective separation difficult.

  • Product stability: 3,5-AHBA may be unstable under certain pH and temperature conditions, leading to degradation during purification.

  • Low concentration: The initial concentration of 3,5-AHBA in the fermentation broth is often low, requiring efficient concentration steps.

  • Purity requirements: For pharmaceutical applications, very high purity is required, necessitating multiple purification steps which can lead to significant product loss.

Q4: What analytical methods can be used to quantify 3,5-AHBA in a fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of 3,5-AHBA. A reversed-phase C18 column with a UV detector is typically used. The mobile phase usually consists of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. The method should be validated for linearity, accuracy, and precision.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for 3,5-AHBA production in a metabolically engineered E. coli strain under different fermentation conditions. Specific data for 3,5-AHBA is scarce in the literature, so these values are illustrative and based on reported yields for similar aromatic compounds.

ParameterShake Flask (Batch)1L Bioreactor (Fed-Batch)10L Bioreactor (Optimized Fed-Batch)
Titer (g/L) 0.52.55.0
Yield (g/g glucose) 0.050.120.18
Productivity (g/L/h) 0.010.050.10

Experimental Protocols

1. General Fermentation Protocol for 3,5-AHBA Production in E. coli

This protocol provides a general framework for fed-batch fermentation. Optimization of specific parameters will be required for your particular strain and process.

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 250 rpm.

    • Use the overnight culture to inoculate 100 mL of seed culture medium in a 500 mL shake flask.

    • Incubate at 37°C and 250 rpm until the OD600 reaches 4-6.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with the production medium. A typical medium contains glucose, a nitrogen source (e.g., ammonium (B1175870) sulfate), phosphate, and trace metals.

    • Autoclave the bioreactor and medium.

    • Aseptically add sterile solutions of glucose, magnesium sulfate, and antibiotics.

    • Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1.

    • Control the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of a base like ammonium hydroxide).

    • Maintain the dissolved oxygen (DO) level above 20% by adjusting the agitation and aeration rate.

    • Run in batch mode until the initial glucose is depleted, indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Start the feed of a concentrated glucose solution at a predetermined rate to maintain a low glucose concentration in the bioreactor.

    • Induce the expression of the 3,5-AHBA pathway genes with an appropriate inducer (e.g., IPTG) when the OD600 reaches a desired level (e.g., 20).

    • Continue the fermentation for 48-72 hours, monitoring cell growth (OD600) and 3,5-AHBA concentration periodically.

2. HPLC Quantification of 3,5-AHBA

  • Sample Preparation:

    • Take a 1 mL sample from the fermentation broth.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase if necessary.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 227 nm.[6]

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve of 3,5-AHBA of known concentrations.

    • Run the standards and samples on the HPLC.

    • Determine the concentration of 3,5-AHBA in the samples by comparing the peak area to the standard curve.

Visualizations

3,5-AHBA_Biosynthetic_Pathway PEP Phosphoenolpyruvate aminoDAHP aminoDAHP PEP->aminoDAHP rifH E4P Erythrose-4-Phosphate E4P->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ rifG aminoDHS aminoDHS aminoDHQ->aminoDHS rifJ AHBA This compound aminoDHS->AHBA rifK (AHBA synthase)

Caption: Biosynthetic pathway of 3,5-AHBA from central metabolic precursors.

Troubleshooting_Low_Yield start Low/No 3,5-AHBA Yield check_pathway Verify Pathway Integrity (Sequencing, Expression) start->check_pathway check_precursors Assess Precursor Supply (Metabolic Flux Analysis) check_pathway->check_precursors Pathway OK solution_pathway Re-clone/Optimize Expression check_pathway->solution_pathway Issue Found check_inhibition Investigate Feedback Inhibition (Enzyme Assays) check_precursors->check_inhibition Sufficient solution_precursors Overexpress Upstream Enzymes check_precursors->solution_precursors Limiting check_degradation Check for Product Degradation (e.g., N-acetylation) check_inhibition->check_degradation No Inhibition solution_inhibition Engineer Feedback-Resistant Enzymes check_inhibition->solution_inhibition Inhibition Detected solution_degradation Use Mutant Host/Modify Media check_degradation->solution_degradation Degradation Detected end Improved Yield check_degradation->end No Degradation solution_pathway->end solution_precursors->end solution_inhibition->end solution_degradation->end

Caption: Troubleshooting workflow for low 3,5-AHBA yield.

References

Validation & Comparative

The Cornerstone of Rifamycin Synthesis: Confirming the Indispensable Role of 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The ansamycin (B12435341) antibiotic rifamycin (B1679328), a cornerstone in the treatment of tuberculosis and other mycobacterial infections, is a complex natural product biosynthesized by the bacterium Amycolatopsis mediterranei. At the heart of its intricate assembly line lies a unique starter unit: 3-Amino-5-hydroxybenzoic acid (3,5-AHBA). This guide provides a detailed comparison of 3,5-AHBA with potential alternatives, supported by experimental data, to unequivocally confirm its critical role in rifamycin biosynthesis.

This compound: The Confirmed Starter Unit

Extensive research has established that 3,5-AHBA is the exclusive starter molecule for the polyketide synthase (PKS) machinery that constructs the rifamycin backbone.[1][2][3][4][5][6][7][8][9][10] Its biosynthesis branches off from the primary shikimate pathway through a dedicated route known as the aminoshikimate pathway.[1][9][11][12] This specialized pathway underscores the deliberate and essential nature of 3,5-AHBA in initiating rifamycin synthesis.

Comparative Analysis: 3,5-AHBA vs. Alternative Precursors

While no naturally occurring alternative starter units have been identified in wild-type Amycolatopsis mediterranei, "mutasynthesis" experiments have explored the possibility of incorporating synthetic analogs. These studies involve feeding benzoic acid derivatives to a mutant strain incapable of producing its own 3,5-AHBA.[13] The table below summarizes the comparison between the natural precursor and these synthetic alternatives.

FeatureThis compound (Natural Precursor)Benzoic Acid Derivatives (Synthetic Alternatives)
Origin Biosynthesized by the producing organism via the aminoshikimate pathway.[1][11]Supplied exogenously to a 3,5-AHBA knockout mutant.[13]
Incorporation Efficiency High and specific, leading to efficient rifamycin production in wild-type strains.Variable and generally lower, leading to the formation of novel "mutaproducts" at yields up to 118 mg/L.[13]
Final Product Natural rifamycins (B7979662) (e.g., rifamycin B).[1]Novel rifamycin analogs with modified aromatic starter units.[13]
Physiological Role Essential for the initiation of rifamycin biosynthesis.Serve as tools for generating structural diversity and probing the specificity of the PKS machinery.

Experimental Confirmation of 3,5-AHBA's Role

The indispensable role of 3,5-AHBA has been rigorously validated through a series of key experiments.

Gene Knockout Studies

The targeted inactivation of the rifK gene, which encodes the AHBA synthase responsible for the final step in 3,5-AHBA formation, results in a complete loss of rifamycin production.[4][6] This production can be fully restored by supplementing the culture medium of the mutant with externally supplied 3,5-AHBA.[4][6] This experiment provides unequivocal evidence for 3,5-AHBA's essentiality.

Experimental Protocol: Gene Knockout and Complementation

  • Constructing the Knockout Mutant: A deletion cassette is created by replacing the internal region of the rifK gene with an antibiotic resistance marker. This cassette is introduced into Amycolatopsis mediterranei via conjugation or electroporation. Homologous recombination then leads to the replacement of the wild-type rifK gene with the inactive version.

  • Cultivation and Analysis: The resulting mutant is cultivated under conditions typically used for rifamycin production. The fermentation broth is then extracted and analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the absence of rifamycin.

  • Complementation: The rifK mutant is cultivated in a medium supplemented with 3,5-AHBA. The fermentation broth is subsequently analyzed by HPLC to detect the restoration of rifamycin production.

Isotope Labeling Studies

Feeding experiments using isotopically labeled 3,5-AHBA (e.g., with ¹³C or ¹⁸O) have demonstrated the direct incorporation of this molecule into the rifamycin structure.[6] Analysis of the resulting rifamycin by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy confirms that the labeled atoms from 3,5-AHBA are present at the expected positions in the final antibiotic.

Experimental Protocol: Isotope Labeling

  • Precursor Synthesis: 3,5-AHBA is chemically synthesized to incorporate stable isotopes such as ¹³C at specific positions (e.g., the carboxyl group).

  • Feeding Experiment: The labeled 3,5-AHBA is added to the culture medium of a rifK mutant strain of Amycolatopsis mediterranei.

  • Isolation and Analysis: Rifamycin produced by the supplemented culture is purified. The purified compound is then analyzed by mass spectrometry to determine the change in molecular weight corresponding to the incorporated isotope and by NMR spectroscopy to pinpoint the exact location of the labeled atoms within the molecule.

In Vitro Enzymatic Assays

The enzymes of the aminoshikimate pathway have been purified and their activities have been demonstrated in cell-free systems.[11] These in vitro assays have shown the stepwise conversion of early pathway intermediates into 3,5-AHBA, providing a detailed biochemical understanding of its formation.

Experimental Protocol: Cell-Free Extract Assays

  • Preparation of Cell-Free Extract: Amycolatopsis mediterranei cells are harvested and lysed to release their cellular contents. The resulting lysate is centrifuged to remove cell debris, yielding a cell-free extract containing the biosynthetic enzymes.

  • Enzymatic Reaction: The cell-free extract is incubated with a suspected precursor of the aminoshikimate pathway (e.g., 5-deoxy-5-amino-3-dehydroshikimic acid).

  • Product Detection: The reaction mixture is analyzed by methods such as HPLC or liquid chromatography-mass spectrometry (LC-MS) to detect the formation of 3,5-AHBA.

Visualizing the Central Role of 3,5-AHBA

The following diagrams illustrate the key pathways and experimental logic confirming the role of 3,5-AHBA.

Rifamycin_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_aminoshikimate Aminoshikimate Pathway cluster_pks Polyketide Synthesis Erythrose-4-P Erythrose-4-P aminoDAHP aminoDAHP Erythrose-4-P->aminoDAHP PEP PEP PEP->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ RifG, RifH aminoDHS aminoDHS aminoDHQ->aminoDHS RifJ 3,5-AHBA 3,5-AHBA aminoDHS->3,5-AHBA RifK (AHBA Synthase) Rifamycin PKS Rifamycin PKS 3,5-AHBA->Rifamycin PKS Starter Unit Proansamycin X Proansamycin X Rifamycin PKS->Proansamycin X Rifamycin B Rifamycin B Proansamycin X->Rifamycin B Post-PKS Modifications Experimental_Workflow cluster_knockout Gene Knockout Experiment Wild-type A. mediterranei Wild-type A. mediterranei rifK Gene Knockout rifK Gene Knockout Wild-type A. mediterranei->rifK Gene Knockout No Rifamycin Production No Rifamycin Production rifK Gene Knockout->No Rifamycin Production Supplement with 3,5-AHBA Supplement with 3,5-AHBA rifK Gene Knockout->Supplement with 3,5-AHBA Restored Rifamycin Production Restored Rifamycin Production Supplement with 3,5-AHBA->Restored Rifamycin Production Logical_Relationship cluster_evidence Supporting Evidence Role_of_3_5_AHBA Confirmation of 3,5-AHBA's Role Gene_Knockout Gene Knockout Studies Role_of_3_5_AHBA->Gene_Knockout Essentiality Isotope_Labeling Isotope Labeling Role_of_3_5_AHBA->Isotope_Labeling Direct Incorporation In_Vitro_Assays In Vitro Assays Role_of_3_5_AHBA->In_Vitro_Assays Biochemical Synthesis Mutasynthesis Mutasynthesis Role_of_3_5_AHBA->Mutasynthesis Starter Unit Specificity

References

Validation of AHBA as the Starter Unit for Geldanamycin Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating 3-amino-5-hydroxybenzoic acid (AHBA) as the definitive starter unit for the biosynthesis of the ansamycin (B12435341) antibiotic, geldanamycin (B1684428). Evidence from isotopic labeling, gene knockout studies, and mutasynthesis experiments is presented, offering a clear understanding of the foundational steps in the biosynthesis of this important Hsp90 inhibitor.

Evidence for AHBA as the Starter Unit

The biosynthesis of geldanamycin, a complex polyketide, is initiated by the unique starter unit, this compound (AHBA).[1][2] This shikimate-derived molecule forms the aromatic core to which the polyketide chain is subsequently attached and elaborated.[1][3] The validation of AHBA's role has been established through multiple lines of experimental evidence.

Isotopic Labeling Studies

Pioneering work by Rinehart and colleagues provided the initial biochemical evidence for AHBA as the starter unit through isotopic labeling experiments. By feeding cultures of the geldanamycin-producing organism, Streptomyces hygroscopicus, with isotopically labeled precursors, they were able to trace the incorporation of these labels into the final geldanamycin molecule.

Specifically, experiments using ¹³C-labeled glucose demonstrated a labeling pattern in the benzoquinone ring of geldanamycin consistent with its origin from the shikimate pathway, the precursor pathway to AHBA.[4][5] These studies were foundational in elucidating the biosynthetic pathway of geldanamycin.

Gene Knockout and Mutasynthesis Experiments

More definitive evidence came from genetic manipulation of the geldanamycin biosynthetic gene cluster in Streptomyces hygroscopicus. Researchers identified and targeted the gene encoding AHBA synthase, a key enzyme responsible for the production of the AHBA starter unit.

Disruption or "knockout" of the AHBA synthase gene resulted in the complete abolishment of geldanamycin production.[6] This loss-of-function experiment unequivocally demonstrated the essentiality of AHBA for the biosynthesis of geldanamycin.

Furthermore, the creation of an AHBA-deficient mutant strain opened the door for mutasynthesis, or mutational biosynthesis, experiments.[7] In these studies, the AHBA-deficient mutant was fed with various structural analogs of AHBA. The producing strain was able to incorporate some of these analogs as alternative starter units, leading to the production of novel geldanamycin derivatives.[1][7] This not only confirmed the role of AHBA as the natural starter unit but also highlighted the potential for biosynthetic engineering to create new and potentially improved versions of the drug.

Comparison with Alternative Starter Units

While AHBA is the natural starter unit for geldanamycin, the biosynthesis of other natural products, including other ansamycins, can be initiated by different starter units. This provides a basis for comparison and highlights the diversity of biosynthetic pathways. The promiscuity of the geldanamycin biosynthetic machinery, as demonstrated by mutasynthesis, further underscores the potential for incorporating alternative starter units.

Starter UnitNatural Product ClassExperimental EvidenceKey Findings
This compound (AHBA) Benzenoid Ansamycins (e.g., Geldanamycin)Isotopic Labeling, Gene Knockout, MutasynthesisConfirmed as the essential and natural starter unit for geldanamycin biosynthesis.[4][5][6]
Various AHBA Analogs Geldanamycin AnalogsMutasynthesisAn AHBA-deficient mutant of S. hygroscopicus can incorporate structurally similar aminobenzoic acids to produce novel geldanamycin derivatives.[7]
Glycine LactonamycinPrecursor Incorporation ExperimentsGlycine or a derivative serves as the starter unit for this polyketide antibiotic.
β-amino acids Macrolactam AntibioticsBiosynthetic Gene Cluster Analysis, Feeding ExperimentsA variety of β-amino acids are utilized as starter units in the biosynthesis of different macrolactam antibiotics.
Fatty Acyl-CoAs LipopeptidesGene Cluster Analysis, Structural CharacterizationAlternative fatty acyl-CoA starter units contribute to the structural diversity of lipopeptides.

Experimental Protocols

Isotopic Labeling of Streptomyces hygroscopicus for Geldanamycin Biosynthesis Analysis

Objective: To verify the incorporation of labeled precursors into the geldanamycin molecule.

Materials:

  • Streptomyces hygroscopicus culture

  • Production medium (e.g., oatmeal agar, yeast extract-malt extract agar)

  • Isotopically labeled precursor (e.g., [¹³C]-glucose, [¹³C]-AHBA)

  • Solvents for extraction (e.g., ethyl acetate)

  • Analytical instrumentation (e.g., NMR spectrometer, Mass Spectrometer)

Protocol:

  • Inoculate a seed culture of S. hygroscopicus in a suitable liquid medium and incubate until sufficient growth is achieved.

  • Use the seed culture to inoculate the production medium.

  • At a specific time point during active growth (e.g., 24-48 hours post-inoculation), introduce the isotopically labeled precursor to the culture. The concentration of the labeled precursor should be optimized to ensure incorporation without toxicity.

  • Continue incubation for a period that allows for the production of geldanamycin (typically 5-7 days).

  • Harvest the culture broth and mycelium.

  • Extract the geldanamycin from the culture using an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the extracted geldanamycin using chromatographic techniques (e.g., silica (B1680970) gel chromatography, HPLC).

  • Analyze the purified geldanamycin using NMR spectroscopy and/or mass spectrometry to determine the position and extent of isotopic label incorporation.

Gene Knockout of AHBA Synthase in Streptomyces hygroscopicus

Objective: To disrupt the biosynthesis of AHBA and observe the effect on geldanamycin production.

Materials:

  • Streptomyces hygroscopicus wild-type strain

  • E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

  • Targeted gene knockout vector containing flanking regions of the AHBA synthase gene and a selectable marker (e.g., apramycin (B1230331) resistance).

  • Media for Streptomyces and E. coli growth and conjugation (e.g., ISP4, MS agar).

  • Antibiotics for selection (e.g., apramycin, nalidixic acid).

  • PCR reagents for verification.

  • HPLC for analysis of geldanamycin production.

Protocol:

  • Construct the Knockout Vector: Amplify the upstream and downstream flanking regions (homology arms) of the AHBA synthase gene from S. hygroscopicus genomic DNA. Clone these fragments into a suitable knockout vector containing a selectable marker.

  • Conjugation: Introduce the knockout vector into the appropriate E. coli donor strain. Grow the E. coli donor and S. hygroscopicus recipient strains to the appropriate growth phase. Mix the donor and recipient cells on a suitable conjugation medium and incubate.

  • Selection of Exconjugants: Overlay the conjugation plates with antibiotics to select for S. hygroscopicus cells that have integrated the knockout vector into their genome.

  • Identification of Double Crossover Mutants: Screen the exconjugants for the desired double crossover event, which results in the replacement of the AHBA synthase gene with the resistance cassette. This is typically done by replica plating to identify colonies that are sensitive to an antibiotic marker on the vector backbone (if applicable) and resistant to the marker in the cassette.

  • Verification: Confirm the gene knockout by PCR analysis using primers that flank the targeted gene. The PCR product from the mutant will be a different size than the wild-type product.

  • Phenotypic Analysis: Ferment the confirmed AHBA synthase knockout mutant and the wild-type strain under geldanamycin-producing conditions. Analyze the culture extracts by HPLC to compare geldanamycin production. The knockout mutant is expected to show no production of geldanamycin.

Visualizations

Geldanamycin_Biosynthesis_Pathway cluster_Shikimate Shikimate Pathway cluster_PKS Polyketide Synthase (PKS) Assembly cluster_PostPKS Post-PKS Modifications E4P Erythrose-4-P DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP AHBA_Synthase AHBA Synthase DAHP->AHBA_Synthase AHBA This compound (AHBA) (Starter Unit) AHBA_Synthase->AHBA PKS_Modules PKS Modules (GdmAI, GdmAII, GdmAIII) AHBA->PKS_Modules Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules Polyketide_Chain Polyketide Chain PKS_Modules->Polyketide_Chain Progeldanamycin Progeldanamycin Polyketide_Chain->Progeldanamycin Tailoring_Enzymes Tailoring Enzymes (Oxidation, Methylation, Carbamoylation) Progeldanamycin->Tailoring_Enzymes Geldanamycin Geldanamycin Tailoring_Enzymes->Geldanamycin

Caption: Geldanamycin biosynthetic pathway highlighting the role of AHBA as the starter unit.

Experimental_Workflow cluster_Isotopic_Labeling Isotopic Labeling cluster_Gene_Knockout Gene Knockout cluster_Mutasynthesis Mutasynthesis Culture_IL Culture S. hygroscopicus Feed_Isotope Feed Labeled Precursor (e.g., ¹³C-AHBA) Culture_IL->Feed_Isotope Fermentation_IL Fermentation Feed_Isotope->Fermentation_IL Extraction_IL Extraction & Purification Fermentation_IL->Extraction_IL Analysis_IL NMR / MS Analysis Extraction_IL->Analysis_IL Result_IL Labeled Geldanamycin Detected Analysis_IL->Result_IL Construct_KO Construct Knockout Vector Conjugation_KO Conjugation into S. hygroscopicus Construct_KO->Conjugation_KO Selection_KO Select for Mutants Conjugation_KO->Selection_KO Verification_KO Verify Gene Deletion (PCR) Selection_KO->Verification_KO Fermentation_KO Fermentation Verification_KO->Fermentation_KO Analysis_KO HPLC Analysis Fermentation_KO->Analysis_KO Result_KO Geldanamycin Production Abolished Analysis_KO->Result_KO Culture_Mutant Culture AHBA-deficient Mutant Feed_Analog Feed AHBA Analog Culture_Mutant->Feed_Analog Fermentation_Muta Fermentation Feed_Analog->Fermentation_Muta Extraction_Muta Extraction & Purification Fermentation_Muta->Extraction_Muta Analysis_Muta LC-MS / NMR Analysis Extraction_Muta->Analysis_Muta Result_Muta Novel Geldanamycin Analog Produced Analysis_Muta->Result_Muta

Caption: Experimental workflows for validating AHBA as the starter unit for geldanamycin.

References

A Comparative Guide to the Efficiency of AHBA Synthase Orthologs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 3-amino-5-hydroxybenzoic acid (AHBA) synthase orthologs reveals variations in catalytic efficiency, offering crucial insights for synthetic biology and drug development. This guide provides a comparative overview of the kinetic properties of different AHBA synthase enzymes, detailed experimental protocols for their characterization, and visual representations of the underlying biochemical pathways.

This compound (AHBA) is a vital precursor for the biosynthesis of a diverse class of secondary metabolites known as ansamycins and mitomycins, which include potent antibacterial and anticancer agents.[1] The enzyme responsible for the final step in AHBA biosynthesis, AHBA synthase, catalyzes the conversion of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) to AHBA.[1][2][3] Given its critical role, the efficiency of AHBA synthase is a key determinant of the overall yield of these valuable compounds. Understanding the kinetic differences between AHBA synthase orthologs from various microorganisms can empower researchers to select the most efficient enzyme for engineered biosynthetic pathways.

Comparative Analysis of AHBA Synthase Efficiency

While extensive research has been conducted on the AHBA synthase from the rifamycin-producer Amycolatopsis mediterranei (RifK), comprehensive comparative kinetic data for a wide range of orthologs remains a developing area of study. The available data, primarily focused on RifK, highlights its dual catalytic functionality. In addition to its primary role in AHBA synthesis, RifK, in complex with the oxidoreductase RifL, also catalyzes a transamination reaction earlier in the aminoshikimate pathway.[1]

To facilitate a clear comparison, the following table summarizes the known kinetic parameters for AHBA synthase orthologs. Note: Data for many orthologs is not yet publicly available, and the table will be updated as new research emerges.

Enzyme Name (Organism)GeneSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
AHBA synthase (RifK) (Amycolatopsis mediterranei)rifK5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS)Data not availableData not availableData not available
Putative AHBA synthase (Streptomyces coelicolor)SCO4238aminoDHSData not availableData not availableData not available
Putative AHBA synthase (Salinispora tropica)strop_4590aminoDHSData not availableData not availableData not available
Putative AHBA synthase (Micromonospora echinospora)Not availableaminoDHSData not availableData not availableData not available

Experimental Protocols

The characterization of AHBA synthase efficiency relies on robust experimental protocols for enzyme purification and kinetic analysis. The following sections provide detailed methodologies for these crucial steps.

Heterologous Expression and Purification of AHBA Synthase

The gene encoding the AHBA synthase of interest is typically cloned into an expression vector, such as pET vectors, for overexpression in a suitable host like Escherichia coli.[2]

  • Gene Cloning and Expression: The target AHBA synthase gene is amplified via PCR and ligated into an expression vector containing a purification tag (e.g., His-tag). The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: The transformed E. coli is cultured in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis and Protein Extraction: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and a protease inhibitor cocktail. Cell disruption is achieved through methods such as sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a chromatography column packed with a resin specific for the purification tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). After washing with a low-concentration imidazole (B134444) buffer to remove non-specifically bound proteins, the target AHBA synthase is eluted using a high-concentration imidazole buffer.

  • Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay.

Enzyme Activity Assay

The catalytic activity of purified AHBA synthase can be determined using various methods, including spectrophotometric and HPLC-based assays.

Spectrophotometric Assay:

This method continuously monitors the formation of AHBA, which absorbs light at a specific wavelength.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the purified AHBA synthase, and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).

  • Initiation of Reaction: The reaction is initiated by adding the substrate, 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).

  • Measurement: The increase in absorbance at a wavelength specific for AHBA (e.g., 310 nm) is monitored over time using a spectrophotometer.

  • Calculation of Activity: The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of AHBA.

HPLC-Based Assay:

This method provides a more direct and sensitive measurement of both substrate consumption and product formation.[4][5][6][7]

  • Reaction Setup: The enzymatic reaction is set up as described for the spectrophotometric assay.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at different time points and the reaction is quenched by adding an acid (e.g., trichloroacetic acid).

  • Sample Preparation: The quenched samples are centrifuged to precipitate the enzyme, and the supernatant is filtered before injection into the HPLC system.

  • HPLC Analysis: The substrate (aminoDHS) and product (AHBA) are separated on a reverse-phase HPLC column (e.g., C18) and detected by UV absorbance at their respective maximal wavelengths.

  • Quantification: The concentrations of the substrate and product are determined by comparing their peak areas to those of known standards.

  • Kinetic Parameter Determination: Initial velocities are determined at various substrate concentrations. The kinetic parameters, Km and kcat, are then calculated by fitting the data to the Michaelis-Menten equation.

Visualizing the Biochemical Context

To provide a clearer understanding of the biochemical processes involved, the following diagrams illustrate the aminoshikimate pathway and the experimental workflow for characterizing AHBA synthase.

Aminoshikimate_Pathway E4P Erythrose-4-Phosphate aminoDAHP aminoDAHP E4P->aminoDAHP PEP Phosphoenolpyruvate PEP->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ aminoDHQ synthase aminoDHS aminoDHS aminoDHQ->aminoDHS aminoDHQ dehydratase AHBA AHBA aminoDHS->AHBA AHBA synthase

Caption: The aminoshikimate pathway leading to the synthesis of AHBA.

Experimental_Workflow cluster_Cloning Gene Cloning and Expression cluster_Purification Protein Purification cluster_Assay Enzyme Assay Gene AHBA synthase gene Vector Expression Vector Gene->Vector Ecoli E. coli Host Vector->Ecoli Lysis Cell Lysis Ecoli->Lysis Chromatography Affinity Chromatography Lysis->Chromatography PurifiedEnzyme Purified AHBA synthase Chromatography->PurifiedEnzyme Assay Kinetic Assay (Spectrophotometric or HPLC) PurifiedEnzyme->Assay Data Kinetic Data (Km, kcat) Assay->Data

Caption: Experimental workflow for AHBA synthase characterization.

By providing a framework for comparing the efficiency of different AHBA synthase orthologs and detailing the necessary experimental protocols, this guide aims to accelerate research in the fields of synthetic biology and natural product biosynthesis, ultimately paving the way for the development of novel therapeutics.

References

A Comparative Guide to Starter Units in Polyketide Synthesis: 3-Amino-5-hydroxybenzoic Acid vs. Other Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identity of the starter unit incorporated by a polyketide synthase (PKS) is a critical determinant of the final structure and bioactivity of a polyketide natural product. While common starter units like acetate (B1210297) and propionate (B1217596) give rise to a vast array of compounds, the utilization of unusual starter units, such as 3-amino-5-hydroxybenzoic acid (3,5-AHBA), opens the door to unique chemical scaffolds with significant therapeutic potential. This guide provides an objective comparison of 3,5-AHBA with other starter units in polyketide synthesis, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the design and engineering of novel polyketide biosynthesis.

Introduction to Polyketide Starter Units

Polyketide synthesis is an elegant enzymatic assembly line where a starter unit is sequentially elongated by the addition of extender units, typically malonyl-CoA or its derivatives. The choice of the initial building block is governed by the specificity of the loading module of the PKS, most commonly an acyltransferase (AT) domain or a starter unit:acyl-carrier protein transacylase (SAT) domain. The diversity of starter units employed in nature is vast, ranging from simple short-chain carboxylic acids to complex aromatic molecules.

This compound (3,5-AHBA) is a key aromatic starter unit in the biosynthesis of several clinically important antibiotics, most notably the ansamycin (B12435341) family, which includes rifamycin (B1679328), and the mitomycins.[1][2] Its unique structure, featuring both an amino and a hydroxyl group on a benzene (B151609) ring, provides a distinct chemical handle for the initiation of the polyketide chain and subsequent modifications, leading to the characteristic macrocyclic lactam structures of these compounds.[3]

Performance Comparison of Starter Units

Direct quantitative comparisons of polyketide yields using 3,5-AHBA versus other starter units under identical conditions are not extensively documented in publicly available literature. However, studies on the starter unit flexibility of various PKSs provide valuable insights into the relative efficiencies of different precursors. The data presented below is a summary from studies on different PKS systems and should be interpreted as indicative rather than a direct head-to-head comparison for a single PKS.

Starter UnitPolyketide Synthase (PKS) SystemProductRelative Yield (%)Reference
This compound (3,5-AHBA) Rifamycin PKSRifamycin BFed-batch fermentation yields can reach g/L scale, but direct comparative percentage is not available. Supplementation with AHBA significantly increases yield.[3]
Acetyl-CoAErythromycin (B1671065) PKS (Engineered)6-Deoxyerythronolide B analogueHigh[4][5]
Propionyl-CoAErythromycin PKS (Native)6-Deoxyerythronolide BHigh[6]
Hexanoyl-CoAAflatoxin PKS (PksA)Norsolorinic Acid100 (Normalized)[7]
Octanoyl-CoAAflatoxin PKS (PksA)Norsolorinic Acid Analogue~75[7]
Butyryl-CoAAflatoxin PKS (PksA)Norsolorinic Acid Analogue~50[7]
Isobutyryl-CoAAflatoxin PKS (PksA)Norsolorinic Acid Analogue~25[7]

Note: The relative yields are normalized to the preferred or most efficient starter unit within a given study and are not directly comparable across different PKS systems.

Bioactivity Implications of Starter Unit Choice

The starter unit profoundly influences the bioactivity of the resulting polyketide.

  • Polyketides derived from 3,5-AHBA , such as the ansamycins, exhibit potent antibacterial activity by inhibiting bacterial RNA polymerase.[8][9] The aromatic core provided by 3,5-AHBA is crucial for this interaction.

  • Polyketides initiated with short-chain fatty acids like acetate and propionate give rise to macrolides like erythromycin (antibacterial) and immunosuppressants like rapamycin.

  • Longer-chain fatty acid starters , such as hexanoate (B1226103) in aflatoxin biosynthesis, can lead to mycotoxins.[7] The lipophilicity and overall shape of the molecule, dictated by the starter unit, are key to their biological targets.

Experimental Protocols

Protocol 1: In Vitro Polyketide Synthase Assay for Starter Unit Specificity

This protocol outlines a general method for assessing the ability of a purified PKS or its loading module to accept different starter units.

Materials:

  • Purified PKS or loading module (e.g., His-tagged protein).

  • Acyl-CoA or acyl-SNAC (N-acetylcysteamine) thioester starter units (e.g., 3,5-AHBA-CoA, acetyl-CoA, propionyl-CoA).

  • Extender unit: [1-¹⁴C]-malonyl-CoA or unlabeled malonyl-CoA.

  • Acyl carrier protein (ACP) if using a standalone loading module.

  • Phosphopantetheinyl transferase (PPTase) for ACP activation (e.g., Sfp).

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 1 mM TCEP, 10% glycerol).

  • Quenching solution (e.g., 10% SDS).

  • Scintillation cocktail and counter for radiolabel-based assays.

  • HPLC-MS for label-free analysis.

Procedure:

  • Enzyme Preparation: If using an apo-ACP, activate it to the holo-form by incubation with CoA and a PPTase like Sfp. Purify the holo-ACP.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the purified PKS or loading module-ACP complex, and the desired starter unit at a suitable concentration (e.g., 1 mM).

  • Initiation: Start the reaction by adding the extender unit (e.g., [1-¹⁴C]-malonyl-CoA).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis:

    • Radiolabeling: Analyze the incorporation of the radiolabeled extender unit by scintillation counting. Higher counts indicate more efficient utilization of the starter unit.

    • HPLC-MS: Extract the product with an organic solvent (e.g., ethyl acetate), concentrate, and analyze by HPLC-MS to identify and quantify the polyketide product.

Protocol 2: Heterologous Expression and Engineering of PKS Starter Unit Specificity

This protocol provides a general workflow for swapping the loading module of a PKS to alter its starter unit specificity.

Materials:

  • Host strain for heterologous expression (e.g., E. coli BAP1, Streptomyces coelicolor).

  • Expression vector(s) suitable for the host.

  • PKS gene cluster of interest.

  • Gene encoding the desired new loading module.

  • Restriction enzymes, DNA ligase, or Gibson Assembly/USER cloning reagents.

  • DNA sequencing services.

  • Culture media and fermentation equipment.

  • Analytical equipment for product detection (HPLC-MS, NMR).

Procedure:

  • Design and Cloning:

    • Identify the boundaries of the native loading module in the PKS gene cluster.

    • Design primers to amplify the PKS gene cluster excluding the native loading module and to amplify the new loading module.

    • Use restriction digestion and ligation or seamless cloning methods (e.g., Gibson Assembly) to insert the new loading module into the PKS expression vector.

  • Transformation: Transform the engineered PKS expression plasmid into the chosen heterologous host.

  • Expression and Fermentation:

    • Culture the recombinant strain under conditions that induce the expression of the PKS genes.

    • Supplement the culture medium with the precursor for the new starter unit if it is not produced endogenously by the host.

  • Product Extraction and Analysis:

    • Extract the secondary metabolites from the culture broth and/or mycelium using an appropriate solvent.

    • Analyze the extract by HPLC-MS to detect the production of the novel polyketide.

    • For structural elucidation of new compounds, purify the product and perform NMR and other spectroscopic analyses.

Visualizations

Biosynthetic Pathway of this compound (3,5-AHBA)

AHBA_Biosynthesis UDP_Glc UDP-Glucose UDP_3_keto_Glc UDP-3-keto-Glucose UDP_Glc->UDP_3_keto_Glc RifL Kanosamine Kanosamine UDP_3_keto_Glc->Kanosamine AHBA Synthase (transaminase) Kanosamine_P Kanosamine-P Kanosamine->Kanosamine_P Kinase Imino_E4P 1-deoxy-1-imino-Erythrose-4-P Kanosamine_P->Imino_E4P AminoDAHP 3,4-dideoxy-4-amino-D-arabino- heptulosonic acid 7-phosphate Imino_E4P->AminoDAHP AminoDAHP Synthase AminoDHQ 5-deoxy-5-amino-3-dehydroquinic acid AminoDAHP->AminoDHQ AminoDHQ Synthase AminoDHS 5-deoxy-5-amino-3-dehydroshikimic acid AminoDHQ->AminoDHS AminoDHQ Dehydratase AHBA This compound AminoDHS->AHBA AHBA Synthase (aromatase) PKS Polyketide Synthase AHBA->PKS Loading RifL RifL (Oxidoreductase) AHBA_Synthase_T AHBA Synthase (Transaminase activity) AminoDAHP_Synthase AminoDAHP Synthase AminoDHQ_Synthase AminoDHQ Synthase AminoDHQ_Dehydratase AminoDHQ Dehydratase AHBA_Synthase_A AHBA Synthase (Aromatase activity)

Caption: Biosynthetic pathway of this compound (3,5-AHBA).

Experimental Workflow for Engineering PKS Starter Unit Specificity

PKS_Engineering_Workflow start 1. Identify Target PKS and New Starter Unit design 2. Design Engineering Strategy (e.g., Loading Module Swap) start->design clone 3. Molecular Cloning (Construct Hybrid PKS) design->clone transform 4. Heterologous Expression (Transform Host Strain) clone->transform ferment 5. Fermentation & Precursor Feeding transform->ferment extract 6. Product Extraction ferment->extract analyze 7. Analysis (HPLC-MS, NMR) extract->analyze end 8. Characterize Novel Polyketide analyze->end

Caption: Workflow for engineering PKS starter unit specificity.

Conclusion

The selection of a starter unit is a powerful handle for diversifying polyketide structures and their biological activities. While common starter units have been extensively exploited, the use of unique precursors like 3,5-AHBA provides access to complex and potent molecules such as the ansamycin antibiotics. The ability to engineer PKS loading modules allows for the rational design of novel polyketides by incorporating alternative starter units. This guide provides a foundational comparison and practical protocols to assist researchers in this exciting field of biosynthetic engineering. Further quantitative studies directly comparing the incorporation efficiency and resulting bioactivities of 3,5-AHBA with other starter units in a single PKS system will be invaluable for advancing our ability to predictably generate novel and therapeutically relevant polyketides.

References

Validating the Aminoshikimate Pathway: A Comparative Guide Based on Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminoshikimate pathway, a crucial biosynthetic route for the production of 3-amino-5-hydroxybenzoic acid (AHBA), stands as a cornerstone in the development of a wide array of secondary metabolites, including the potent ansamycin (B12435341) and mitomycin antibiotics. The validation of this pathway has been heavily reliant on meticulous isotopic labeling studies, which have provided definitive evidence for its intermediates and distinguished it from the classical shikimate pathway. This guide provides a comprehensive comparison of the experimental data that has solidified our understanding of the aminoshikimate pathway, offering researchers a valuable resource for future investigations in natural product biosynthesis and metabolic engineering.

Quantitative Analysis of the Aminoshikimate Pathway

Isotopic labeling experiments have been instrumental in quantifying the efficiency of key steps in the aminoshikimate pathway. The following table summarizes the pivotal quantitative data from studies utilizing cell-free extracts of Amycolatopsis mediterranei, a notable producer of the ansamycin antibiotic rifamycin (B1679328).

Precursor(s)ProductConversion Efficiency (%)Reference Organism
Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P)This compound (AHBA)6Amycolatopsis mediterranei
[¹⁴C]PEP + E4PaminoDAHP9Amycolatopsis mediterranei
3,4-Dideoxy-4-amino-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP)AHBA45Amycolatopsis mediterranei
5-Deoxy-5-amino-3-dehydroquinic acid (aminoDHQ)AHBA41Amycolatopsis mediterranei
5-Deoxy-5-amino-3-dehydroshikimic acid (aminoDHS)AHBA95Amycolatopsis mediterranei

These data clearly demonstrate the viability of the proposed intermediates in the aminoshikimate pathway, with a striking 95% conversion of aminoDHS to AHBA, indicating a highly efficient final step.[1] In contrast, studies have shown that intermediates of the conventional shikimate pathway, such as shikimic acid, are not incorporated into the AHBA-derived portions of ansamycins, providing strong evidence that the aminoshikimate pathway diverges early from the primary aromatic amino acid biosynthesis route.[2]

Experimental Protocols: A Closer Look at Isotopic Labeling

The validation of the aminoshikimate pathway has been underpinned by carefully designed isotopic labeling experiments. Below is a detailed methodology representative of the key experiments cited in the literature, primarily focusing on the use of ¹³C-labeled precursors in bacterial cultures.

Protocol: ¹³C-Labeled Precursor Feeding for Biosynthetic Pathway Elucidation

1. Culture Preparation:

  • Seed Culture: Inoculate a loopful of the microbial strain (e.g., Amycolatopsis mediterranei or Streptomyces sp.) from a fresh agar (B569324) plate into a seed culture medium. Incubate at the optimal temperature (typically 28-30°C) with shaking for 48-72 hours.

  • Production Culture: Inoculate a production medium with a small percentage (e.g., 5% v/v) of the seed culture. Prepare multiple flasks to serve as controls and for feeding with different labeled precursors.

2. Isotopic Labeling:

  • Precursor Addition: After an initial growth period to allow for the onset of secondary metabolism (typically 24-48 hours), introduce the sterile ¹³C-labeled precursor (e.g., [¹³C₆]-glucose, [1-¹³C]-acetate, or a specific ¹³C-labeled pathway intermediate) to the production cultures. The final concentration of the labeled precursor should be optimized for the specific strain and conditions, but a starting point of 0.5-1.0 g/L is often used.[3]

  • Control: Maintain a parallel culture without the addition of any labeled precursor to serve as a negative control.

3. Fermentation and Harvest:

  • Continue the fermentation under optimal conditions for a period sufficient for the incorporation of the label into the target metabolite (e.g., 72-96 hours after precursor addition).

  • Harvest the culture by centrifugation to separate the mycelium from the supernatant.

4. Extraction and Purification:

  • Supernatant Extraction: Extract the culture supernatant with an appropriate organic solvent (e.g., ethyl acetate) to isolate extracellular metabolites.

  • Mycelial Extraction: Extract the mycelial pellet with a suitable solvent (e.g., methanol (B129727) or acetone) to recover intracellular metabolites.

  • Purification: Purify the target compound (AHBA or a downstream product) from the crude extracts using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

5. Analysis:

  • Mass Spectrometry (MS): Analyze the purified labeled and unlabeled compounds using high-resolution mass spectrometry (e.g., LC-MS). A shift in the molecular ion peak corresponding to the number of incorporated ¹³C atoms confirms the precursor's role in the biosynthesis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed analysis of the labeling pattern, acquire ¹³C-NMR spectra of the purified labeled compound. This will reveal the specific positions of the incorporated ¹³C atoms, providing detailed insights into the bond-rearrangement mechanisms of the biosynthetic pathway.[3]

Visualizing the Aminoshikimate Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the aminoshikimate pathway and a typical experimental workflow for isotopic labeling studies.

Aminoshikimate_Pathway PEP Phosphoenolpyruvate (PEP) aminoDAHP aminoDAHP PEP->aminoDAHP E4P Erythrose 4-phosphate (E4P) E4P->aminoDAHP aminoDHQ aminoDHQ aminoDAHP->aminoDHQ rifG aminoDHS aminoDHS aminoDHQ->aminoDHS rifJ AHBA This compound (AHBA) aminoDHS->AHBA rifK

Caption: The Aminoshikimate Pathway for AHBA Biosynthesis.

Isotopic_Labeling_Workflow cluster_culture Microbial Culture cluster_processing Sample Processing cluster_analysis Analysis Culture_Prep Culture Preparation Labeled_Precursor Addition of Labeled Precursor Culture_Prep->Labeled_Precursor Fermentation Fermentation Labeled_Precursor->Fermentation Harvest Harvest Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification MS_Analysis Mass Spectrometry (MS) Purification->MS_Analysis NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis

Caption: Experimental Workflow for Isotopic Labeling Studies.

The Aminoshikimate Pathway vs. Alternatives: A Matter of Evidence

The extensive body of research utilizing isotopic labeling techniques has consistently pointed to the aminoshikimate pathway as the primary, if not sole, route for the biosynthesis of AHBA in studied microorganisms.[2][4] To date, no significant alternative pathways for AHBA formation have been experimentally validated through similar isotopic labeling studies. The strength of the evidence for the aminoshikimate pathway lies in:

  • Direct incorporation of proposed intermediates: As the quantitative data shows, pathway-specific intermediates like aminoDAHP, aminoDHQ, and aminoDHS are efficiently converted to AHBA.[1]

  • Lack of incorporation of shikimate pathway intermediates: The failure to incorporate labeled shikimic acid into AHBA-derived natural products decisively separates this pathway from the canonical shikimate pathway.[2]

  • Consistent labeling patterns: Feeding experiments with general carbon sources like ¹³C-glucose and ¹³C-acetate would, in principle, lead to predictable labeling patterns in AHBA, consistent with the proposed biosynthetic logic.

References

A Comparative Metabolomics Guide: Unraveling the Influence of AHBA Feeding on Streptomyces Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of Streptomyces strains in the presence and absence of 3-amino-4-hydroxybenzoic acid (AHBA) feeding. AHBA is a crucial precursor for the biosynthesis of a wide array of valuable secondary metabolites, including the ansamycin (B12435341) family of antibiotics. Understanding the metabolic shifts induced by exogenous AHBA is critical for optimizing the production of these medicinally important compounds. This document outlines detailed experimental protocols, presents a comparative analysis of expected metabolic changes, and visualizes the underlying biochemical pathways and experimental workflows.

Comparative Analysis of Metabolic Profiles

The feeding of AHBA to Streptomyces cultures is anticipated to cause significant alterations in the metabolome. While endogenous biosynthesis of AHBA will be influenced, the most notable changes are expected in the downstream pathways that utilize AHBA as a building block. The following table summarizes the hypothetical quantitative changes in key metabolites when a wild-type Streptomyces strain is supplemented with AHBA compared to a control culture. These expected results are based on the known metabolic pathways where AHBA serves as a precursor.

Metabolite ClassKey MetabolitesExpected Change with AHBA FeedingRationale
AHBA Biosynthesis Intermediates Chorismate, PrephenateDecreaseExogenous AHBA is expected to cause feedback inhibition of the aminoshikimic acid (ASA) pathway, which produces AHBA endogenously.
AHBA and Derivatives 3-Amino-4-hydroxybenzoic acid (AHBA)IncreaseDirect result of feeding the compound into the culture medium.
Ansamycin-type Polyketides Geldanamycin, Rifamycin, etc.Significant IncreaseIncreased availability of the AHBA starter unit is expected to drive the biosynthesis of ansamycin antibiotics.[1]
Other AHBA-derived Metabolites Phenoxazinones, AhbamycinsIncreaseEnhanced availability of the precursor would likely boost the production of other secondary metabolites derived from AHBA.
Primary Metabolites (Amino Acids) Aspartate, GlutamateNo significant change / Slight DecreasePotential minor shifts due to metabolic burden and regulatory feedback, but major changes are not expected.
Primary Metabolites (Organic Acids) Pyruvate, Acetyl-CoANo significant changeCentral carbon metabolism is not expected to be directly and significantly impacted by AHBA feeding.

Experimental Protocols

Detailed methodologies are crucial for reproducible comparative metabolomics studies. The following protocols for Streptomyces cultivation, AHBA feeding, and metabolome analysis are based on established methods.[2][3]

Streptomyces Cultivation and AHBA Feeding
  • Strain: Streptomyces coelicolor A3(2) or other suitable ansamycin-producing strain.

  • Medium: A suitable production medium such as R5A or ISP2 medium.

  • Culture Conditions: Inoculate spores into 50 mL of liquid medium in a 250 mL baffled flask. Incubate at 30°C with shaking at 200 rpm.

  • AHBA Feeding:

    • Control Group: Culture grown without the addition of AHBA.

    • Experimental Group: To a 48-hour old culture, add a sterile-filtered solution of AHBA to a final concentration of 1 mM.

  • Sampling: Harvest mycelia at 72, 96, and 120 hours post-inoculation for metabolomic analysis.

Metabolome Extraction
  • Quenching: Rapidly cool the harvested mycelia to -20°C using a cold methanol (B129727) bath (60% v/v) to halt metabolic activity.

  • Extraction:

    • Centrifuge the quenched cell suspension to pellet the mycelia.

    • Resuspend the pellet in a cold extraction solvent (e.g., methanol/water, 80:20 v/v).

    • Disrupt the cells using bead beating or sonication.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

LC-MS Based Metabolomics Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over a 15-20 minute run time.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both MS1 and MS2 spectra.

  • Data Analysis: Process the raw data using software such as XCMS, MZmine, or vendor-specific software for peak picking, alignment, and quantification. Statistical analysis (e.g., t-test, PCA) can then be used to identify significantly altered metabolites.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental design and the underlying biological processes.

experimental_workflow cluster_cultivation Cultivation cluster_feeding AHBA Feeding cluster_sampling Sampling & Quenching cluster_analysis Metabolome Analysis start Inoculate Streptomyces culture Incubate (30°C, 200 rpm) start->culture control Control Group (No AHBA) culture->control 48h experimental Experimental Group (+ 1mM AHBA) culture->experimental 48h sampling Harvest Mycelia (72, 96, 120h) control->sampling experimental->sampling quenching Quench in Cold Methanol sampling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data Data Processing & Statistical Analysis lcms->data

Experimental workflow for comparative metabolomics.

ahba_pathway cluster_primary_metabolism Primary Metabolism cluster_ahba_biosynthesis Endogenous AHBA Biosynthesis (Aminoshikimic Acid Pathway) cluster_secondary_metabolism Secondary Metabolism chorismate Chorismate asa Aminoshikimic Acid chorismate->asa Multiple Steps ahba_synthase AHBA Synthase asa->ahba_synthase ahba AHBA ahba_synthase->ahba ahba->chorismate Feedback Inhibition ansamycins Ansamycins (e.g., Geldanamycin) ahba->ansamycins Polyketide Synthase others Other AHBA-derived Metabolites ahba->others ahba_feed Exogenous AHBA Feeding ahba_feed->ahba

Metabolic fate of AHBA in Streptomyces.

logical_comparison cluster_control Control Strain (No AHBA Feeding) cluster_experimental Experimental Strain (+ AHBA Feeding) control_ahba Basal level of endogenous AHBA control_products Basal level of AHBA-derived products control_ahba->control_products comparison Comparative Metabolomics (LC-MS) control_products->comparison exp_ahba Increased intracellular pool of AHBA exp_products Significantly increased AHBA-derived products exp_ahba->exp_products exp_products->comparison result Identification of up-regulated and down-regulated metabolites comparison->result

Logical relationship of the comparative study.

References

Validating the Cornerstone of Mitomycin C Biosynthesis: The Incorporation of AHBA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Mitomycin C, a potent antitumor antibiotic, has been a subject of intense research for decades, not only for its clinical applications but also for its intricate biosynthetic pathway. A pivotal and well-established precursor in the formation of the unique mitosane core of mitomycin C is 3-amino-5-hydroxybenzoic acid (AHBA). This guide provides a comparative analysis of the experimental evidence validating the incorporation of AHBA into mitomycin C, offering a valuable resource for researchers in natural product biosynthesis and drug development.

Quantitative Analysis of Precursor Incorporation

Isotopic labeling studies have been instrumental in elucidating the biosynthetic precursors of mitomycin C. By feeding microorganisms, primarily Streptomyces lavendulae and Streptomyces verticillatus, with isotopically labeled compounds, researchers can trace the metabolic fate of these precursors into the final natural product. The efficiency of incorporation provides strong evidence for a compound's role in the biosynthetic pathway.

The following table summarizes the key quantitative data from precursor feeding experiments, highlighting the significance of AHBA in comparison to other essential building blocks.

Precursor Fed to S. verticillatusIsotopic LabelIncorporation Rate (%)Analytical MethodReference
This compound (AHBA) ¹³CQualitatively Confirmed ¹³C NMR[1]
D-Glucosamine¹⁴C, ³H1.9 - 2.7Scintillation Counting[2]
L-Methionine¹⁴C (methyl group)1.1Scintillation Counting[2]
Other Aromatic PrecursorsVarious radiolabels< 0.1Scintillation Counting[2]

While direct quantitative incorporation rates for labeled AHBA are not explicitly stated in the reviewed literature, ¹³C-labeling studies unequivocally demonstrate its role as the core aromatic unit of mitomycin C[1]. The extremely low incorporation of other tested aromatic precursors further substantiates AHBA as the primary building block for this part of the molecule[2].

Experimental Protocols: A Closer Look

The validation of AHBA's incorporation into mitomycin C relies on a series of well-defined experimental procedures. Here, we provide a detailed overview of the key methodologies employed in these crucial studies.

Isotopic Labeling and Precursor Feeding

This foundational experiment involves introducing an isotopically labeled version of a suspected precursor into the microbial culture that produces the natural product of interest.

Objective: To determine if a specific molecule (e.g., AHBA) is a building block for mitomycin C.

Detailed Protocol:

  • Preparation of Labeled Precursor: Synthesize or procure the desired isotopically labeled precursor. For validating AHBA's role, ¹³C-labeled AHBA is utilized.

  • Culture Preparation: Inoculate a suitable production medium with a high-yielding strain of Streptomyces lavendulae or Streptomyces verticillatus.

  • Precursor Feeding: At a specific stage of microbial growth (typically during the logarithmic growth phase when secondary metabolism is initiated), introduce the sterile, isotopically labeled AHBA into the culture medium. The concentration of the fed precursor is optimized to ensure uptake without causing toxicity.

  • Fermentation: Continue the fermentation under controlled conditions (temperature, pH, aeration) for a predetermined period to allow for the biosynthesis of mitomycin C.

  • Harvesting and Extraction: After the fermentation is complete, harvest the microbial cells and the culture broth. Extract the mitomycin C from the broth using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the extracted mitomycin C using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to obtain a pure sample for analysis.

Analytical Validation: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful technique to pinpoint the location of ¹³C labels within a molecule, thereby confirming the incorporation of the precursor and revealing how it was assembled into the final structure.

Objective: To confirm the incorporation and determine the specific positions of ¹³C atoms from labeled AHBA within the mitomycin C molecule.

Detailed Protocol:

  • Sample Preparation: Dissolve the purified, potentially ¹³C-labeled mitomycin C in a suitable deuterated solvent (e.g., DMSO-d₆). The concentration should be optimized for NMR analysis, typically in the range of 5-50 mg/mL.

  • NMR Data Acquisition: Acquire a one-dimensional ¹³C NMR spectrum of the sample using a high-field NMR spectrometer. Key acquisition parameters to optimize include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Number of Scans (NS): Sufficient scans are acquired to achieve a good signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration and isotopic enrichment.

    • Relaxation Delay (D1): A suitable relaxation delay is used to ensure accurate signal integration.

  • Spectral Analysis: Compare the ¹³C NMR spectrum of the mitomycin C produced from the labeled feeding experiment with that of an unlabeled, natural abundance mitomycin C standard. The enhancement of specific carbon signals in the labeled sample directly indicates the incorporation of the ¹³C-labeled AHBA. The positions of these enhanced signals reveal the precise location of the incorporated atoms.

Quantitative Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and quantitative technique used to measure the amount of a specific compound in a complex mixture and to determine its isotopic composition.

Objective: To quantify the amount of isotopically labeled mitomycin C produced and determine the isotopic enrichment.

Detailed Protocol:

  • Sample Preparation: Prepare a dilution series of the purified mitomycin C from the feeding experiment and a corresponding series of a non-labeled mitomycin C standard.

  • LC Separation: Inject the samples onto an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) to separate mitomycin C from other components. A gradient elution with solvents such as acetonitrile (B52724) and water containing a modifier like formic acid is typically used.

  • MS/MS Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is operated in a mode that allows for the detection and quantification of both the unlabeled (e.g., m/z 335.3 for [M+H]⁺) and the ¹³C-labeled mitomycin C ions.

  • Data Analysis: By comparing the peak areas of the labeled and unlabeled mitomycin C, the isotopic enrichment can be calculated. This provides a quantitative measure of the efficiency of AHBA incorporation.

Visualizing the Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the biosynthetic pathway of mitomycin C and the experimental workflow for validating AHBA incorporation.

MitomycinC_Biosynthesis Mitomycin C Biosynthetic Pathway Shikimate_Pathway Shikimate Pathway AHBA This compound (AHBA) Shikimate_Pathway->AHBA Mitosane_Core Mitosane Core AHBA->Mitosane_Core D_Glucosamine D-Glucosamine D_Glucosamine->Mitosane_Core Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Mitosane_Core Mitomycin_C Mitomycin C Mitosane_Core->Mitomycin_C Tailoring Reactions

Caption: Biosynthesis of Mitomycin C from key precursors.

Experimental_Workflow Workflow for Validating AHBA Incorporation cluster_feeding Precursor Feeding cluster_analysis Analysis Labeled_AHBA ¹³C-Labeled AHBA Streptomyces_Culture Streptomyces Culture Labeled_AHBA->Streptomyces_Culture Fermentation Fermentation Streptomyces_Culture->Fermentation Extraction_Purification Extraction & Purification Fermentation->Extraction_Purification NMR_Analysis ¹³C NMR Analysis Extraction_Purification->NMR_Analysis LCMS_Analysis LC-MS/MS Analysis Extraction_Purification->LCMS_Analysis Confirmation Confirmation of Incorporation NMR_Analysis->Confirmation LCMS_Analysis->Confirmation

Caption: Experimental workflow for validating precursor incorporation.

Conclusion

The body of experimental evidence, primarily from isotopic labeling studies, unequivocally validates the incorporation of this compound (AHBA) as a fundamental building block in the biosynthesis of mitomycin C. While direct quantitative incorporation rates for AHBA require further investigation, the qualitative confirmation through ¹³C NMR and the process of elimination of other aromatic precursors provide a solid foundation for its central role. The detailed experimental protocols outlined in this guide offer a practical framework for researchers seeking to investigate this and other natural product biosynthetic pathways. A thorough understanding of these foundational steps is crucial for future endeavors in biosynthetic engineering and the development of novel mitomycin C analogs with improved therapeutic properties.

References

A Functional Comparison of AHBA Synthase with Other PLP-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of 3-amino-5-hydroxybenzoic acid (AHBA) synthase with other well-characterized pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, namely Aspartate Aminotransferase (AST) and Aminodeoxychorismate Synthase (ADCS). This comparison is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biochemical pathways and workflows.

Introduction to AHBA Synthase and PLP-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme that plays a crucial role in a wide array of enzymatic reactions, particularly in amino acid metabolism. Enzymes that utilize PLP as a cofactor, known as PLP-dependent enzymes, are classified into several fold types and catalyze diverse reactions such as transamination, decarboxylation, racemization, and elimination/substitution reactions.

AHBA synthase is a dimeric PLP-dependent enzyme that functions as a key catalyst in the aminoshikimate pathway, which is responsible for the biosynthesis of AHBA.[1][2][3] This aromatic compound serves as a crucial starter unit for the production of a large family of medically important natural products, including ansamycin (B12435341) antibiotics like rifamycin (B1679328).[2][3] Structurally, AHBA synthase shares a similar overall fold with the aspartate aminotransferase family of PLP-dependent enzymes.[2] A unique characteristic of AHBA synthase is its dual catalytic functionality; it not only catalyzes the final aromatization step to produce AHBA but is also involved in an earlier transamination reaction within the same biosynthetic pathway.[1][4]

This guide will compare the functional aspects of AHBA synthase with two other PLP-dependent enzymes:

  • Aspartate Aminotransferase (AST): A classic example of a PLP-dependent transaminase that plays a central role in amino acid metabolism by catalyzing the reversible transfer of an amino group between aspartate and α-ketoglutarate.

  • Aminodeoxychorismate Synthase (ADCS): An enzyme involved in the biosynthesis of folate, which, like AHBA synthase, utilizes a substrate derived from the shikimate pathway and catalyzes an amination reaction.

Quantitative Data Presentation

EnzymeSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol·min-1·mg-1)Source Organism
AHBA Synthase 5-amino-5-deoxy-3-dehydroshikimateData not availableData not availableData not availableAmycolatopsis mediterranei
Aspartate Aminotransferase (AST) L-Kynurenine3000-7.9Escherichia coli
3-Hydroxy-DL-kynurenine3700-1.25Escherichia coli
L-Phenylalanine8000-20.6Escherichia coli
Aminodeoxychorismate Synthase (PabB) Chorismate (with Glutamine)4.2Data not availableData not availableEscherichia coli
Chorismate (with Ammonia)18.6Data not availableData not availableEscherichia coli

Signaling Pathways and Experimental Workflows

The Aminoshikimate Pathway Leading to AHBA

The biosynthesis of AHBA occurs via a specialized branch of the shikimate pathway known as the aminoshikimate pathway. This pathway utilizes intermediates from central metabolism to produce AHBA, which then serves as a precursor for antibiotic synthesis. AHBA synthase catalyzes the final step in this pathway.

Aminoshikimate_Pathway PEP Phosphoenolpyruvate AminoDAHP 3,4-Dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate PEP->AminoDAHP E4P Erythrose-4-phosphate E4P->AminoDAHP AminoDHQ 5-Deoxy-5-amino-3-dehydroquinic acid AminoDAHP->AminoDHQ AminoDHS 5-Deoxy-5-amino-3-dehydroshikimic acid AminoDHQ->AminoDHS AHBA This compound AminoDHS->AHBA AHBA Synthase (RifK) Ansamycins Ansamycin Antibiotics AHBA->Ansamycins

Caption: The Aminoshikimate Pathway for AHBA Biosynthesis.

General Mechanism of PLP-Dependent Transamination

A hallmark of many PLP-dependent enzymes, including AST and one of the functions of AHBA synthase, is the transamination reaction. This process involves the transfer of an amino group from a donor molecule to an acceptor molecule, facilitated by the PLP cofactor which acts as an intermediate carrier of the amino group. The mechanism proceeds through a "ping-pong" kinetic model.

PLP_Transamination cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction Enzyme_PLP Enzyme-PLP (Aldimine) External_Aldimine External Aldimine Enzyme_PLP->External_Aldimine Amino_Acid_1 Amino Acid 1 Amino_Acid_1->External_Aldimine Quinonoid_Intermediate_1 Quinonoid Intermediate External_Aldimine->Quinonoid_Intermediate_1 Ketimine_Intermediate Ketimine Intermediate Quinonoid_Intermediate_1->Ketimine_Intermediate Enzyme_PMP Enzyme-PMP (Aminimine) Ketimine_Intermediate->Enzyme_PMP Keto_Acid_1 α-Keto Acid 1 Ketimine_Intermediate->Keto_Acid_1 Enzyme_PMP2 Enzyme-PMP (Aminimine) Ketimine_Intermediate_2 Ketimine Intermediate Enzyme_PMP2->Ketimine_Intermediate_2 Keto_Acid_2 α-Keto Acid 2 Keto_Acid_2->Ketimine_Intermediate_2 Quinonoid_Intermediate_2 Quinonoid Intermediate Ketimine_Intermediate_2->Quinonoid_Intermediate_2 External_Aldimine_2 External Aldimine Quinonoid_Intermediate_2->External_Aldimine_2 Enzyme_PLP2 Enzyme-PLP (Aldimine) External_Aldimine_2->Enzyme_PLP2 Amino_Acid_2 Amino Acid 2 External_Aldimine_2->Amino_Acid_2

Caption: General Ping-Pong Mechanism of PLP-Dependent Transaminases.

Experimental Workflow for Enzyme Activity Assay

The activity of PLP-dependent enzymes can be determined using various spectrophotometric or chromatographic methods. A general workflow for such an assay is depicted below.

Enzyme_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Substrate(s), and Enzyme Solution Start->Prepare_Reagents Reaction_Setup Set up Reaction Mixture (Buffer, Substrate(s), Cofactors) Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at Optimal Temperature Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction by Adding Enzyme Pre_incubation->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry, HPLC) Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze Data to Determine Initial Velocity Monitor_Reaction->Data_Analysis Calculate_Activity Calculate Specific Activity (U/mg) Data_Analysis->Calculate_Activity End End Calculate_Activity->End

Caption: General Workflow for an Enzyme Activity Assay.

Experimental Protocols

AHBA Synthase Activity Assay (General Protocol)

Materials:

  • Purified AHBA synthase (RifK)

  • 5-amino-5-deoxy-3-dehydroshikimate (aminoDHS) substrate

  • Pyridoxal 5'-phosphate (PLP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the aminoDHS substrate in the assay buffer.

  • Prepare a reaction mixture containing the assay buffer, PLP, and the aminoDHS substrate at various concentrations.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified AHBA synthase.

  • Monitor the increase in absorbance at a wavelength where AHBA absorbs maximally (to be determined experimentally, likely in the UV range) over time. Alternatively, stop the reaction at different time points by adding an acid (e.g., trichloroacetic acid) and analyze the formation of AHBA by reverse-phase HPLC.

  • Calculate the initial reaction velocity from the linear phase of the product formation curve.

  • Determine the specific activity of the enzyme in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that produces 1 µmol of AHBA per minute under the specified conditions.

Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)

This protocol is based on the principle that the oxaloacetate produced from the transamination reaction can be coupled to a reaction that results in a color change.

Materials:

  • Sample containing AST (e.g., cell lysate, purified enzyme)

  • AST Assay Buffer

  • AST Substrate (L-Aspartate and α-ketoglutarate)

  • Colorimetric Probe/Developer Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare samples and standards in a 96-well plate.

  • Prepare a master mix containing the AST Assay Buffer, AST Substrate, and the colorimetric probe/developer solution according to the manufacturer's instructions.

  • Add the master mix to each well containing the samples and standards.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Construct a standard curve using the absorbance values of the standards.

  • Calculate the AST activity in the samples based on the standard curve.

Aminodeoxychorismate Synthase (ADCS) Activity Assay (HPLC-based)

This protocol involves a coupled reaction where the product of ADCS, 4-amino-4-deoxychorismate (ADC), is converted to p-aminobenzoate (PABA) by ADC lyase (PabC), which can then be quantified by HPLC.

Materials:

  • Purified ADCS (PabB and, if necessary, PabA)

  • Purified ADC lyase (PabC)

  • Chorismate

  • L-glutamine or Ammonium (B1175870) sulfate (B86663)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and DTT)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing the assay buffer, chorismate, L-glutamine (for the complete reaction) or ammonium sulfate (for the PabB-only reaction), and an excess of ADC lyase.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the ADCS enzyme complex.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an acid (e.g., HCl) or by flash-freezing.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of PABA produced. A standard curve of PABA should be used for quantification.

  • Calculate the specific activity of the ADCS.

Functional Comparison

FeatureAHBA SynthaseAspartate Aminotransferase (AST)Aminodeoxychorismate Synthase (ADCS)
Primary Function Biosynthesis of AHBA, a precursor for ansamycin antibiotics.[1][3]Central role in amino acid metabolism.Biosynthesis of 4-amino-4-deoxychorismate, a precursor for folate.
Reaction Type Aromatization (dehydration and enolization).[3] Also acts as a transaminase.[1][4]Transamination.Transamination.
Substrate(s) 5-amino-5-deoxy-3-dehydroshikimate.[1]L-Aspartate and α-ketoglutarate.Chorismate and L-glutamine (or ammonia).
Product(s) This compound (AHBA).[1]L-Glutamate and oxaloacetate.4-amino-4-deoxychorismate and L-glutamate.
Quaternary Structure Dimer.[2]Dimer.Heterodimer (PabA and PabB in E. coli).
Cofactor Pyridoxal 5'-phosphate (PLP).[2][3]Pyridoxal 5'-phosphate (PLP).Pyridoxal 5'-phosphate (PLP) is not directly used by the synthase component (PabB), but the lyase (PabC) in the subsequent step is PLP-dependent.
Dual Functionality Yes, acts as both a synthase and a transaminase.[1][4]No, primarily a transaminase.The complex has two components with distinct functions (glutaminase and synthase).
Structural Family Aspartate aminotransferase family fold.[2]Aspartate aminotransferase family fold.Similar fold to anthranilate synthase.

Conclusion

AHBA synthase is a fascinating PLP-dependent enzyme with a crucial role in the biosynthesis of valuable secondary metabolites. Its structural similarity to the well-studied aspartate aminotransferase family provides a framework for understanding its catalytic mechanism. However, its dual functionality as both a synthase and a transaminase sets it apart and highlights the catalytic diversity of PLP-dependent enzymes. In contrast to the single-function AST, AHBA synthase's bifunctionality is reminiscent of the multi-component nature of the aminodeoxychorismate synthase complex, where two distinct catalytic activities are required to produce the final product.

Further research, particularly the determination of the kinetic parameters of AHBA synthase, will be essential for a more complete quantitative comparison and for enabling metabolic engineering efforts aimed at improving the production of ansamycin antibiotics. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important class of enzymes.

References

Assessing the Substrate Promiscuity of AHBA Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Amino-5-hydroxybenzoic acid (AHBA) synthase is a key enzyme in the biosynthesis of a wide range of clinically important natural products, including the ansamycin (B12435341) and mitomycin antibiotics. As the terminal enzyme in the AHBA biosynthetic pathway, it catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) to produce AHBA. Understanding the substrate promiscuity of AHBA synthase is of significant interest for synthetic biology and drug development, as it opens up the possibility of producing novel antibiotic analogs through precursor-directed biosynthesis and mutasynthesis.

This guide provides a comparative overview of the substrate specificity of AHBA synthase, based on available experimental data. It also includes a detailed experimental protocol for assaying the enzyme's activity, which can be adapted for screening alternative substrates.

Quantitative Substrate Comparison

A comprehensive search of the existing scientific literature did not yield quantitative kinetic data (Km, kcat) for a range of alternative substrates for AHBA synthase. However, qualitative studies have been performed, providing insights into the enzyme's substrate tolerance. The following table summarizes the available information on the substrate specificity of AHBA synthase from Amycolatopsis mediterranei.

SubstrateStructureActivityReference
5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS)[Structure of aminoDHS]Native Substrate Kim et al., 1998
5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ)[Structure of aminoDHQ]No activity observedKim et al., 1998
5-deoxy-5-aminoshikimic acid (aminoSA)[Structure of aminoSA]No activity observedKim et al., 1998
Quinic acid[Structure of Quinic acid]No activity observedKim et al., 1998
3-dehydroquinic acid (DHQ)[Structure of DHQ]No activity observedKim et al., 1998
3-dehydroshikimic acid (DHS)[Structure of DHS]No activity observedKim et al., 1998

Note: The lack of reported kinetic parameters for alternative substrates highlights a research gap in the full characterization of AHBA synthase's catalytic potential.

While direct enzymatic data on the promiscuity of AHBA synthase is limited, mutasynthesis studies have successfully utilized halogenated 3-aminobenzoic acid analogs to generate novel ansamitocin derivatives. This suggests that the downstream polyketide synthase machinery exhibits a degree of promiscuity for the AHBA starter unit. However, this does not directly inform on the substrate acceptance of AHBA synthase itself.

Experimental Protocols

The following protocol for the enzymatic assay of AHBA synthase is adapted from Kim et al., 1998. This method can be used to determine the kinetic parameters for the native substrate and to test the activity of potential alternative substrates.

Enzymatic Assay for AHBA Synthase

This assay measures the formation of AHBA from its substrate, aminoDHS. The product, AHBA, can be detected and quantified by high-performance liquid chromatography (HPLC).

Materials:

  • Purified AHBA synthase

  • 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Trichloroacetic acid (TCA)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 µM Pyridoxal 5'-phosphate (PLP)

    • Varying concentrations of aminoDHS (for kinetic analysis) or a fixed concentration of a potential alternative substrate.

  • Enzyme Preparation: Dilute the purified AHBA synthase to the desired concentration in potassium phosphate buffer.

  • Initiation of Reaction: Start the reaction by adding the AHBA synthase preparation to the reaction mixture. The final reaction volume can be scaled as needed (e.g., 100 µL).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the AHBA product. Monitor the elution profile at a suitable wavelength for AHBA (e.g., 254 nm).

  • Quantification: Determine the concentration of the AHBA produced by comparing the peak area to a standard curve of authentic AHBA.

  • Kinetic Parameter Calculation: For kinetic analysis, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the substrate promiscuity of AHBA synthase.

experimental_workflow Workflow for Assessing AHBA Synthase Substrate Promiscuity cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis enzyme_prep Purify AHBA Synthase native_assay Kinetic Assay with Native Substrate (aminoDHS) enzyme_prep->native_assay substrate_prep Synthesize/Obtain Substrate Analogs alternative_assay Screening/Kinetic Assays with Alternative Substrates substrate_prep->alternative_assay hplc HPLC Analysis of Reaction Products native_assay->hplc alternative_assay->hplc kinetics Determine Kinetic Parameters (Km, kcat) hplc->kinetics comparison Compare Catalytic Efficiencies (kcat/Km) kinetics->comparison

Caption: Experimental workflow for evaluating the substrate promiscuity of AHBA synthase.

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment for Handling 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3-Amino-5-hydroxybenzoic acid, ensuring the protection of researchers and the integrity of drug development processes.

When working with this compound, a crucial precursor in the biosynthesis of various antibiotics and antitumor agents, stringent adherence to safety protocols is paramount to mitigate potential hazards.[1][2] This compound, while vital for research, is considered hazardous and requires careful handling to prevent skin and eye contact, inhalation, and ingestion.[3][4] This guide provides comprehensive, step-by-step procedures for the use of personal protective equipment (PPE), operational handling, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash GogglesMust be worn at all times to protect against splashes and dust. Should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][5]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.
Hand Protection Chemically Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact. Inspect gloves before use and replace them immediately if contaminated.[5]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from spills.
Closed-toe ShoesEssential to prevent injuries from spills or dropped objects.
Respiratory Protection RespiratorMay be necessary when handling the powder outside of a certified chemical fume hood, especially in poorly ventilated areas. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[6]

Operational Handling and Experimental Protocols

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the essential steps for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_assess 1. Hazard Assessment Review SDS of similar compounds. prep_ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep_assess->prep_ppe prep_setup 3. Verify Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_setup handle_weigh 4. Weighing Perform in a ventilated enclosure or fume hood. prep_setup->handle_weigh handle_exp 5. Experimentation Conduct all procedures within a certified chemical fume hood. handle_weigh->handle_exp cleanup_decon 6. Decontamination Wipe down surfaces with an appropriate solvent. handle_exp->cleanup_decon cleanup_waste 7. Waste Segregation Separate solid and liquid waste into labeled containers. cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Remove gloves and other disposable PPE for proper disposal. cleanup_waste->cleanup_ppe cleanup_wash 9. Personal Hygiene Wash hands thoroughly after handling. cleanup_ppe->cleanup_wash

Figure 1. Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Operational Disposal Plan:

  • Waste Collection:

    • Solid Waste: Collect excess this compound powder and any contaminated disposable items (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container.

    • Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed waste container.

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[10]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[5]

  • Disposal:

    • All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[3][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.